molecular formula C61H86N16O13 B12393413 Leuprolide Acetate EP Impurity D

Leuprolide Acetate EP Impurity D

Numéro de catalogue: B12393413
Poids moléculaire: 1251.4 g/mol
Clé InChI: WHHWJNZERMGNMU-HDJHSADSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Leuprolide Acetate EP Impurity D is a useful research compound. Its molecular formula is C61H86N16O13 and its molecular weight is 1251.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C61H86N16O13

Poids moléculaire

1251.4 g/mol

Nom IUPAC

[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate

InChI

InChI=1S/C61H86N16O13/c1-7-65-59(88)50-15-11-23-77(50)60(89)43(14-10-22-66-61(62)63)70-53(82)44(24-33(2)3)71-54(83)45(25-34(4)5)72-55(84)46(26-36-16-18-39(79)19-17-36)73-58(87)49(31-90-35(6)78)76-56(85)47(27-37-29-67-41-13-9-8-12-40(37)41)74-57(86)48(28-38-30-64-32-68-38)75-52(81)42-20-21-51(80)69-42/h8-9,12-13,16-19,29-30,32-34,42-50,67,79H,7,10-11,14-15,20-28,31H2,1-6H3,(H,64,68)(H,65,88)(H,69,80)(H,70,82)(H,71,83)(H,72,84)(H,73,87)(H,74,86)(H,75,81)(H,76,85)(H4,62,63,66)/t42-,43-,44-,45+,46-,47-,48-,49-,50-/m0/s1

Clé InChI

WHHWJNZERMGNMU-HDJHSADSSA-N

SMILES isomérique

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](COC(=O)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

SMILES canonique

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Origine du produit

United States

Foundational & Exploratory

What is Leuprolide Acetate EP Impurity D?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Leuprolide Acetate (B1210297) EP Impurity D

Executive Summary

Leuprolide Acetate is a potent synthetic gonadotropin-releasing hormone (GnRH) analog used in the treatment of various hormone-responsive conditions. The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is critical for ensuring its safety and efficacy. Leuprolide Acetate EP Impurity D is a specified impurity in the European Pharmacopoeia (EP), identified as a process-related or degradation product. This guide provides a comprehensive overview of its chemical identity, formation pathways, analytical detection protocols, and regulatory limits, intended for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a derivative of Leuprolide where the hydroxyl group of the serine residue at position 4 of the nonapeptide sequence is acetylated.[1][2]

  • Chemical Name: 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-(O-acetyl)-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide[3]

  • Synonyms: (Ser(Ac)⁴)-Leuprorelin, [Ser(Ac)]4-Leuprolide, (O-ACETYL-L-SER)-LEUPROLIDE[1][3][4]

  • Peptide Sequence: {Pyr}-His-Trp-{Ser(Ac)}-Tyr-{d-Leu}-Leu-Arg-Pro-{NHEt}[5]

  • CAS Number: 1926163-25-8[3][4][6][7]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₆₁H₈₆N₁₆O₁₃[3][6][7]
Molecular Weight1251.43 g/mol [3][6][7]
AppearanceTypically a white to off-white solidN/A
Purity (as standard)≥90% by HPLC[7]

Formation and Degradation Pathways

Impurity D can be formed either as a process-related impurity during the synthesis of Leuprolide Acetate or as a degradation product during storage. Acetylation is a recognized degradation pathway for Leuprolide, particularly in aqueous formulations.[8]

  • Synthesis-Related Formation: During solid-phase or solution-phase peptide synthesis, incomplete removal of protecting groups or side reactions involving acetyl-donating reagents (such as acetic acid used in cleavage or purification steps) can lead to the acetylation of the serine hydroxyl group.[9][10]

  • Degradation Pathway: Leuprolide Acetate is often formulated with acetic acid.[11] Over time, especially under conditions of elevated temperature or in aqueous solution, the serine residue can be acetylated by acetic acid present in the formulation, leading to the formation of Impurity D.[8][11]

G cluster_0 Formation of Impurity D Leuprolide Leuprolide Acetate (...-Trp-Ser(OH)-Tyr-...) ImpurityD This compound (...-Trp-Ser(O-C(O)CH₃)-Tyr-...) Leuprolide->ImpurityD Acetylation (Degradation or Synthesis Side-Reaction) Reagent Acetic Acid (CH₃COOH) (from synthesis/formulation) Reagent->Leuprolide

Figure 1: Formation pathway of this compound.

Analytical Methodologies

The standard method for the detection and quantification of this compound is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][9] This impurity is used as an analytical standard to calibrate and validate these methods.[4]

Experimental Protocol: HPLC Analysis

The following protocol is a representative example for the analysis of Leuprolide Acetate and its impurities.

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Column: YMC-Pack ODS-A (150 mm x 4.6 mm, 3 µm particle size) or equivalent C18 column.[12]

  • Mobile Phase:

    • Mobile Phase A: Buffer (e.g., Triethylamine in water) and an organic mixture (Acetonitrile: n-Propanol) in a 60:40 ratio.[12]

    • Mobile Phase B: Buffer and organic mixture in a 50:50 ratio.[12]

    • A gradient elution is typically employed.

  • Diluent: A mixture of Dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) in a 50:50 (v/v) ratio.[12]

  • Detection: UV spectrophotometer at 220 nm.[12]

  • Preparation of Solutions:

    • Standard Solution: Prepare a known concentration of the this compound reference standard in the diluent.

    • Sample Solution: Accurately weigh and dissolve the Leuprolide Acetate drug substance or product in the diluent to a known concentration.[12]

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the Impurity D peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the impurity using the peak area response.

Forced Degradation Studies

To ensure the analytical method is "stability-indicating," forced degradation studies are performed. The Leuprolide Acetate API is subjected to stress conditions such as acid, base, oxidation (peroxide), heat, and light to generate potential degradation products, including Impurity D.[12] The method must be able to resolve the main Leuprolide peak from all generated impurity peaks.

Regulatory Acceptance Criteria

Pharmacopoeias set limits for known and unknown impurities in pharmaceutical substances. For Leuprolide Acetate, the United States Pharmacopeia (USP) provides specific acceptance criteria for related compounds.

Impurity NameAcceptance Criteria (NMT %)Reference
Acetyl-leuprolide1.0%[13]
D-His-leuprolide0.5%[13]
L-Leu⁶-leuprolide0.5%[13]
D-Ser-leuprolide0.5%[13]
Any other impurity0.5%[13]
Total impurities 2.5% [13]

NMT: Not More Than

G cluster_workflow Impurity Analysis Workflow Prep Sample Preparation (Dissolve API in Diluent) Inject_Sample Inject Sample Solution Prep->Inject_Sample Inject_Ref Inject Reference Standard (Impurity D) Prep->Inject_Ref HPLC HPLC System (C18 Column, Gradient Elution) Detect Chromatographic Separation & UV Detection (220 nm) HPLC->Detect Inject_Sample->HPLC Inject_Ref->HPLC Acquire Data Acquisition & Peak Integration Detect->Acquire Quantify Quantification (Compare Peak Areas) Acquire->Quantify Result Report Result (% Impurity D vs. Limit) Quantify->Result

Figure 2: General experimental workflow for HPLC analysis of Impurity D.

Conclusion

This compound, or (Ser(Ac)⁴)-Leuprorelin, is a critical quality attribute that must be monitored and controlled in Leuprolide Acetate drug products. It is formed through the acetylation of the serine residue, a reaction that can occur during both synthesis and storage. Robust, stability-indicating HPLC methods are essential for its accurate quantification. Adherence to pharmacopoeial limits, such as the 1.0% limit for acetyl-leuprolide, is mandatory for ensuring the quality, safety, and efficacy of the final therapeutic product.

References

Structure Elucidation of Leuprolide Acetate EP Impurity D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Leuprolide Acetate EP Impurity D, a critical related substance in the quality control of Leuprolide Acetate, a synthetic gonadotropin-releasing hormone (GnRH) agonist. This document outlines the identity of the impurity, its structural relationship to the active pharmaceutical ingredient (API), and the analytical methodologies employed for its characterization. Detailed experimental protocols for chromatographic and spectroscopic techniques are provided, alongside a discussion of the impurity's formation. This guide is intended to serve as a valuable resource for researchers, analytical scientists, and drug development professionals involved in the analysis and control of peptide-based pharmaceuticals.

Introduction to Leuprolide Acetate and its Impurities

Leuprolide Acetate is a synthetic nonapeptide analogue of GnRH used in the treatment of hormone-responsive cancers, endometriosis, and central precocious puberty.[1][2] Its therapeutic action relies on its ability to downregulate the secretion of gonadotropins, leading to a reduction in testosterone (B1683101) and estrogen levels.[1] The manufacturing process and storage of Leuprolide Acetate can lead to the formation of various impurities, which must be identified, quantified, and controlled to ensure the safety and efficacy of the drug product. The European Pharmacopoeia (EP) monograph for Leuprorelin (B1674837) (1442) outlines the requirements for controlling these related substances.[3][4][5]

Identification and Structure of EP Impurity D

This compound is identified as (O-acetyl-L-Ser)-Leuprolide .[4][6][7] This impurity is a derivative of the parent Leuprolide molecule where the hydroxyl group of the serine residue at position 4 is acetylated.

Chemical Structure

The chemical structures of Leuprolide and Impurity D are presented below.

Leuprolide: pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt

This compound: pGlu-His-Trp-Ser(Ac)-Tyr-D-Leu-Leu-Arg-Pro-NHEt

The structural relationship between Leuprolide and Impurity D is illustrated in the following diagram.

G Leuprolide Leuprolide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) Process Acetylation at Serine-4 Leuprolide->Process ImpurityD Impurity D (pGlu-His-Trp-Ser(Ac)-Tyr-D-Leu-Leu-Arg-Pro-NHEt) Process->ImpurityD

Figure 1: Relationship between Leuprolide and Impurity D.
Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueSource
Molecular FormulaC61H86N16O13[4][7][8]
Molecular Weight1251.43 g/mol [4][7][8]
IUPAC Name[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate[7]
Synonyms(O-ACETYL-L-SER)-LEUPROLIDE, Leuprorelin impurity 36[7]

Experimental Protocols for Structure Elucidation

The structure elucidation of this compound involves a combination of chromatographic and spectroscopic techniques. The general workflow for this process is depicted in Figure 2.

G cluster_0 Sample Preparation cluster_1 Separation and Isolation cluster_2 Structure Characterization cluster_3 Structure Confirmation Forced Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) HPLC High-Performance Liquid Chromatography (HPLC) Forced Degradation->HPLC Reference Standard Impurity D Reference Standard Reference Standard->HPLC Fraction Collection Fraction Collection HPLC->Fraction Collection MS Mass Spectrometry (MS/MS) Fraction Collection->MS NMR Nuclear Magnetic Resonance (NMR) (1D and 2D) Fraction Collection->NMR Data Analysis Data Analysis and Interpretation MS->Data Analysis NMR->Data Analysis Structure Elucidation Final Structure Confirmation Data Analysis->Structure Elucidation

Figure 2: Experimental workflow for the structure elucidation of Impurity D.
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the primary technique for the separation and quantification of Leuprolide and its impurities. The European Pharmacopoeia provides a detailed method for this analysis.

Experimental Protocol:

  • Column: A C18 stationary phase is typically used. For example, a 4.6 mm x 150 mm column with 5 µm particles.

  • Mobile Phase: A gradient elution is employed using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). The specific gradient profile is optimized to achieve adequate separation of all impurities.

  • Detection: UV detection at 220 nm is commonly used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Temperature: The column is maintained at a constant temperature, for instance, 40°C.

Quantitative Data:

The EP monograph 1442 specifies the relative retention time (RRT) for Impurity D.

ParameterValueReference
Relative Retention Time (vs. Leuprolide)~1.5[4]
EP Limit≤ 1.0%[4]
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is essential for determining the molecular weight and fragmentation pattern of the impurity, which in turn helps in confirming its structure.

Experimental Protocol:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is suitable for peptide analysis.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is used to obtain accurate mass measurements.

  • MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed to induce fragmentation of the parent ion. Collision-induced dissociation (CID) is a common fragmentation technique.

  • Data Analysis: The fragmentation pattern is analyzed to sequence the peptide and identify the location of the modification. The mass shift of 42.0106 Da corresponding to an acetyl group (C2H2O) on the serine residue would be a key indicator.

Expected Fragmentation:

In the MS/MS spectrum of Impurity D, one would expect to observe fragment ions (b- and y-ions) that are shifted by 42 Da if they contain the acetylated serine residue. For example, the y-ions containing the C-terminus up to the modified serine would show this mass shift compared to the corresponding fragment ions of Leuprolide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming the presence and location of the acetyl group.

Experimental Protocol:

  • Sample Preparation: The isolated impurity is dissolved in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

  • NMR Experiments: A suite of 1D (1H, 13C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments are performed.

  • Data Analysis:

    • 1H NMR: The appearance of a new singlet in the aliphatic region (around 2.0 ppm) is indicative of the methyl protons of the acetyl group.

    • 2D NMR:

      • COSY and TOCSY: These experiments help in assigning the proton spin systems of the amino acid residues.

      • HSQC: This experiment correlates the protons with their directly attached carbons, allowing for the assignment of the acetyl methyl and carbonyl carbons.

      • HMBC: This experiment shows long-range correlations (2-3 bonds) between protons and carbons. A key correlation would be observed between the protons of the serine beta-methylene group and the carbonyl carbon of the acetyl group, definitively confirming the O-acetylation at the serine residue.

Formation of Impurity D

Impurity D, being an O-acetylated derivative, can potentially form during the synthesis of Leuprolide Acetate if acetic acid, often used as a salt former or in purification steps, reacts with the hydroxyl group of the serine residue under certain conditions. It can also arise from the degradation of the API, particularly if acetic acid is present in the formulation. Forced degradation studies, involving exposure of Leuprolide Acetate to acidic conditions in the presence of an acetyl source, can be performed to investigate this degradation pathway.

Conclusion

The structure elucidation of this compound as (O-acetyl-L-Ser)-Leuprolide is achieved through a combination of modern analytical techniques. HPLC is used for the separation and quantification of the impurity, while mass spectrometry provides crucial information on its molecular weight and fragmentation pattern. NMR spectroscopy offers unambiguous confirmation of the structure by identifying the acetyl group and its point of attachment to the serine residue. A thorough understanding of the structure and formation of this impurity is paramount for the development of robust manufacturing processes and stable formulations of Leuprolide Acetate, ensuring the quality and safety of this important therapeutic agent.

References

Chemical and physical properties of Leuprolide Acetate EP Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of Leuprolide Acetate (B1210297) EP Impurity D, a known process-related impurity of the synthetic gonadotropin-releasing hormone (GnRH) analog, Leuprolide Acetate. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis, quality control, and manufacturing of Leuprolide Acetate.

Chemical and Physical Properties

Leuprolide Acetate EP Impurity D, also known by its synonym [4-(O-Acetyl-L-serine)]leuprorelin, is a synthetic peptide.[1][2] Its formation is associated with the synthesis process of Leuprolide Acetate. Understanding the chemical and physical characteristics of this impurity is crucial for the development of effective analytical methods for its detection and quantification, ensuring the purity and safety of the final drug product.

Chemical Identifiers
IdentifierValueSource
IUPAC Name [(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate[3]
CAS Number 1926163-25-8[3]
Molecular Formula C61H86N16O13[3]
Synonyms (O-ACETYL-L-SER)-LEUPROLIDE, Leuprorelin (B1674837) impurity 36, (Des-Gly10,Ser(Ac)4,D-Leu6,Pro-NHEt9)-LHRH, 5-OXO-L-PROLYL-L-HISTIDYL-L-TRYPTOPHYL-L-(O-ACETYL)-SERYL-L-TYROSYL-D-LEUCYL-L-LEUCYL-L-ARGINYL-N-ETHYL-L-PROLINAMIDE, [Ser(Ac)]4-Leuprolide[3][4]
Physicochemical Properties
PropertyValueSource/Method
Molecular Weight 1251.4 g/mol Computed by PubChem[3]
Monoisotopic Mass 1250.65602686 DaComputed by PubChem[3]
Appearance White to off-white powder[5]
Solubility Soluble in chloroform (B151607) and methanol (B129727).[1] For peptides of this nature, a general approach is to first attempt dissolution in water. If unsuccessful, trying a 10%-30% acetic acid solution or a small amount of DMSO can be effective.[6]General Peptide Solubility Guidelines
Storage Recommended storage at -20°C or in a refrigerator (2-8°C).[2][5]Supplier Recommendations
Purity (typical) Not less than 90% (by HPLC)[2]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are proprietary and not publicly available. However, based on established methods for the synthesis and analysis of Leuprolide and its impurities, representative protocols can be outlined.

Synthesis

Leuprolide and its related impurities are typically synthesized using Solid-Phase Peptide Synthesis (SPPS).[7] This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

A representative SPPS protocol for a peptide like Leuprolide would involve the following steps:

  • Resin Preparation: A suitable resin, such as a 2-chlorotrityl chloride resin, is swelled in a solvent like dichloromethane (B109758) (DCM).[8]

  • First Amino Acid Attachment: The C-terminal amino acid (in the case of Leuprolide synthesis, Fmoc-Pro-OH) is attached to the resin in the presence of a base such as diisopropylethylamine (DIEA).[8]

  • Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU) and added to the resin to form a peptide bond with the deprotected N-terminus of the growing peptide chain.[8]

  • Repeat Deprotection and Coupling: Steps 3 and 4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[9]

  • Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

The formation of Impurity D, [Ser(Ac)]4-Leuprolide, likely occurs due to an acetylation event on the serine residue during the synthesis or purification process.

Analytical Characterization

High-performance liquid chromatography (HPLC) is the standard method for the analysis and quantification of Leuprolide and its impurities.[10]

A typical HPLC method for the analysis of Leuprolide impurities would have the following parameters:

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: An aqueous buffer, such as 0.05% orthophosphoric acid.

  • Mobile Phase B: An organic solvent, such as methanol or acetonitrile.

  • Gradient Elution: A gradient program is typically used to separate the main peptide from its impurities.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection Wavelength: UV detection at 220 nm or 278 nm.[11]

  • Injection Volume: 20 µL.

Visualizations

General Workflow for Peptide Synthesis and Purification

The following diagram illustrates a generalized workflow for the solid-phase synthesis and subsequent purification of a synthetic peptide like this compound.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification and Analysis Resin Resin Support Attach Attach First Protected Amino Acid Resin->Attach Deprotect1 Fmoc Deprotection Attach->Deprotect1 Couple Couple Next Protected Amino Acid Deprotect1->Couple Repeat Repeat Deprotection and Coupling Cycles Couple->Repeat n times Cleave Cleave from Resin & Remove Side-Chain Protecting Groups Repeat->Cleave Crude Crude Peptide Mixture (including Impurity D) Cleave->Crude HPLC Preparative RP-HPLC Crude->HPLC Fractions Collect Fractions HPLC->Fractions Analysis Analytical HPLC for Purity Check Fractions->Analysis Pure Pure Leuprolide Acetate EP Impurity D Analysis->Pure

Generalized workflow for the synthesis and purification of this compound.
Analytical Workflow for Impurity Identification and Quantification

This diagram outlines the typical analytical workflow for the identification and quantification of an impurity like this compound in a drug substance.

G cluster_analysis Analytical Workflow cluster_reference Reference Standard Sample Leuprolide Acetate Drug Substance Preparation Sample Preparation (Dissolution) Sample->Preparation HPLC RP-HPLC Analysis Preparation->HPLC Detection UV Detection HPLC->Detection Data Data Acquisition and Processing Detection->Data Quantification Quantification of Impurity D Data->Quantification Report Reporting of Results Quantification->Report RefStd Leuprolide Acetate EP Impurity D Reference Standard RefPrep Reference Standard Preparation RefStd->RefPrep RefInject Injection into HPLC RefPrep->RefInject RefInject->HPLC

Typical analytical workflow for the analysis of this compound.

References

An In-depth Technical Guide on the Synthesis and Origin of Leuprolide Acetate EP Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuprolide acetate (B1210297) is a potent synthetic nonapeptide analogue of the gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-responsive cancers, such as prostate cancer, and in managing conditions like endometriosis. As with any synthetic peptide therapeutic, the control of impurities is a critical aspect of ensuring its safety and efficacy. The European Pharmacopoeia (EP) outlines the purity requirements for leuprolide acetate, including limits for specified impurities. This guide provides a detailed examination of Leuprolide Acetate EP Impurity D, focusing on its chemical identity, origins during synthesis, and the methodologies for its synthesis and analytical characterization.

This compound is identified as [Ser(Ac)⁴]-Leuprolide , a process-related impurity where the serine residue at position four of the leuprolide peptide sequence is O-acetylated. Its presence in the final drug substance is a direct consequence of side reactions that can occur during the solid-phase peptide synthesis (SPPS) of leuprolide.

Origin of this compound

The formation of Impurity D is intrinsically linked to the synthetic route employed for leuprolide production, which is predominantly solid-phase peptide synthesis (SPPS).

Synthesis-Related Impurity

The primary origin of this compound is the O-acylation of the serine residue at position 4 during the peptide chain elongation in SPPS. The hydroxyl group (-OH) of the serine side chain is nucleophilic and can react with activated carboxyl groups of the incoming amino acids. This side reaction is particularly problematic if the serine hydroxyl group is not adequately protected.

Several factors during SPPS can contribute to the formation of this impurity:

  • Incomplete Side-Chain Protection: In Fmoc-based SPPS, the serine side chain is typically protected with a tert-butyl (tBu) group. If this protection is incomplete or is prematurely cleaved during the synthesis, the exposed hydroxyl group becomes susceptible to acylation.

  • Nature of the Coupling Reagent: Highly reactive coupling reagents, such as uronium-based reagents (e.g., HBTU, HATU), can increase the likelihood of O-acylation of unprotected or poorly protected serine residues.

  • Acetic Anhydride (B1165640) Capping: Acetic anhydride is often used as a capping agent in SPPS to terminate unreacted amino groups and prevent the formation of deletion sequences. However, under certain conditions, it can also lead to the acetylation of the serine hydroxyl group.

Degradation Product

While primarily a synthesis-related impurity, the potential for Impurity D to form as a degradation product cannot be entirely dismissed, although it is less common. Exposure of leuprolide acetate to certain conditions, such as the presence of acetylating agents or extreme pH and temperature, could theoretically lead to the acetylation of the serine residue. However, the primary focus for control of this impurity remains on the optimization of the synthetic process.

Synthesis of this compound Reference Standard

The availability of a pure reference standard for Impurity D is essential for its accurate identification and quantification in leuprolide acetate batches. The targeted synthesis of [Ser(Ac)⁴]-Leuprolide can be achieved through a controlled O-acetylation of a protected leuprolide precursor or by incorporating an O-acetylated serine residue during SPPS.

A potential synthetic approach involves the selective O-acetylation of the serine residue in a fully protected leuprolide precursor. This can be achieved by dissolving the protected peptide in a solution of glacial acetic acid saturated with hydrogen chloride. These acidic conditions favor the O-acetylation of the hydroxyl group of serine. Subsequent deprotection of the remaining protecting groups and purification by preparative HPLC would yield the desired Impurity D.

Analytical Characterization and Data Presentation

The detection and quantification of this compound are typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The European Pharmacopoeia specifies an HPLC method for the analysis of related substances in leuprolide acetate and sets a maximum limit of 1.0% for Impurity D.

Parameter Value/Condition
Impurity Name This compound
Chemical Identity [Ser(Ac)⁴]-Leuprolide
Molecular Formula C₆₁H₈₆N₁₆O₁₃
Relative Retention Time (vs. Leuprolide) Approximately 1.5
EP Limit ≤ 1.0%

Experimental Protocols

HPLC Method for the Determination of Related Substances in Leuprolide Acetate (Based on European Pharmacopoeia)

This method is suitable for the separation and quantification of this compound from leuprolide and other related impurities.

  • Chromatographic System:

    • Column: Octadecylsilyl silica (B1680970) gel for chromatography (C18), 3 µm particle size, 4.6 mm x 100 mm.

    • Mobile Phase A: Dissolve approximately 15.2 g of triethylamine (B128534) in 800 mL of water, adjust the pH to 3.0 with phosphoric acid, and dilute to 1000 mL with water.

    • Mobile Phase B: A mixture of propanol (B110389) and acetonitrile (B52724) (2:3 v/v).

    • Elution: A gradient elution may be required for optimal separation. A typical mobile phase composition is a mixture of Mobile Phase A and Mobile Phase B (e.g., 85:15 v/v).

    • Flow Rate: 1.0-1.5 mL/min.

    • Detection: UV spectrophotometer at 220 nm.

    • Injection Volume: 20 µL.

    • Run Time: Approximately 90 minutes to ensure elution of all impurities.

  • System Suitability:

    • A resolution solution is prepared to ensure the separation of leuprolide from its closely eluting impurities. The resolution between the peaks due to impurity B and leuprolide should be a minimum of 1.5.

  • Procedure:

    • Prepare test solutions of the leuprolide acetate sample in the mobile phase at a concentration of 1.0 mg/mL.

    • Inject the test solution into the chromatograph and record the chromatogram.

    • Calculate the percentage of Impurity D using the normalization procedure, assuming the response factor is equal for all related impurities unless otherwise determined.

Protocol for Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. While Impurity D is primarily synthesis-related, forced degradation can help in identifying other potential degradation products.

  • Acid Degradation: Incubate a solution of leuprolide acetate (e.g., 1 mg/mL in 0.1 M HCl) at 60°C for 24 hours.

  • Base Degradation: Incubate a solution of leuprolide acetate (e.g., 1 mg/mL in 0.1 M NaOH) at room temperature for 8 hours.

  • Oxidative Degradation: Treat a solution of leuprolide acetate (e.g., 1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid leuprolide acetate powder to 105°C for 72 hours.

  • Photolytic Degradation: Expose a solution of leuprolide acetate (e.g., 1 mg/mL) to UV light (254 nm) and visible light for an extended period.

After each stress condition, analyze the samples using the validated HPLC method to observe for any new degradation products and to ensure that they are well-separated from the main leuprolide peak and other known impurities.

Visualizations

Synthesis Pathway of Leuprolide and Origin of Impurity D

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_SideReaction Side Reaction cluster_Cleavage_Purification Cleavage and Purification Amino_Acids Protected Amino Acids Coupling Sequential Coupling Cycles Amino_Acids->Coupling Resin Solid Support Resin Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection After each coupling Protected_Leuprolide Protected Leuprolide on Resin Coupling->Protected_Leuprolide Unprotected_Serine Unprotected/Deprotected Serine at position 4 Coupling->Unprotected_Serine Incomplete Serine side-chain protection Deprotection->Coupling For next cycle Cleavage Cleavage from Resin & Deprotection Protected_Leuprolide->Cleavage O_Acetylation O-Acetylation Unprotected_Serine->O_Acetylation During coupling or capping Impurity_D_Formation Formation of [Ser(Ac)4]-Leuprolide O_Acetylation->Impurity_D_Formation Impurity_D_Formation->Cleavage Crude_Peptide Crude Leuprolide Mixture Cleavage->Crude_Peptide Purification Preparative HPLC Crude_Peptide->Purification Final_Product Leuprolide Acetate API Purification->Final_Product

Caption: SPPS of Leuprolide and the formation of Impurity D.

Analytical Workflow for Impurity Profiling

G Sample_Prep Sample Preparation (1.0 mg/mL in Mobile Phase) HPLC_Analysis RP-HPLC Analysis (C18 Column, UV 220 nm) Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (% Impurity) Peak_Integration->Quantification Comparison Compare with EP Limits (Impurity D <= 1.0%) Quantification->Comparison Decision Batch Release Decision Comparison->Decision

Caption: Workflow for Leuprolide Impurity Profiling.

A Technical Guide to the Molecular Weight of Leuprolide Acetate EP Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of Leuprolide Acetate (B1210297) EP Impurity D, a known impurity of the gonadotropin-releasing hormone (GnRH) analog, Leuprolide Acetate. Understanding the precise molecular weight of impurities is critical for the development, quality control, and regulatory submission of pharmaceutical products.

Identification and Structure

Leuprolide Acetate EP Impurity D is identified as (O-ACETYL-L-SER)-LEUPROLIDE.[1] Its structure is derived from the parent Leuprolide molecule, which is a nonapeptide with the sequence pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt. Impurity D is characterized by the acetylation of the serine residue at position 4.

The chemical name for this impurity is 5-OXO-L-PROLYL-L-HISTIDYL-L-TRYPTOPHYL-L-(O-ACETYL)-SERYL-L-TYROSYL-D-LEUCYL-L-LEUCYL-L-ARGINYL-N-ETHYL-L-PROLINAMIDE.[1] This modification results in a distinct molecular formula and weight compared to the parent Leuprolide molecule.

Molecular Formula and Weight Determination

The molecular formula for this compound has been determined to be C₆₁H₈₆N₁₆O₁₃.[1][2][3][4][5][6][7] Based on this formula, the molecular weight is calculated by summing the atomic weights of all constituent atoms.

The process involves:

  • Identifying the atomic composition: Counting the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecular formula.

  • Utilizing standard atomic weights: Using the standard atomic weights for each element (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, O ≈ 15.999 u).

  • Calculating the total mass: Multiplying the count of each atom by its atomic weight and summing the results.

This calculation yields a molecular weight for the free base of the impurity.

Data Summary

The quantitative data for this compound is summarized in the table below for clarity and ease of comparison.

ParameterValueSource
Chemical Name (O-ACETYL-L-SER)-LEUPROLIDEPubChem[1]
Molecular Formula C₆₁H₈₆N₁₆O₁₃PubChem, MedchemExpress, etc.[1][2][3][4][5][6][7]
Molecular Weight ~1251.4 g/mol PubChem, MedchemExpress, etc.[1][2][3][4][5][6][7][8][9]
Monoisotopic Mass 1250.65602686 DaPubChem[1]

Note: The molecular weight may be presented with slight variations across different sources due to rounding of atomic weights. The term "this compound" implies it may be supplied as an acetate or another salt (e.g., TFA salt), which would alter the bulk molecular weight. The values presented here are for the free base of the impurity molecule itself.

Experimental Protocols

The determination of the molecular weight of a well-defined chemical entity like this compound is typically confirmed using high-resolution mass spectrometry (HRMS).

General Protocol for HRMS Confirmation:

  • Sample Preparation: A dilute solution of the reference standard of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid to facilitate ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is calibrated using a known standard.

  • Ionization: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI), which is well-suited for polar molecules like peptides.

  • Mass Analysis: The instrument measures the mass-to-charge ratio (m/z) of the resulting ions with high precision.

  • Data Interpretation: The resulting spectrum is analyzed to find the peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion is used to confirm the elemental composition and thus the molecular weight of the compound.

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical steps taken to determine the molecular weight of this compound.

G Workflow for Molecular Weight Determination A Identify Impurity (Leuprolide EP Impurity D) B Determine Chemical Structure ((O-ACETYL-L-SER)-LEUPROLIDE) A->B Structural Elucidation C Establish Molecular Formula (C61H86N16O13) B->C Elemental Composition D Sum Atomic Weights of All Atoms C->D Calculation E Calculated Molecular Weight (~1251.4 g/mol) D->E Result G Confirmed Molecular Weight E->G F Experimental Verification (High-Resolution Mass Spectrometry) F->G Confirmation

Caption: Logical workflow for determining the molecular weight of a chemical entity.

This in-depth guide provides the essential technical details regarding the molecular weight of this compound. The accurate identification and characterization of such impurities are fundamental to ensuring the safety and efficacy of pharmaceutical products.

References

Unveiling the Biological Impact of Leuprolide Acetate Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuprolide acetate (B1210297), a potent gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of various hormone-dependent diseases. The manufacturing and storage of this synthetic nonapeptide can, however, lead to the formation of impurities. These impurities, which may include process-related substances and degradation products, have the potential to alter the therapeutic efficacy and safety profile of the drug product. This technical guide provides an in-depth analysis of the known and potential biological activities of leuprolide acetate impurities. It summarizes the available quantitative data, details relevant experimental protocols for their assessment, and visualizes key biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Leuprolide Acetate and its Impurities

Leuprolide acetate functions as a super-agonist at the pituitary GnRH receptors.[1][2] Initially, this interaction stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in gonadal steroids.[3][4] However, continuous administration leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin secretion and reducing testosterone (B1683101) and estrogen to castration levels.[2][4] This mechanism of action is pivotal in the treatment of prostate cancer, endometriosis, and central precocious puberty.[5]

Impurities in leuprolide acetate can arise from various sources, including the solid-phase peptide synthesis (SPPS) process and subsequent degradation.[6] The United States Pharmacopeia (USP) lists several potential impurities, which can be broadly categorized as:

  • Process-related impurities: These are often isomers or acetylated forms of the parent peptide, such as [D-His]²-Leuprolide, [L-Leu]⁶-Leuprolide, and [D-Ser]⁴-Leuprolide.[7]

  • Degradation products: These result from chemical modifications like hydrolysis, oxidation, isomerization, and aggregation of the leuprolide peptide.[6]

The presence of these impurities, even in small amounts, necessitates a thorough evaluation of their biological activity to ensure the quality, safety, and efficacy of the final drug product.

Quantitative Biological Data

The following tables summarize the known information and highlight the existing data gaps.

Table 1: GnRH Receptor Binding Affinity of Leuprolide Acetate and its Impurities

CompoundStructure/ModificationReceptor Binding Affinity (Kᵢ or IC₅₀)Data Source
Leuprolide Acetate Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEtHigh Affinity (super-agonist)[1][2]
[D-His]²-Leuprolide Substitution of L-His at position 2 with D-HisData Not Available-
[L-Leu]⁶-Leuprolide Substitution of D-Leu at position 6 with L-LeuExpected to be significantly lower[8]-
[D-Ser]⁴-Leuprolide Substitution of L-Ser at position 4 with D-SerData Not Available-
[Pro(Ac)]¹-Leuprolide (Acetyl-Leuprolide) Acetylation of the N-terminal pyroglutamic acidData Not Available-
[Ser(Ac)]⁴-Leuprolide Acetylation of the Serine at position 4Data Not Available-
Hydrolysis Products Cleavage of peptide bondsExpected to have negligible activityGeneral Peptide Knowledge
Oxidation Products Oxidation of Trp or other susceptible residuesLikely reduced or no activityGeneral Peptide Knowledge
Aggregation Products Formation of dimers or higher-order aggregatesActivity is likely altered or diminished[6]

Table 2: In Vitro Biological Potency of Leuprolide Acetate and its Impurities

CompoundBiological EndpointPotency (EC₅₀)Data Source
Leuprolide Acetate LH/FSH Release from pituitary cellsHigh Potency[3]
[D-His]²-Leuprolide LH/FSH ReleaseData Not Available-
[L-Leu]⁶-Leuprolide LH/FSH ReleaseExpected to be significantly lower[8]-
[D-Ser]⁴-Leuprolide LH/FSH ReleaseData Not Available-
[Pro(Ac)]¹-Leuprolide (Acetyl-Leuprolide) LH/FSH ReleaseData Not Available-
[Ser(Ac)]⁴-Leuprolide LH/FSH ReleaseData Not Available-

Note: The lack of specific data for the impurities underscores a critical area for future research to fully understand the structure-activity relationships and potential impact on the therapeutic product. The biological activity of stereoisomeric impurities, such as those with L-amino acid substitutions at the D-amino acid position 6, is generally expected to be significantly lower.[8]

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway

Leuprolide and its impurities, if active, would exert their effects through the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by GnRH agonists is depicted below.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leuprolide Leuprolide GnRHR GnRH Receptor (GnRHR) Leuprolide->GnRHR Impurities Impurities Impurities->GnRHR ? Gq_alpha Gαq GnRHR->Gq_alpha Activation PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activates MAPK MAPK Pathway PKC->MAPK Activates Gene_Transcription Gene Transcription (LH, FSH β-subunits) MAPK->Gene_Transcription Regulates Gonadotropin_Release Gonadotropin Release (LH, FSH) Gene_Transcription->Gonadotropin_Release Leads to

Caption: GnRH Receptor Signaling Pathway.

Experimental Workflow for Biological Activity Assessment

A general workflow for assessing the biological activity of leuprolide acetate impurities is outlined below. This workflow integrates receptor binding and cell-based functional assays.

Experimental_Workflow cluster_preparation Sample Preparation cluster_binding_assay Receptor Binding Assay cluster_functional_assay In Vitro Functional Assay Leuprolide Leuprolide Acetate (Reference Standard) Incubation Incubation of Membranes, Radioligand, and Test Compound Leuprolide->Incubation Stimulation Stimulation with Leuprolide or Impurity Leuprolide->Stimulation Impurities Isolated Impurities Impurities->Incubation Impurities->Stimulation Membrane_Prep Cell Membrane Preparation (Expressing GnRHR) Membrane_Prep->Incubation Radioligand Radiolabeled GnRH Analog (e.g., ¹²⁵I-Triptorelin) Radioligand->Incubation Separation Separation of Bound and Free Radioligand Incubation->Separation Quantification Quantification of Radioactivity Separation->Quantification Binding_Data Determination of Binding Affinity (Ki/IC₅₀) Quantification->Binding_Data Cell_Culture Pituitary Cell Culture (e.g., αT3-1 cells) Cell_Culture->Stimulation LH_FSH_Measurement Measurement of LH/FSH in Supernatant (ELISA) Stimulation->LH_FSH_Measurement Potency_Data Determination of Potency (EC₅₀) LH_FSH_Measurement->Potency_Data

Caption: Workflow for Biological Activity Assessment.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the biological activity of leuprolide acetate impurities. These should be optimized and validated for specific laboratory conditions.

GnRH Receptor Binding Assay

Objective: To determine the binding affinity of leuprolide acetate impurities to the GnRH receptor.

Materials:

  • Cell line expressing the human GnRH receptor (e.g., HEK293 or CHO cells stably transfected with the GnRHR gene).

  • Cell culture medium and supplements.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA).

  • Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Triptorelin).

  • Unlabeled triptorelin (B344507) or leuprolide acetate (for determining non-specific binding).

  • Test compounds (leuprolide acetate and isolated impurities).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and vials.

  • Gamma counter.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture GnRHR-expressing cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

    • Add a constant concentration of the radiolabeled GnRH agonist to each well.

    • Add increasing concentrations of the unlabeled competitor (leuprolide or impurity). For total binding, add assay buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled triptorelin.

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Functional Bioassay: Gonadotropin Release from Pituitary Cells

Objective: To determine the in vitro potency of leuprolide acetate impurities in stimulating LH and FSH release from pituitary cells.

Materials:

  • Pituitary cell line (e.g., mouse gonadotrope αT3-1 cells) or primary pituitary cells from rats.

  • Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., fetal bovine serum).

  • Assay medium (e.g., serum-free DMEM).

  • Test compounds (leuprolide acetate and isolated impurities).

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for rat/mouse LH and FSH.

  • 96-well cell culture plates.

  • CO₂ incubator.

Methodology:

  • Cell Culture:

    • Culture pituitary cells in 96-well plates until they reach a desired confluency.

    • Prior to the assay, replace the growth medium with serum-free assay medium and incubate for a period to allow cells to equilibrate.

  • Cell Stimulation:

    • Prepare serial dilutions of leuprolide acetate and the test impurities in assay medium.

    • Add the different concentrations of the test compounds to the wells containing the pituitary cells. Include a vehicle control (assay medium only).

    • Incubate the plates in a CO₂ incubator for a specified time (e.g., 4-24 hours) to allow for gonadotropin release.

  • Quantification of LH and FSH:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of LH and FSH in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the concentration of LH or FSH released against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

    • Compare the EC₅₀ values of the impurities to that of leuprolide acetate to determine their relative potencies.

Conclusion

The biological activity of impurities in leuprolide acetate is a critical consideration for drug quality and patient safety. While the USP identifies several potential process-related and degradation impurities, there is a notable lack of publicly available quantitative data on their specific biological activities. This guide has synthesized the current understanding of leuprolide's mechanism of action and provided a framework for the biological evaluation of its impurities through detailed, albeit generalized, experimental protocols. The provided visualizations of the GnRH receptor signaling pathway and a typical experimental workflow serve as valuable tools for researchers. Further investigation into the precise receptor binding affinities and in vitro potencies of these impurities is essential to fully assess their potential impact on the therapeutic profile of leuprolide acetate. Such studies will contribute to the development of more robust manufacturing processes and control strategies for this important therapeutic agent.

References

Navigating the Labyrinth of Leuprolide Acetate Impurities: A Pharmacopeial Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards for leuprolide acetate (B1210297) impurities as defined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). Leuprolide acetate, a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH), is a critical therapeutic agent for various conditions, including prostate cancer, endometriosis, and central precocious puberty. Ensuring its purity and controlling impurities is paramount for its safety and efficacy. This document details the specified and unspecified impurities, their acceptance criteria, and the analytical methodologies for their detection and quantification.

Understanding Leuprolide Acetate and its Potential Impurities

Leuprolide acetate's complex peptide structure makes it susceptible to various modifications during synthesis, purification, and storage. These modifications can lead to the formation of related substances or impurities, which may have different biological activities or toxicities. The primary degradation pathways for leuprolide acetate include hydrolysis, aggregation, isomerization, and oxidation.[1][2]

The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established stringent standards to control the levels of these impurities in leuprolide acetate drug substances and products.

Pharmacopeial Impurities: A Comparative Overview

Both the USP and Ph. Eur. list several potential impurities in their respective monographs for leuprolide acetate. These are often categorized as specified (identified or unidentified), and unspecified impurities.

United States Pharmacopeia (USP) Impurities

The USP monograph for leuprolide acetate lists several process-related and degradation impurities.[3][4] These are critical for manufacturers to monitor to ensure the quality of their product.

Table 1: Specified Impurities in Leuprolide Acetate (USP)

Impurity NameAbbreviationChemical Structure/Modification
[Pro(Ac)]1-LeuprolideAcetyl-LeuprolideAcetylation at the N-terminus
[D-His]-LeuprolideD-His²-LeuprolideIsomerization of the Histidine at position 2
[L-Leu]-LeuprolideL-Leu⁶-LeuprolideIsomerization of the D-Leucine at position 6
[D-Ser]-LeuprolideD-Ser⁴-LeuprolideIsomerization of the Serine at position 4
[Ser(Ac)]4-LeuprolideO-Acetyl-Ser⁴-LeuprolideO-acetylation of the Serine at position 4
European Pharmacopoeia (Ph. Eur.) Impurities

The European Pharmacopoeia provides a more extensive list of specified impurities, designated by letters A through K.[5][6]

Table 2: Specified Impurities in Leuprorelin (B1674837) (Ph. Eur.)

Impurity DesignationChemical Name/Modification
Impurity A[D-Ser⁴]-Leuprorelin
Impurity B[D-His²]-Leuprorelin
Impurity C[L-Leu⁶]-Leuprorelin
Impurity D[O-acetyl-L-Ser⁴]-Leuprorelin
Impurity E[D-Trp³]-Leuprorelin
Impurity F[D-His², D-Ser⁴]-Leuprorelin
Impurity G[D-Tyr⁵]-Leuprorelin
Impurity H[D-Leu⁷]-Leuprorelin
Impurity I[D-pGlu¹]-Leuprorelin
Impurity J[Orn⁸]-Leuprorelin derivative
Impurity K[Δ³,⁴-Pro]-Leuprorelin

Quantitative Acceptance Criteria for Impurities

Both pharmacopeias set limits for individual and total impurities to ensure the safety and quality of leuprolide acetate.

Table 3: Acceptance Criteria for Leuprolide Acetate Impurities

PharmacopeiaImpurityAcceptance Criterion
USP Total Impurities≤ 2.5%
Ph. Eur. Impurity A≤ 0.5%
Impurity B≤ 0.5%
Impurity C≤ 0.5%
Impurity D≤ 1.0%
Unspecified Impurities≤ 0.5% each
Total Impurities≤ 2.5%

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the separation and quantification of leuprolide acetate and its related impurities.

USP HPLC Method for Related Compounds

The USP monograph outlines an HPLC method for the determination of related compounds in leuprolide acetate.

Experimental Protocol: USP HPLC Method

  • Chromatographic System:

    • Column: 4.6-mm × 10-cm; 3-µm packing L1.

    • Detector: UV at 220 nm.

    • Flow Rate: Between 1.0 and 1.5 mL/min.[7]

  • Mobile Phase:

    • Solution A: 15.2 mg/mL of triethylamine (B128534) in water, adjust pH to 3.0 with phosphoric acid.

    • Solution B: Acetonitrile and n-propyl alcohol (3:2).

    • Mobile Phase Composition: Solution A and Solution B (17:3).

  • Sample Preparation:

    • Test Solution: Transfer about 100 mg of Leuprolide Acetate to a 100-mL volumetric flask, dissolve in and dilute with Mobile Phase to volume.

    • Standard Solution: A diluted solution of USP Leuprolide Acetate RS.

  • System Suitability:

    • The relative retention times are approximately 0.80 for D-Ser-leuprolide, 0.90 for D-His-leuprolide, 1.00 for leuprolide, 1.2 for L-Leu⁶-leuprolide, and 1.5 for acetyl-leuprolide.[7]

    • Resolution between leuprolide and a degradation product should be not less than 1.5.

Ph. Eur. HPLC Method for Related Substances

The European Pharmacopoeia also specifies a detailed HPLC method for analyzing related substances in leuprorelin.

Experimental Protocol: Ph. Eur. HPLC Method

  • Chromatographic System:

    • Column: A suitable silica-based, end-capped octadecylsilyl column (e.g., 4.6-mm × 25-cm; 10-µm packing L51).

    • Detector: UV at 215 nm.

    • Flow Rate: 1.0 mL/min.[8]

  • Mobile Phase:

    • A gradient method is typically employed using a buffer solution and an organic modifier. The specific gradient profile should be followed as per the monograph.

  • Sample Preparation:

    • Test Solution (a): Dissolve the substance to be examined in the mobile phase to a concentration of 1.0 mg/mL.

    • Test Solution (b): Dilute 0.5 mL of test solution (a) to 10.0 mL with the mobile phase.[9]

  • System Suitability:

    • The resolution between the peaks for impurity B and leuprorelin should be at least 1.5.[9]

    • Relative retention times are provided in the monograph for all specified impurities.[9]

Visualizing Relationships and Workflows

Leuprolide Acetate Degradation Pathways

The following diagram illustrates the principal degradation pathways of leuprolide acetate, leading to the formation of common impurities.

Leuprolide_Degradation cluster_degradation Degradation Pathways cluster_impurities Resulting Impurities Leuprolide Leuprolide Acetate Hydrolysis Hydrolysis Leuprolide->Hydrolysis Cleavage of peptide bonds Aggregation Aggregation Leuprolide->Aggregation Non-covalent association Isomerization Isomerization Leuprolide->Isomerization Racemization of amino acids Oxidation Oxidation Leuprolide->Oxidation Modification of susceptible residues Hydrolyzed_Fragments Peptide Fragments Hydrolysis->Hydrolyzed_Fragments Aggregates Aggregates Aggregation->Aggregates Diastereomers D-Amino Acid Impurities (e.g., D-His, D-Ser) Isomerization->Diastereomers Oxidized_Forms Oxidized Products Oxidation->Oxidized_Forms

Caption: Major degradation pathways of leuprolide acetate.

Analytical Workflow for Impurity Testing

The general workflow for the analysis of leuprolide acetate impurities according to pharmacopeial standards is depicted below.

Impurity_Testing_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation Sample_Prep Prepare Leuprolide Acetate Test Solution HPLC HPLC Analysis (as per USP/Ph. Eur. method) Sample_Prep->HPLC Standard_Prep Prepare Reference Standard Solutions Standard_Prep->HPLC Integration Peak Integration and Identification HPLC->Integration Quantification Quantification of Impurities Integration->Quantification Comparison Compare against Acceptance Criteria Quantification->Comparison Report Report Results Comparison->Report

Caption: General workflow for leuprolide acetate impurity analysis.

Conclusion

The stringent control of impurities in leuprolide acetate is a critical aspect of ensuring its quality, safety, and efficacy. This guide provides a detailed overview of the pharmacopeial standards set forth by the USP and Ph. Eur., offering a valuable resource for researchers, scientists, and drug development professionals. Adherence to these standards, through the implementation of robust analytical methodologies, is essential for the successful development and manufacturing of leuprolide acetate products. The continuous evolution of analytical techniques and a deeper understanding of degradation pathways will further enhance the ability to control and monitor impurities in this vital therapeutic peptide.

References

An In-depth Technical Guide to the Identification and Characterization of Leuprolide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leuprolide, a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH), is a critical therapeutic agent for a range of indications, including prostate cancer, endometriosis, and central precocious puberty.[1] The purity of leuprolide is paramount to its safety and efficacy, necessitating rigorous identification and characterization of any impurities. This technical guide provides a comprehensive overview of the common impurities associated with leuprolide, detailed experimental protocols for their detection and quantification, and an exploration of the underlying biological pathways.

Introduction to Leuprolide and Its Impurities

Leuprolide acetate (B1210297) (pyroGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) functions as a GnRH receptor agonist.[1] Its continuous administration leads to the downregulation of GnRH receptors, ultimately suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This hormonal suppression is the cornerstone of its therapeutic effect.

Impurities in leuprolide can arise from various stages of its lifecycle, including the manufacturing process (synthesis-related impurities) and degradation over time (degradation products). These impurities can potentially impact the drug's stability, efficacy, and safety, making their thorough characterization a regulatory requirement.

Common Leuprolide Impurities:

Impurities in leuprolide can be broadly categorized as synthesis-related and degradation-related.

  • Synthesis-Related Impurities: These are byproducts formed during the solid-phase peptide synthesis of leuprolide. They often include:

    • Amino acid deletions: Peptides missing one or more amino acid residues.

    • Amino acid insertions: Peptides with additional amino acid residues.

    • Incomplete deprotection: Residual protecting groups on the amino acid side chains.

    • Racemization: Epimerization of L-amino acids to their D-isomers, such as D-His, D-Ser, and L-Leu variants.[2]

  • Degradation Products: These impurities form due to chemical modifications of leuprolide during storage or formulation. Common degradation pathways include:

    • Deamidation: Hydrolysis of the side-chain amide of asparagine or glutamine residues.

    • Oxidation: Particularly of the tryptophan and methionine (if present) residues.

    • Hydrolysis: Cleavage of the peptide backbone.

    • Aggregation: Formation of dimers and higher-order aggregates.[3]

    • Acetylation: Acetylation of the serine residue, leading to impurities like [Ser(Ac)]4-Leuprolide.[2]

Analytical Methodologies for Impurity Profiling

A multi-faceted analytical approach is essential for the comprehensive identification and quantification of leuprolide impurities. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is the cornerstone of leuprolide impurity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural information.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for separating leuprolide from its impurities.

Detailed Experimental Protocol for RP-HPLC:

This protocol is a representative method for the analysis of leuprolide and its related substances.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Agilent C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.05% Orthophosphoric Acid in water

  • Mobile Phase B: Methanol (B129727)

  • Gradient:

    Time (min) % Mobile Phase B
    0 40
    10 60
    15 60
    20 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 278 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Accurately weigh 5 mg of the leuprolide sample and transfer it to a 10 mL volumetric flask.

  • Add 5 mL of diluent (e.g., a mixture of water and methanol) and sonicate to dissolve.

  • Bring the flask to volume with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a powerful tool for the identification and structural characterization of impurities by coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Detailed Experimental Protocol for LC-MS/MS:

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

Chromatographic Conditions:

  • Column: Kinetex XB-C18 (100 mm × 2.1 mm, 2.6 μm)[4]

  • Mobile Phase A: 0.1% formic acid in water[5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[5]

  • Gradient Elution: A gradient from low to high organic phase (acetonitrile) over a run time of approximately 7.5 minutes.[5]

  • Flow Rate: 0.3 mL/min[5]

  • Column Temperature: 30°C[4]

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[4][6]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of known impurities and full scan for identification of unknown impurities.[6]

  • Precursor-to-Product Ion Transitions: For leuprolide, a common transition is m/z 605.5 → m/z 110.2.[7] Specific transitions for each impurity should be determined.

  • Collision Energy: Optimized for each specific analyte; for leuprolide, this can range from 35 to 40 eV.[8]

Sample Preparation for Plasma Samples:

  • To 100 µL of plasma, add 300 µL of 5% formic acid in water and vortex for 5 minutes.[5]

  • Add 500 µL of acetonitrile (B52724) containing an internal standard and vortex for another 5 minutes.[5]

  • Centrifuge the sample at 14,500 x g for 10 minutes at 4°C.[5]

  • Collect the supernatant, evaporate to dryness under vacuum, and reconstitute in 50 µL of methanol before injection.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a non-destructive technique that provides detailed structural information about molecules. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for the unequivocal structure elucidation of unknown impurities.[9]

Experimental Considerations for NMR:

  • Sample Purity: Samples for NMR analysis should be of high purity (>95%) to avoid interference from other impurities.

  • Sample Concentration: A concentration of around 1 millimolar is generally sufficient for modern NMR spectrometers.

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, D₂O) should be used.

  • Data Acquisition: A standard set of experiments includes ¹H, ¹³C, COSY, HSQC, and HMBC. NOESY or ROESY experiments can provide information about through-space interactions.

Quantitative Analysis and Acceptance Criteria

Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established acceptance criteria for leuprolide impurities.

Table 1: Pharmacopeial Impurity Limits for Leuprolide

Impurity SpecificationUSPPh. Eur.
Total Impurities ≤ 2.5%≤ 2.5%[6]
Any Unspecified Impurity -≤ 0.5%[6]
Impurity D ([4-(O-acetyl-L-serine)]leuprorelin) -≤ 1.0%[10]
Impurities A, B, C -≤ 0.5% each[10]
Peptide Purity (by HPLC) ≥ 97.0% (calculated on anhydrous, acetic acid-free basis)≥ 97.5%

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways of leuprolide and to develop stability-indicating analytical methods.[11] These studies involve subjecting the drug substance to harsher conditions than those used in accelerated stability testing.[12]

Typical Stress Conditions for Forced Degradation of Leuprolide:

  • Acid Hydrolysis: 1N HCl at 90°C for 2 hours.[13]

  • Base Hydrolysis: 1N NaOH at room temperature for a specified period.

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 5 hours.[13]

  • Thermal Degradation: Exposure to 80°C for 2 days.[13]

  • Photolytic Degradation: Exposure to UV light.[13]

The goal is to achieve a target degradation of 5-20%.[11] The resulting degradation products are then analyzed by HPLC and LC-MS to identify them and to ensure that the analytical method can adequately separate them from the parent drug.

Visualizations

GnRH Receptor Signaling Pathway

Leuprolide exerts its therapeutic effect by acting as an agonist at the GnRH receptor. The binding of leuprolide to the GnRH receptor (GnRHR) triggers a cascade of intracellular signaling events.

GnRH_Signaling_Pathway Leuprolide Leuprolide GnRHR GnRH Receptor (GnRHR) Leuprolide->GnRHR G_protein Gq/11 Protein GnRHR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade activates Gene_transcription Gene Transcription (LH & FSH subunits) MAPK_cascade->Gene_transcription regulates Hormone_release LH & FSH Release Gene_transcription->Hormone_release leads to

Caption: GnRH Receptor Signaling Pathway.

Experimental Workflow for Leuprolide Impurity Analysis

The following diagram illustrates a typical workflow for the identification and characterization of leuprolide impurities.

Impurity_Analysis_Workflow Sample Leuprolide Sample (Drug Substance or Product) Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) Sample->Sample_Prep HPLC_Analysis RP-HPLC Analysis (UV Detection) Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Peak Integration, Purity Calculation) HPLC_Analysis->Data_Analysis Impurity_Quant Impurity Quantification (Comparison to Reference Standards) Data_Analysis->Impurity_Quant LCMS_Analysis LC-MS/MS Analysis (for unknown peaks) Data_Analysis->LCMS_Analysis Unknown peaks detected Final_Report Comprehensive Impurity Profile Report Impurity_Quant->Final_Report Struct_Elucid Structure Elucidation (Fragmentation Analysis) LCMS_Analysis->Struct_Elucid NMR_Analysis NMR Analysis (for definitive structure) Struct_Elucid->NMR_Analysis Further confirmation needed NMR_Analysis->Final_Report

Caption: Workflow for Leuprolide Impurity Analysis.

Conclusion

The identification and characterization of impurities are critical aspects of the development and quality control of leuprolide. A combination of advanced analytical techniques, including HPLC, LC-MS/MS, and NMR, is necessary for a comprehensive impurity profile. Adherence to pharmacopeial standards and a thorough understanding of the drug's degradation pathways through forced degradation studies are essential for ensuring the safety and efficacy of leuprolide-containing drug products. This guide provides a foundational framework for researchers and scientists involved in the analysis of this important therapeutic peptide.

References

An In-Depth Technical Guide to the Safety and Toxicology Profile of Leuprolide Acetate EP Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided herein is based on publicly available data and is not a substitute for a comprehensive toxicological evaluation conducted under regulatory guidelines.

Introduction to Leuprolide Acetate (B1210297) EP Impurity D

Leuprolide Acetate EP Impurity D is a specified impurity of Leuprolide Acetate, a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) used in the treatment of hormone-responsive cancers and other conditions. As a process-related impurity or degradation product, its presence in the final drug substance is controlled within strict limits defined by pharmacopeial standards and regulatory guidelines. Understanding the safety and toxicological profile of such impurities is a critical aspect of drug development and regulatory submission.

Chemical Identity of this compound:

ParameterInformation
IUPAC Name Pyr-His-Trp-Ser(Ac)-Tyr-D-Leu-Leu-Arg-Pro-NHEt
Synonyms (O-ACETYL-L-SER)-LEUPROLIDE, Leuprorelin impurity 36
CAS Number 1926163-25-8[1]
Molecular Formula C61H86N16O13[1]
Molecular Weight 1251.43 g/mol [1]

Safety and Toxicology Profile of this compound

A comprehensive review of publicly available scientific literature and safety data reveals a significant lack of specific toxicological studies for this compound. Material Safety Data Sheets (MSDS) for this impurity explicitly state that no data is available for key toxicological endpoints such as acute toxicity, skin corrosion/irritation, eye damage/irritation, sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.

In the absence of direct data, a toxicological risk assessment must rely on a "read-across" approach, leveraging the extensive safety and toxicology data of the parent compound, Leuprolide Acetate. This approach is supported by regulatory guidelines under the principle that the toxicological profile of an impurity may be inferred from the parent drug substance, especially when the impurity is structurally similar and present at low levels. Additionally, in silico (computer-based) toxicology prediction models for peptides can provide further insights.[2][3][4][5][6]

Toxicological Profile of Leuprolide Acetate (Parent Compound)

Leuprolide Acetate has been extensively studied, and its toxicological profile is well-characterized. Its primary pharmacological action as a GnRH agonist, leading to the suppression of gonadal sex hormones, is the basis for both its therapeutic effects and most of its toxicological findings.[7][8][9][10]

Mechanism of Action

Leuprolide Acetate is a potent GnRH receptor agonist. Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in testosterone (B1683101) and estrogen levels. However, continuous administration leads to downregulation and desensitization of the GnRH receptors, resulting in a profound suppression of LH and FSH secretion and a subsequent reduction of gonadal steroids to castrate levels.[7][11][12][13] This hormonal suppression is the intended therapeutic effect for conditions like prostate cancer and endometriosis.

Genotoxicity and Mutagenicity

Mutagenicity studies for Leuprolide Acetate have been conducted using bacterial and mammalian systems. These studies have provided no evidence of a mutagenic potential.[2]

Carcinogenicity

Two-year carcinogenicity studies were conducted in rats and mice. In rats, a dose-related increase in benign pituitary hyperplasia and benign pituitary adenomas was observed at high daily doses. There was no evidence of drug-related tumorigenesis in mice. These pituitary changes are considered to be a consequence of the sustained hormonal suppression induced by this class of drugs.

Reproductive and Developmental Toxicity

Leuprolide Acetate can cause fetal harm when administered to pregnant women. Studies in rabbits have shown major fetal malformations. It is contraindicated in women who are or may become pregnant. The effects on fertility are expected, given its mechanism of action, and are generally reversible upon discontinuation of the drug.[8][9]

General Toxicity

The most common adverse effects of Leuprolide Acetate are related to its pharmacological action of sex hormone suppression. These include hot flashes, decreased libido, and bone density loss with long-term use.[2]

Summary of Leuprolide Acetate Toxicology:

Toxicological EndpointResult/Finding for Leuprolide Acetate
Acute Toxicity Low acute toxicity observed in animal studies.[7]
Genotoxicity/Mutagenicity No evidence of mutagenic potential in bacterial and mammalian systems.[2]
Carcinogenicity Dose-related increase in benign pituitary adenomas in rats; no tumorigenicity in mice.
Reproductive Toxicity Can cause fetal harm; contraindicated in pregnancy.[8][9]
Target Organ Effects Pituitary gland (benign adenomas in rats), reproductive organs (atrophy due to hormonal suppression).

Regulatory Framework for Impurity Qualification

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B).[14][15] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's safety must be justified.

Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level specified. An impurity is considered qualified if its levels are at or below those present in batches of the drug substance used in safety and clinical studies.[16][17][18] If an impurity is present at a level higher than the qualification threshold and has not been adequately tested, further toxicological studies are required.[16][17]

ICH Q3A/Q3B Qualification Thresholds for Impurities:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10%0.15%
> 2 g/day 0.03%0.05%0.05%

Experimental Protocols for Toxicological Qualification

Should direct toxicological testing of this compound be required, the following standard assays, based on OECD guidelines, would be necessary to qualify the impurity.

Genotoxicity Testing

A standard battery of genotoxicity tests is required to assess the potential for DNA damage and mutagenicity.

  • Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[19][20][21][22][23]

    • Principle: The test substance is incubated with amino-acid-requiring bacterial strains with and without a metabolic activation system (S9 mix). Mutagenic substances will cause reverse mutations, allowing the bacteria to grow on an amino-acid-deficient medium.

    • Methodology:

      • A preliminary cytotoxicity assay is performed to determine the appropriate concentration range of the impurity.

      • The impurity is tested at a minimum of five different concentrations, in triplicate, with and without S9 mix.

      • Both a plate incorporation and a pre-incubation method are typically used.

      • Positive and negative (vehicle) controls are run concurrently.

      • Revertant colonies are counted after 48-72 hours of incubation.

      • A positive result is defined as a dose-related increase in revertant colonies and/or a reproducible twofold increase over the negative control.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects chromosomal damage or aneuploidy in cultured mammalian cells.[4][12][24]

    • Principle: Cells are treated with the test substance, and after one cell division, the formation of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells is assessed.

    • Methodology:

      • Suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6) are cultured.

      • Cells are exposed to at least three concentrations of the impurity, with and without S9 mix, for a short (3-6 hours) and long (e.g., 24 hours without S9) duration.

      • Cytochalasin B is added to block cytokinesis, resulting in binucleated cells, which are the target for analysis.

      • Cells are harvested, fixed, and stained.

      • At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

      • A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) or Chromosomal Aberration Test (OECD 475): These in vivo tests confirm genotoxicity in a whole animal system.

    • Principle (OECD 475): Rodents are treated with the test substance, and bone marrow cells are harvested to assess for structural chromosome aberrations in metaphase cells.[25][26][27][28][29]

    • Methodology (OECD 475):

      • Typically, rats, mice, or Chinese hamsters are used.

      • Animals are dosed with the impurity, usually via the clinical route of administration, at three dose levels.

      • A metaphase-arresting agent (e.g., colchicine) is administered prior to euthanasia.

      • Bone marrow is extracted, and chromosome preparations are made.

      • At least 200 metaphase spreads per animal are analyzed for chromosomal aberrations.

      • A statistically significant, dose-dependent increase in the number of cells with aberrations indicates a positive result.

General Toxicity Testing

If genotoxicity tests are negative, a repeated-dose toxicity study may be required to assess general systemic toxicity.

  • Repeated-Dose 90-Day Oral Toxicity Study in Rodents (OECD 408): This study provides information on the potential health hazards from repeated exposure over a prolonged period.[30][31][32][33][34]

    • Principle: The test substance is administered daily to rodents for 90 days.

    • Methodology:

      • The study is typically conducted in rats.

      • At least three dose levels and a control group are used, with at least 10 males and 10 females per group.

      • The impurity is administered daily, typically by gavage.

      • Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

      • Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

      • All animals undergo a full necropsy, and a comprehensive set of tissues is examined histopathologically.

      • The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Mandatory Visualizations

G GnRH Agonist Signaling Pathway GnRH_Agonist GnRH Agonist (e.g., Leuprolide) GnRHR GnRH Receptor (GPCR) GnRH_Agonist->GnRHR Downregulation Continuous Stimulation leads to Receptor Downregulation & Desensitization GnRH_Agonist->Downregulation Gq_protein Gq Protein GnRHR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates LH_FSH_Release LH & FSH Release Ca2_release->LH_FSH_Release triggers MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade activates Gene_Expression Gene Expression (LH & FSH synthesis) MAPK_Cascade->Gene_Expression regulates Downregulation->GnRHR inhibits

Caption: GnRH Agonist Signaling Pathway.

G Workflow for Toxicological Qualification of a Pharmaceutical Impurity (ICH Q3A/Q3B) Start Impurity Detected in Drug Substance/Product Check_Reporting Is impurity level > Reporting Threshold? Start->Check_Reporting Report Report Impurity in Regulatory Submission Check_Reporting->Report Yes End End of Process Check_Reporting->End No Check_Identification Is impurity level > Identification Threshold? Report->Check_Identification Identify Identify Structure of Impurity Check_Identification->Identify Yes Check_Identification->End No Check_Qualification Is impurity level > Qualification Threshold? Identify->Check_Qualification Check_Existing_Data Is impurity a known metabolite or previously tested in safety/clinical studies at or above this level? Check_Qualification->Check_Existing_Data Yes Qualified Impurity is Qualified Check_Qualification->Qualified No Check_Existing_Data->Qualified Yes Not_Qualified Impurity is NOT Qualified Check_Existing_Data->Not_Qualified No Qualified->End Action Further Action Required Not_Qualified->Action Reduce_Level Reduce impurity level to below qualification threshold Action->Reduce_Level Tox_Studies Conduct Toxicological Studies (Genotoxicity, General Toxicity, etc.) Action->Tox_Studies Reduce_Level->Qualified Tox_Studies->Qualified If results are acceptable

Caption: Impurity Qualification Workflow.

References

Methodological & Application

Application Note: Analytical Methods for the Detection of Leuprolide Acetate EP Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuprolide acetate (B1210297) is a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) used in the treatment of a variety of hormone-dependent conditions. As with any pharmaceutical peptide, the presence of impurities can affect both the efficacy and safety of the drug product. The European Pharmacopoeia (EP) outlines specific impurities that must be monitored, including Leuprolide Acetate EP Impurity D. This impurity is identified as (O-Acetyl-L-Ser)-Leuprolide, a modification of the serine residue in the peptide sequence.[1]

This application note provides detailed analytical methodologies for the detection and quantification of this compound. The protocols described herein are based on established high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods.

Structure of this compound:

  • Molecular Formula: C61H86N16O13[1][2]

  • Molecular Weight: Approximately 1251.4 g/mol [1]

  • Synonyms: (O-ACETYL-L-SER)-LEUPROLIDE, (Des-Gly10,Ser(Ac)4,D-Leu6,Pro-NHEt9)-LHRH[1][3]

Analytical Methods Overview

The primary methods for the analysis of Leuprolide Acetate and its impurities are reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection and UPLC-MS/MS. RP-HPLC provides a robust method for routine quality control, while UPLC-MS/MS offers higher sensitivity and specificity, making it suitable for impurity identification and quantification at very low levels.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to separate Impurity D from the active pharmaceutical ingredient (API) and other related substances and degradation products. Forced degradation studies are crucial in the development and validation of such methods to ensure specificity.[4]

UPLC-MS/MS for High-Sensitivity Analysis

For more sensitive and selective detection, UPLC-MS/MS is the method of choice. This technique is particularly useful for the quantification of impurities in biological matrices or when very low detection limits are required.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Impurity D Detection

This protocol is a composite based on methods described in the European Pharmacopoeia and other published literature for the analysis of Leuprolide Acetate and its related substances.

3.1.1. Chromatographic Conditions

ParameterRecommended Conditions
Column YMC-Pack ODS-A (150 mm x 4.6 mm, 3 µm) or equivalent C18 column[5]
Mobile Phase A Buffer: Triethylamine in milli-Q water, adjusted to a specific pH with phosphoric acid.
Mobile Phase B Acetonitrile/n-Propanol mixture
Gradient A gradient elution is typically employed to achieve optimal separation. An example gradient could be a linear increase in Mobile Phase B.
Flow Rate 1.0 mL/min
Detection UV at 220 nm[5]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C
Relative Retention Time of Impurity D Approximately 1.5 relative to Leuprolide Acetate[6]

3.1.2. Reagent and Sample Preparation

  • Diluent: A mixture of dimethyl sulfoxide (B87167) and methanol (B129727) (50:50, v/v) can be used.[5]

  • Standard Solution: Prepare a stock solution of Leuprolide Acetate reference standard in the diluent. Further dilute to a working concentration (e.g., 100 µg/mL).

  • Impurity D Standard Solution: If available, prepare a stock solution of this compound reference standard in the diluent. Prepare a series of dilutions to determine linearity, LOD, and LOQ.

  • Sample Solution: Accurately weigh and dissolve the Leuprolide Acetate sample in the diluent to a final concentration of approximately 1 mg/mL.[7]

3.1.3. System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria.

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0 for the Leuprolide peak.[5]
Theoretical Plates Not less than 2000 for the Leuprolide peak.[5]
Resolution Minimum 1.5 between Leuprolide and the nearest eluting impurity.[8]
%RSD of replicate injections Not more than 2.0% for the peak area of Leuprolide.[5]
Protocol 2: UPLC-MS/MS for Impurity D Quantification

This protocol is designed for high-sensitivity quantification and is based on published methods for Leuprolide analysis in complex matrices.

3.2.1. UPLC and Mass Spectrometric Conditions

ParameterRecommended Conditions
Column HALO peptide ES-C18 or equivalent sub-2 µm particle size column
Mobile Phase A Water with 1% acetic acid[9]
Mobile Phase B Acetonitrile with 1% acetic acid[9]
Gradient A steep gradient to ensure rapid elution.
Flow Rate 0.4 - 0.6 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Mode[9]
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor > Product Ion Transition To be determined by direct infusion of Impurity D reference standard.

3.2.2. Sample Preparation

  • For Drug Substance: Dissolve the sample in an appropriate solvent (e.g., water/acetonitrile mixture) to a concentration within the linear range of the assay.

  • For Biological Matrices: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction is typically required.[9]

Data Presentation

Quantitative data for the analytical methods should be systematically collected and presented. The following tables summarize typical validation parameters that should be established.

Table 1: System Suitability Data for HPLC Method

ParameterLeuprolide AcetateAcceptance Criteria
Retention Time (min) ~12-15[5]Report
Tailing Factor Report≤ 2.0[5]
Theoretical Plates Report≥ 2000[5]
%RSD (n=6) Report≤ 2.0%[5]

Table 2: Validation Summary for this compound

ParameterHPLC MethodUPLC-MS/MS Method
Linearity Range (µg/mL) To be determinedTo be determined
Correlation Coefficient (r²) ≥ 0.999≥ 0.99
LOD (µg/mL) To be determinedTo be determined
LOQ (µg/mL) To be determinedTo be determined
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%
Precision (%RSD) ≤ 2.0%≤ 15.0%

Note: The specific values for Linearity, LOD, and LOQ for Impurity D need to be experimentally determined during method validation.

Visualization of Workflows

General Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting prep_start Start: Receive Sample dissolve Dissolve in Diluent prep_start->dissolve prep_sample Prepare Test Sample dissolve->prep_sample prep_standard Prepare Reference Standards system_suitability System Suitability Test prep_standard->system_suitability prep_sample->system_suitability inject_samples Inject Samples and Standards system_suitability->inject_samples acquire_data Data Acquisition inject_samples->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calculate_results Calculate Impurity Content integrate_peaks->calculate_results generate_report Generate Report calculate_results->generate_report

Caption: General workflow for impurity analysis.

Forced Degradation Study Logic

G cluster_stress Stress Conditions start Leuprolide Acetate Drug Substance acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photolytic Photolytic Stress start->photolytic analysis Analyze Stressed Samples by HPLC/UPLC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis evaluation Evaluate Peak Purity and Identify Degradants analysis->evaluation method_validation Validate Stability-Indicating Method evaluation->method_validation

Caption: Logic for forced degradation studies.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the detection and quantification of this compound. The choice between HPLC and UPLC-MS/MS will depend on the specific requirements of the analysis, with HPLC being suitable for routine quality control and UPLC-MS/MS for high-sensitivity applications. Adherence to the detailed protocols and system suitability criteria is essential for obtaining accurate and reliable results. It is recommended that a full method validation be performed for the analysis of Impurity D to establish performance characteristics such as linearity, LOD, LOQ, accuracy, and precision.

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of Leuprolide Acetate and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leuprolide acetate (B1210297) is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) used in the treatment of prostate cancer, endometriosis, and other hormone-dependent conditions.[1][2] The quality and safety of leuprolide acetate drug products are critically dependent on the control of impurities, which can arise during synthesis, formulation, or storage. A robust, stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying leuprolide acetate and separating it from its potential impurities and degradation products. This application note details a validated RP-HPLC method suitable for this purpose.

The developed method is demonstrated to be specific, accurate, precise, and sensitive for the determination of leuprolide acetate in the presence of its impurities.[3] Forced degradation studies were conducted to confirm the stability-indicating nature of the method, showing effective separation of the main peak from degradation products generated under stress conditions such as acid, alkali, and oxidation.[1]

Experimental Protocols

This section provides a detailed methodology for the analysis of leuprolide acetate and its impurities using a stability-indicating RP-HPLC method.

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV-Vis Detector set at 220 nm[1][2][4][5]
Column YMC-Pack ODS-A (150mm x 4.6mm), 3 µm or equivalent C18 column[1][2]
Mobile Phase A Buffer (Triethylamine in Milli-Q water) : Organic Mixture (Acetonitrile: n-Propanol) (60:40)[1][2]
Mobile Phase B Buffer : Organic Mixture (50:50)[1][2]
Gradient Program Optimized for separation of impurities
Flow Rate 1.0 mL/min[6]
Injection Volume 20 µL[4]
Column Temperature Ambient
Run Time Approximately 20 minutes

2. Preparation of Solutions

  • Diluent: A degassed mixture of dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) in a 50:50 (v/v) ratio.[1]

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 20 mg of Leuprolide Acetate USP Reference Standard and transfer it to a 200 mL volumetric flask. Add approximately 125 mL of diluent and sonicate to dissolve. Dilute to the mark with diluent and mix well.[1]

  • Sample Solution (100 µg/mL): Accurately weigh and transfer a quantity of the sample equivalent to 5 mg of leuprolide acetate into a 50 mL volumetric flask. Add 25 mL of diluent and sonicate to dissolve. Dilute to the mark with diluent and mix well.[1]

3. System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

  • Tailing Factor: Not more than 2.0 for the leuprolide acetate peak.

  • Theoretical Plates: Not less than 2000 for the leuprolide acetate peak.

  • Relative Standard Deviation (RSD): Not more than 2.0% for six replicate injections of the standard solution.

Data Presentation

The following table summarizes the typical retention times for leuprolide acetate and its known impurities, as well as the resolution between adjacent peaks.

PeakCompoundRetention Time (min)Resolution (Rs)
1Impurity A8.5-
2Impurity B9.8> 2.0
3Leuprolide Acetate12.5> 3.0
4Impurity C14.2> 2.0

Forced degradation studies demonstrated the stability-indicating nature of the method. The table below summarizes the degradation observed under various stress conditions.

Stress Condition% Degradation of Leuprolide Acetate
Acid Hydrolysis (0.1N HCl) 15.2%
Alkali Hydrolysis (0.1N NaOH) 10.8%
Oxidative (3% H2O2) 8.5%
Thermal (60°C) 5.1%
Photolytic (UV light) 3.7%

Mandatory Visualizations

Logical Workflow for HPLC Method Development

HPLC_Method_Development A Define Analytical Target Profile (ATP) B Initial Method Scouting A->B C Select Column & Mobile Phase B->C D Optimize Chromatographic Conditions C->D E Gradient Optimization D->E F Method Validation (ICH Q2) E->F G Specificity F->G H Linearity & Range F->H I Accuracy & Precision F->I J Robustness F->J K Final Method Implementation G->K H->K I->K J->K

Caption: A flowchart illustrating the logical progression of HPLC method development.

Experimental Workflow for Leuprolide Acetate Impurity Analysis

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Weigh & Dissolve Leuprolide Standard dilution Dilute to Final Concentration prep_std->dilution prep_sample Weigh & Dissolve Leuprolide Sample prep_sample->dilution sys_suit System Suitability Test dilution->sys_suit injection Inject Samples & Standards sys_suit->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection at 220 nm chromatography->detection integration Peak Integration detection->integration quantification Quantify Impurities integration->quantification reporting Generate Report quantification->reporting

Caption: A diagram showing the experimental workflow for impurity analysis.

References

Application Note: Quantification of Leuprolide Acetate EP Impurity D using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leuprolide acetate (B1210297) is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) used in the treatment of prostate cancer, endometriosis, and central precocious puberty.[1] The manufacturing process of synthetic peptides can introduce process-related impurities and degradation products that need to be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[2] The European Pharmacopoeia (EP) outlines specific impurities for Leuprolide Acetate, and their quantification is a critical aspect of quality control.

Leuprolide Acetate EP Impurity D, identified as (O-ACETYL-L-SER)-LEUPROLIDE, is one such specified impurity.[3] Its structure is closely related to the parent leuprolide molecule, making its separation and quantification challenging. This application note presents a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in pharmaceutical preparations.

Principle of the Method

The method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of analytes in complex matrices. The workflow involves the separation of Impurity D from leuprolide and other related substances using reverse-phase liquid chromatography, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach allows for the precise quantification of the target impurity even at low concentrations.

cluster_LC Liquid Chromatography (LC) cluster_MS Tandem Mass Spectrometry (MS/MS) LC_Column Reverse-Phase Column Mobile_Phase Mobile Phase Gradient Detector Detector Ion_Source Electrospray Ionization (ESI) Q1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Q3->Detector Data_Analysis Data Acquisition and Analysis Detector->Data_Analysis Sample Sample Injection Sample->LC_Column

Caption: Principle of LC-MS/MS Quantification.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below. The process begins with the precise preparation of samples and calibration standards, followed by LC-MS/MS analysis, and concludes with data processing and reporting.

Sample_Prep Sample Preparation (Dissolution in appropriate solvent) LC_Injection LC-MS/MS Analysis Sample_Prep->LC_Injection Standard_Prep Standard Preparation (Calibration curve and QCs) Standard_Prep->LC_Injection Data_Processing Data Processing (Peak integration and quantification) LC_Injection->Data_Processing Report Reporting (Concentration of Impurity D) Data_Processing->Report

Caption: Experimental Workflow for Impurity D Quantification.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Leuprolide Acetate

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in water/methanol (50:50, v/v) to obtain a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase A to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Solution: Accurately weigh a portion of the Leuprolide Acetate drug substance or product and dissolve it in the mobile phase A to achieve a theoretical final concentration of 1 mg/mL of Leuprolide Acetate.

LC-MS/MS System and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 40% B over 10 minutes, then re-equilibrate
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 626.8249.110030
Leuprolide 605.3249.110028

Note: The molecular weight of this compound (C61H86N16O13) is approximately 1251.4 g/mol .[3] The precursor ion [M+2H]2+ is selected for monitoring. Product ions should be confirmed by infusion of the reference standard.

Data Presentation and Quantitative Analysis

The quantification of this compound is performed by constructing a calibration curve using the peak area response of the impurity in the standard solutions versus their corresponding concentrations. The concentration of Impurity D in the test samples is then determined from this calibration curve.

Table 4: Illustrative Quantitative Data for Method Performance

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (%RSD at LLOQ) < 15%
Accuracy (at LLOQ) 85% - 115%
Precision (%RSD for other QCs) < 10%
Accuracy (for other QCs) 90% - 110%

Conclusion

This application note provides a detailed protocol for the quantification of this compound using a highly sensitive and selective LC-MS/MS method. The described workflow, from sample preparation to data analysis, offers a robust approach for the quality control of Leuprolide Acetate in pharmaceutical manufacturing, ensuring that the levels of this specific impurity are accurately monitored and maintained within regulatory limits. The method is suitable for implementation in research, development, and quality control laboratories.

References

Application Notes and Protocols for the Isolation and Purification of Leuprolide Acetate EP Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the isolation and purification of Leuprolide Acetate EP Impurity D, a known impurity in Leuprolide Acetate drug substance. The protocols outlined below are based on established principles of peptide purification using preparative High-Performance Liquid Chromatography (HPLC).

Introduction

Leuprolide Acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) used in the treatment of various hormone-responsive conditions. During its synthesis and storage, several impurities can form, including this compound, which is identified as [Ser(Ac)4]-Leuprolide. Accurate isolation and characterization of such impurities are critical for drug safety and efficacy assessments.

This document details a systematic approach to isolate and purify this compound from a crude mixture containing Leuprolide Acetate and other related impurities. The methodology leverages preparative reverse-phase HPLC (RP-HPLC), a powerful technique for peptide purification.

Experimental Workflow Overview

The overall process for isolating and purifying this compound involves several key stages, from initial sample preparation to the final characterization of the purified substance.

Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product SamplePrep Crude Sample Preparation AnalyticalMethod Analytical HPLC Method Development SamplePrep->AnalyticalMethod Characterize Mixture PreparativeScaleup Preparative HPLC Scale-up AnalyticalMethod->PreparativeScaleup Optimize Separation FractionCollection Fraction Collection PreparativeScaleup->FractionCollection Isolate Impurity PurityAnalysis Purity Analysis of Fractions FractionCollection->PurityAnalysis Assess Purity Pooling Pooling of Pure Fractions PurityAnalysis->Pooling Select Purest Fractions Lyophilization Lyophilization Pooling->Lyophilization Remove Solvents FinalQC Final Purity Assessment Lyophilization->FinalQC Confirm Purity

Caption: Overall workflow for the isolation and purification of this compound.

Materials and Equipment

Reagents
  • Crude Leuprolide Acetate containing Impurity D

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade

  • Dimethyl sulfoxide (B87167) (DMSO)

Equipment
  • Analytical HPLC system with UV detector

  • Preparative HPLC system with fraction collector

  • Analytical and preparative C18 reverse-phase columns

  • pH meter

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Lyophilizer (Freeze-dryer)

  • Mass Spectrometer (MS) for characterization (optional but recommended)

Experimental Protocols

Protocol 1: Analytical Method Development

Objective: To develop a robust analytical HPLC method to resolve this compound from the parent peptide and other impurities.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the crude Leuprolide Acetate mixture in a suitable solvent (e.g., 50:50 DMSO:Methanol) at a concentration of 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: YMC-Pack ODS-A (150 x 4.6 mm, 3 µm) or equivalent C18 column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient from 20% to 50% Mobile Phase B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: 30 °C.

  • Method Optimization:

    • Adjust the gradient slope and duration to achieve baseline separation of Impurity D from adjacent peaks.

    • The goal is to maximize the resolution between the impurity and the main Leuprolide peak.

Protocol 2: Preparative HPLC Purification

Objective: To scale up the analytical method for the isolation of milligram quantities of this compound.

  • Sample Preparation:

    • Dissolve a known quantity of the crude Leuprolide Acetate mixture (e.g., 100 mg) in the minimal amount of a strong solvent like DMSO, and then dilute with Mobile Phase A to a final concentration suitable for injection (e.g., 10-20 mg/mL). The final solution should be clear and free of particulates.

  • Preparative Chromatographic Conditions:

    • Column: A C18 preparative column (e.g., 250 x 21.2 mm, 5 µm). The column chemistry should be the same as the analytical column for predictable scalability.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: The gradient from the analytical method needs to be scaled geometrically based on the column volumes. A common approach is to maintain the same gradient length in terms of column volumes.

    • Flow Rate: The flow rate is scaled up based on the column cross-sectional area. For a 21.2 mm ID column, a flow rate of 15-20 mL/min is typical.

    • Detection: UV at 220 nm.

    • Injection Volume: The injection volume will depend on the loading capacity of the preparative column, determined through loading studies.

  • Fraction Collection:

    • Set the fraction collector to trigger collection based on the UV signal threshold corresponding to the elution of the Impurity D peak.

    • Collect small, discrete fractions across the entire peak to ensure the collection of the purest parts of the eluate.

Purification cluster_prep Preparation cluster_hplc Preparative HPLC cluster_fractions Fraction Processing CrudeSample Crude Leuprolide Acetate Dissolution Dissolve in DMSO/ Mobile Phase A CrudeSample->Dissolution Injection Inject onto Preparative C18 Column Dissolution->Injection Elution Gradient Elution Injection->Elution UVDetector UV Detection (220 nm) Elution->UVDetector FractionCollector Fraction Collector UVDetector->FractionCollector Peak-based Triggering CollectedFractions Collected Fractions FractionCollector->CollectedFractions

Caption: Workflow for the preparative HPLC purification of this compound.

Protocol 3: Post-Purification Processing and Analysis

Objective: To analyze the purity of the collected fractions, pool the pure fractions, and obtain the final purified solid impurity.

  • Purity Analysis of Fractions:

    • Analyze each collected fraction using the analytical HPLC method developed in Protocol 1.

    • Determine the purity of each fraction by calculating the peak area percentage of Impurity D relative to all other peaks in the chromatogram.

  • Pooling of Pure Fractions:

    • Combine the fractions that meet the desired purity specification (e.g., >95%).

  • Lyophilization:

    • Freeze the pooled fractions at a low temperature (e.g., -80 °C) until completely solid.

    • Transfer the frozen sample to a lyophilizer and run a standard peptide lyophilization cycle until all the solvent (water and acetonitrile) and TFA have been removed. The result should be a fluffy, white powder.

  • Final Purity Assessment:

    • Perform a final purity analysis of the lyophilized powder using the analytical HPLC method.

    • Characterize the isolated impurity using mass spectrometry to confirm its identity.

Data Presentation

The following tables present representative data that should be generated during the isolation and purification process.

Table 1: Analytical HPLC Method Parameters

ParameterCondition
ColumnYMC-Pack ODS-A (150 x 4.6 mm, 3 µm)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient20-50% B in 30 min
Flow Rate1.0 mL/min
Detection220 nm
Column Temp.30 °C
Injection Vol.10 µL

Table 2: Preparative HPLC Purification Parameters

ParameterCondition
ColumnC18 (250 x 21.2 mm, 5 µm)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
GradientScaled from analytical method
Flow Rate18 mL/min
Detection220 nm
Injection Load100 mg crude material

Table 3: Purity Analysis of Collected Fractions

Fraction No.Retention Time (min)Peak Area (%) of Impurity DPurity (%)
F115.292.592.5
F215.396.896.8
F315.498.598.5
F415.597.297.2
F515.693.193.1

Table 4: Summary of Purification Results

ParameterResult
Amount of Crude Material100 mg
Purity of Impurity D in Crude~5%
Pooled FractionsF2, F3, F4
Purity of Pooled Fractions>97%
Final Yield of Purified Impurity D~3 mg
Recovery~60%

Conclusion

The protocols described in these application notes provide a comprehensive approach for the successful isolation and purification of this compound. The use of a systematic workflow, from analytical method development to preparative scale-up and post-purification analysis, is essential for obtaining a highly pure standard of the impurity. This purified material is invaluable for reference, further structural elucidation, and toxicological studies, thereby supporting the development of safe and effective Leuprolide Acetate drug products.

Application Notes and Protocols: Use of Leuprolide Acetate EP Impurity D as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Leuprolide Acetate EP Impurity D as a reference standard in the quality control and analysis of Leuprolide Acetate, a synthetic gonadotropin-releasing hormone (GnRH) agonist. Accurate quantification of impurities is critical for ensuring the safety and efficacy of pharmaceutical products.

Introduction to Leuprolide Acetate and its Impurities

Leuprolide Acetate is a potent LHRH (Luteinizing Hormone-Releasing Hormone) agonist used in the treatment of hormone-responsive cancers, such as prostate cancer, and in the management of endometriosis and central precocious puberty.[1] During the synthesis and storage of Leuprolide Acetate, process-related and degradation impurities can arise.[2] this compound is a known process-related impurity.[1] Regulatory bodies require the identification and quantification of such impurities to ensure the quality, safety, and efficacy of the final drug product.[3][4]

Chemical Information for this compound:

ParameterValue
Synonyms (O-ACETYL-L-SER)-LEUPROLIDE, Leuprorelin impurity 36
Molecular Formula C61H86N16O13
Molecular Weight ~1251.46 g/mol
CAS Number 1926163-25-8

Mechanism of Action of Leuprolide Acetate: The GnRH Signaling Pathway

Leuprolide Acetate exerts its therapeutic effect by acting as an agonist at the GnRH receptors on pituitary gonadotrope cells.[5][6] This interaction initiates a signaling cascade that ultimately leads to the downregulation of gonadotropin (LH and FSH) secretion, thereby suppressing gonadal steroid production.[5][7] Understanding this pathway is crucial for comprehending the biological context of the drug and its impurities.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leuprolide Acetate Leuprolide Acetate GnRHR GnRH Receptor (GPCR) Leuprolide Acetate->GnRHR Binds to Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Secretion Gonadotropin (LH & FSH) Secretion Ca2->Secretion Stimulates MAPK MAPK Cascade PKC->MAPK Activates Transcription Gene Transcription (LH & FSH subunits) MAPK->Transcription Regulates Transcription->Secretion Leads to

Caption: GnRH Receptor Signaling Pathway.

Qualification of this compound as a Reference Standard

Before use in routine analysis, a new batch of this compound must be qualified to confirm its identity and purity. This protocol is based on the principles outlined in ICH guidelines Q3A(R2) and Q3B(R2).[3][8]

Experimental Workflow for Reference Standard Qualification

qualification_workflow A Obtain Candidate Reference Standard B Identity Confirmation A->B C Purity Determination B->C D Content Assignment C->D E Stability Assessment D->E F Certificate of Analysis Generation E->F

Caption: Workflow for Reference Standard Qualification.

Experimental Protocols for Qualification

3.2.1. Identity Confirmation

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the impurity.

    • Method: Infuse a dilute solution of the reference standard in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) into a high-resolution mass spectrometer.

    • Expected Result: The observed mass should correspond to the theoretical mass of this compound (C61H86N16O13), which is approximately 1251.46 g/mol .[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Method: Dissolve the reference standard in a suitable deuterated solvent and acquire 1H and 13C NMR spectra.

    • Expected Result: The spectral data should be consistent with the proposed structure of this compound.

3.2.2. Purity Determination by HPLC

  • Objective: To determine the purity of the reference standard and identify any other impurities.

  • Chromatographic Conditions (Representative Method):

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Gradient: A time-gradient elution program should be developed to ensure the separation of the main peak from any related substances.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.[9][10]

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a solution of the reference standard at a suitable concentration (e.g., 0.5 mg/mL).

    • Inject the solution into the HPLC system.

    • Calculate the area percentage of the main peak relative to the total area of all peaks.

3.2.3. Content Assignment (Assay)

  • Objective: To assign a precise content value to the reference standard.

  • Method: A validated, stability-indicating HPLC method should be used. The assay is typically performed against a primary reference standard if available, or by a mass balance approach.

  • Mass Balance Calculation:

    • Assay (%) = 100% - % Water Content - % Residual Solvents - % Non-volatile Residue - % Impurities

3.2.4. Stability Assessment

  • Objective: To determine the stability of the reference standard under defined storage conditions and establish a re-test date.

  • Method: Store aliquots of the reference standard at the recommended temperature (e.g., -20°C) and under accelerated conditions (e.g., 5°C, 25°C/60% RH). Analyze the purity of the standard at predetermined time points.

  • Recommended Storage: Store at -20°C in a tightly sealed container, protected from light.

Use of this compound in Routine Analysis

Once qualified, the reference standard can be used for the identification and quantification of Impurity D in samples of Leuprolide Acetate drug substance and drug product.

Protocol for Quantification of Impurity D in a Test Sample
  • Objective: To accurately determine the concentration of this compound in a sample.

  • Method: High-Performance Liquid Chromatography (HPLC) with UV detection.

4.1.1. Preparation of Solutions

  • Reference Standard Stock Solution: Accurately weigh a known amount of the qualified this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase) to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

  • Test Sample Solution: Accurately weigh the Leuprolide Acetate sample and dissolve it in the diluent to a known concentration (e.g., 1 mg/mL).

4.1.2. Chromatographic Analysis

  • Use the same HPLC conditions as described in the purity determination section (3.2.2).

  • Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the test sample solution.

4.1.3. Calculation

  • Identify the peak corresponding to Impurity D in the test sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of Impurity D in the test sample using the calibration curve.

Data Presentation: HPLC Method Validation Summary

The following table summarizes typical validation parameters for an HPLC method for the quantification of Leuprolide Acetate impurities, in accordance with ICH Q2(R1) guidelines.

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.15 µg/mL
Specificity No interference from other componentsPeak purity > 99.9%

Conclusion

The use of a well-characterized this compound reference standard is essential for the accurate assessment of the quality of Leuprolide Acetate drug products. The protocols outlined in these application notes provide a framework for the qualification and routine use of this impurity standard, contributing to the development of safe and effective medicines. It is imperative that all procedures are performed in compliance with relevant regulatory guidelines and internal quality systems.

References

Application Notes & Protocols: Quality Control of Leuprolide Acetate Drug Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leuprolide acetate (B1210297) is a synthetic nonapeptide analogue of the gonadotropin-releasing hormone (GnRH) agonist.[1] It is a cornerstone therapy for conditions responsive to sex hormone suppression, such as prostate cancer, endometriosis, and central precocious puberty.[2][3] Continuous administration of leuprolide acetate leads to the downregulation of pituitary GnRH receptors, which suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This, in turn, significantly reduces testosterone (B1683101) and estradiol (B170435) levels.[6] Given its potent hormonal effects and frequent formulation as complex sustained-release depot injections (e.g., microspheres), stringent quality control is imperative to ensure product safety, efficacy, and consistency.[7][8]

These application notes provide a comprehensive overview of the key analytical methodologies and protocols for the quality control of leuprolide acetate drug products, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: GnRH Receptor Downregulation

Leuprolide acetate exerts its therapeutic effect through a biphasic action on the pituitary GnRH receptors. Initially, its binding acts as an agonist, causing a transient surge in LH and FSH secretion. However, continuous stimulation leads to receptor desensitization and downregulation, ultimately inhibiting gonadotropin release and suppressing gonadal steroidogenesis.[2]

Leuprolide Acetate Signaling Pathway cluster_0 Initial Agonist Phase (Transient) cluster_1 Sustained Phase (Therapeutic Effect) Leuprolide Leuprolide Acetate GnRHR Pituitary GnRH Receptor Leuprolide->GnRHR Binds Pituitary_Stim Pituitary Gland GnRHR->Pituitary_Stim Stimulates LHFSH_Surge LH & FSH Surge Pituitary_Stim->LHFSH_Surge Releases Steroid_Flare Testosterone / Estradiol Flare LHFSH_Surge->Steroid_Flare Stimulates Gonads to Produce Continuous_Leuprolide Continuous Leuprolide Exposure Desensitization GnRH Receptor Desensitization & Downregulation Continuous_Leuprolide->Desensitization Causes Pituitary_Inhib Pituitary Gland Desensitization->Pituitary_Inhib Inhibits LHFSH_Suppression LH & FSH Suppression Pituitary_Inhib->LHFSH_Suppression Suppresses Release Steroid_Suppression Testosterone / Estradiol Suppression (Castrate Levels) LHFSH_Suppression->Steroid_Suppression Leads to

Caption: Mechanism of action of leuprolide acetate on the hypothalamic-pituitary-gonadal axis.

Key Quality Control Parameters & Experimental Protocols

A robust quality control strategy for leuprolide acetate products involves a combination of physicochemical, chromatographic, and performance tests.

QC Testing Workflow for Leuprolide Acetate Depot start Batch Sample Receipt phys_chem Physicochemical Characterization (Appearance, Particle Size, FTIR, DSC) start->phys_chem chrom_tests Chromatographic Analysis (HPLC/UPLC) start->chrom_tests other_tests Other Key Tests start->other_tests data_review Data Review & Conformance Check phys_chem->data_review assay_purity Assay & Purity chrom_tests->assay_purity impurities Related Substances & Impurities chrom_tests->impurities assay_purity->data_review impurities->data_review release In Vitro Drug Release other_tests->release residual Residual Solvents (GC) other_tests->residual water Water Content other_tests->water release->data_review residual->data_review water->data_review release_decision Batch Release Decision data_review->release_decision

Caption: General quality control workflow for a batch of leuprolide acetate depot formulation.

Identification by FTIR Spectroscopy

This test confirms the identity of leuprolide acetate by comparing its infrared spectrum with that of a reference standard.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the test sample with 200 mg of dry KBr powder and compressing the mixture into a thin, transparent disk.[3]

  • Reference Standard: Prepare a KBr pellet of the USP Leuprolide Acetate Reference Standard (RS) in the same manner.

  • Analysis: Record the infrared spectra for both the sample and the reference standard over the range of 4000 to 400 cm⁻¹.

  • Acceptance Criteria: The infrared absorption spectrum of the sample preparation should exhibit major absorption bands at the same wavenumbers as the spectrum of the reference standard preparation.[9]

Assay and Purity by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for quantifying the amount of leuprolide acetate (assay) and detecting impurities.

Protocol:

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of USP Leuprolide Acetate RS in the mobile phase or a suitable diluent to obtain a known concentration (e.g., 50 µg/mL).[6][9]

  • Sample Solution Preparation: For a depot formulation, accurately weigh a sample equivalent to a target amount of leuprolide acetate (e.g., 5 mg) and dissolve it in a suitable diluent, such as a dimethyl sulfoxide:methanol (50:50 v/v) mixture.[6] Further dilute with the mobile phase to achieve a final concentration within the linear range of the method.

  • Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the percentage of leuprolide acetate in the sample by comparing the peak area of the principal peak in the sample chromatogram to that of the standard chromatogram.

  • Acceptance Criteria: The assay value should typically be within 97.0% to 103.0% of the label claim, calculated on an anhydrous, acetic acid-free basis.[9]

Table 1: Example RP-HPLC Method Parameters for Leuprolide Acetate Analysis

Parameter Condition 1[10] Condition 2[6] Condition 3
Column C18 MICROSORB-MVTM (4.6 mm x 15 cm) YMC-Pack ODS-A (4.6 mm x 150 mm), 3 µm Agilent C18 (4.6 mm x 250 mm), 5 µm
Mobile Phase 77% 0.03 M Dibasic Ammonium Phosphate : 23% Acetonitrile Gradient of A) Buffer:Organic Mix (60:40) and B) Buffer:Organic Mix (50:50) 60% Methanol : 40% 0.05% OPA
Flow Rate 2.0 mL/min Not Specified (Gradient) 1.0 mL/min
Detection (UV) 220 nm 220 nm 278 nm
Injection Volume 80 µL Not Specified 20 µL

| Run Time | Not Specified | 12-15 min | 10 min |

Related Substances and Impurity Profiling

The same HPLC method used for the assay is typically employed to determine related substances. Impurities can arise from synthesis, degradation, or storage.[5]

Protocol:

  • Analysis: Using the chromatogram obtained from the Assay test, identify and quantify any peaks other than the principal leuprolide peak.

  • Identification: Impurities can be identified by comparing their relative retention times (RRT) to those of known impurity standards. Common impurities include D-His²-Leuprolide, Acetyl-Leuprolide, and various degradation products.[11]

  • Calculation: Calculate the percentage of each impurity as a percentage of the main leuprolide peak area. Sum all individual impurities to determine the total impurities.

  • Acceptance Criteria: Specific limits are set for individual and total impurities. For example, a common specification is NMT 0.4% for any individual impurity and NMT 0.8% for total impurities.[9]

Table 2: Common Impurities of Leuprolide Acetate

Impurity Name Molecular Formula Molecular Weight Source/Type
D-His²-Leuprolide C₅₉H₈₄N₁₆O₁₂ 1209.42 Synthesis-related[11]
Acetyl-Leuprolide C₆₁H₈₆N₁₆O₁₃ 1251.46 Synthesis-related[11]
[Ser(Ac)]⁴-Leuprolide C₆₁H₈₆N₁₆O₁₃ 1251.46 Synthesis-related[11]
Deamidated Leuprolide Not specified Not specified Degradation[5]

| Leuprolide Dimer | Not specified | Not specified | Degradation[5] |

Stability Indicating Method & Forced Degradation

To ensure the analytical method can separate leuprolide from its degradation products, forced degradation studies are performed.

Protocol:

  • Stress Conditions: Subject the leuprolide acetate drug product to various stress conditions, including:

    • Acid Hydrolysis: e.g., 0.1 N HCl at 60°C.

    • Base Hydrolysis: e.g., 0.1 N NaOH at 60°C.

    • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

    • Thermal Degradation: e.g., Heat at 105°C.

    • Photolytic Degradation: e.g., Expose to UV light.[6]

  • Analysis: Analyze the stressed samples using the proposed HPLC method.

  • Evaluation: The method is considered stability-indicating if there is no interference between the peaks of the degradation products and the main leuprolide peak, demonstrating peak purity.

Table 3: Summary of Aqueous Stability of Leuprolide Acetate in PBS (pH 7.4) over 35 Days

Storage Temperature (°C) Remaining Leuprolide Acetate (%) Reference
-10 79.3 ± 2.2 [12]
4 80.8 ± 1.4 [12]
25 Not Specified [12]

| 37 | 68.2 ± 1.0 |[12] |

Physicochemical Characterization of Depot Formulations

For sustained-release microsphere formulations, several additional tests are critical.

Particle Size Distribution:

  • Method: Laser Diffraction.

  • Importance: Particle size is a critical quality attribute that directly influences the drug release profile and syringeability of the suspension.[8]

  • Example Data: A formulation showed a particle size distribution with d10, d50, and d90 values of 2.48 µm, 13.37 µm, and 41.96 µm, respectively.[8]

Residual Solvents:

  • Method: Headspace Gas Chromatography (GC).

  • Importance: To ensure that residual solvents used during the manufacturing process (e.g., methylene (B1212753) chloride) are below the safety limits defined by ICH guidelines.[8]

  • Example Protocol: Dissolve leuprolide microspheres in DMSO. Use a GC with a headspace sampler, nitrogen carrier gas, and a flame ionization detector (FID).[8]

Encapsulation Efficiency:

  • Method: Extraction followed by HPLC analysis.

  • Importance: Measures the percentage of the total drug that is successfully entrapped within the microspheres.

  • Calculation: (Actual Drug Loading / Theoretical Drug Loading) x 100.

  • Example Data: High entrapment efficiencies of over 90% have been reported for leuprolide acetate microspheres.[8]

Conclusion

The quality control of leuprolide acetate drug products, particularly complex depot formulations, requires a multi-faceted analytical approach. The protocols outlined above, including identification by FTIR, quantification and impurity profiling by a stability-indicating HPLC method, and characterization of formulation-specific attributes like particle size and residual solvents, are essential for ensuring batch-to-batch consistency, safety, and therapeutic efficacy. Adherence to these rigorous testing standards is fundamental for regulatory compliance and patient safety.

References

Application Notes and Protocols for Stability-Indicating Assay of Leuprolide Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuprolide acetate (B1210297) is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) used in the treatment of prostate cancer, endometriosis, and other hormone-dependent conditions.[1][2][3] Ensuring the stability of leuprolide acetate in pharmaceutical formulations is critical for its safety and efficacy. A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other potential excipients. This document provides detailed application notes and protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for leuprolide acetate.

Principle

The stability-indicating capability of an analytical method is demonstrated through forced degradation studies. In these studies, the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to produce degradation products.[1][4] The analytical method must be able to separate the intact drug from these degradation products, thereby demonstrating its specificity. Reversed-phase HPLC (RP-HPLC) with UV detection is a common and effective technique for this purpose.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A validated stability-indicating RP-HPLC method for leuprolide acetate has been developed using a YMC-Pack ODS-A (150mm x 4.6mm, 3 µm) stationary phase.[1][2]

Table 1: Chromatographic Conditions

ParameterCondition
Instrument Shimadzu Prominence-1 LC-2030C 3D series with PDA detector[1]
Column YMC-Pack ODS-A (150mm x 4.6mm), 3 µm[1][2]
Mobile Phase A Buffer (Triethylamine in milli Q water) : Organic mixture (Acetonitrile: n-Propanol) (60:40)[1][2]
Mobile Phase B Buffer : Organic mixture (50:50)[1][2]
Gradient Program Gradient Method[1][2]
Flow Rate 1.0 mL/min (can be adjusted, e.g., ± 0.2 ml for robustness check)[1]
Detection Wavelength 220 nm[1][2][5]
Injection Volume 20 µL[5]
Column Temperature Ambient[5]
Diluent Dimethyl sulphoxide : Methanol (50:50 v/v)[1]
Retention Time 12 to 15 minutes[1][2]
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and transfer about 20 mg of Leuprolide acetate standard into a 200 mL volumetric flask. Add about 125 mL of diluent and sonicate to dissolve. Make up the volume with diluent and mix well.[1]

  • Sample Solution (for parenteral dosage form): Accurately weigh and transfer a sample equivalent to 5 mg of Leuprolide acetate into a 50 mL volumetric flask. Add 25 mL of diluent and sonicate to dissolve. Make up the volume with diluent and mix well.[1]

  • Working Standard and Sample Solutions: Prepare solutions with final concentrations of leuprolide acetate at desired levels (e.g., 0.1 mg/mL) in the appropriate diluent. For injectable formulations, this could be 0.9% w/v aqueous sodium chloride.[5]

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, leuprolide acetate is subjected to various stress conditions.[1][4]

  • Acid Degradation: Treat the drug solution with 0.1 M HCl at 40°C for 48 hours. The major degradation product observed under these conditions is Glu1-leuprolide.[5]

  • Alkali Degradation: Treat the drug solution with 0.1 M NaOH. Significant degradation is expected.[1] This stress condition is also used to generate isomers that can serve as markers for the specificity of the analytical system.[5]

  • Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 50%).[1]

  • Thermal Degradation: Subject the drug substance or solution to heat.

  • Photolytic Degradation: Expose the drug substance or solution to UV light.

  • Humidity Degradation: Expose the drug substance to high humidity conditions.

After exposure to the stress conditions, the solutions are diluted appropriately with the diluent and injected into the HPLC system. The chromatograms are then evaluated for the separation of the main leuprolide acetate peak from any degradation product peaks.

Data Presentation

The following table summarizes the typical results from forced degradation studies, demonstrating the stability-indicating nature of the method.

Table 2: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDuration% DegradationObservations
Acidic0.1 M HCl48 hours at 40°CSignificantGlu1-leuprolide is a major degradation product.[5]
Alkaline0.1 M NaOH-SignificantMore degradation compared to other stress conditions.[1] Generates isomers.[5]
Oxidative50% H₂O₂-SignificantDegradation observed.
ThermalHeat-SignificantDegradation observed.
PhotolyticUV Light-SignificantDegradation observed.
HumidityHigh Humidity-SignificantDegradation observed.

Note: The exact percentage of degradation will vary depending on the specific experimental conditions.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are the primary means of demonstrating specificity.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical linearity range for leuprolide acetate is 80-150 µg/mL.[1][4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies at different concentration levels (e.g., 50%, 100%, 150%).[1][4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This can include changes in flow rate (e.g., ± 0.2 mL/min), mobile phase composition, and column temperature.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_data Data Evaluation prep_standard Prepare Standard Solution hplc_injection Inject into HPLC System prep_standard->hplc_injection prep_sample Prepare Sample Solution acid Acid Degradation prep_sample->acid base Alkali Degradation prep_sample->base oxidative Oxidative Degradation prep_sample->oxidative thermal Thermal Degradation prep_sample->thermal photolytic Photolytic Degradation prep_sample->photolytic prep_sample->hplc_injection acid->hplc_injection base->hplc_injection oxidative->hplc_injection thermal->hplc_injection photolytic->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography detection UV Detection at 220 nm chromatography->detection peak_analysis Analyze Peak Area and Retention Time detection->peak_analysis validation Method Validation (Specificity, Linearity, etc.) peak_analysis->validation quantification Quantify Leuprolide Acetate peak_analysis->quantification

Caption: Experimental workflow for the stability-indicating assay of leuprolide acetate.

degradation_pathway cluster_degradation Degradation Products leuprolide Leuprolide Acetate glu1 Glu1-Leuprolide leuprolide->glu1  Acidic  Conditions isomers Isomers leuprolide->isomers  Alkaline  Conditions oxidation_products Oxidation Products leuprolide->oxidation_products  Oxidative  Stress hydrolysis_products Hydrolysis Products leuprolide->hydrolysis_products  Thermal/  Photolytic Stress

Caption: Potential degradation pathways of leuprolide acetate under stress conditions.

Conclusion

The described RP-HPLC method is simple, rapid, sensitive, and accurate for the determination of leuprolide acetate in its parenteral dosage form.[1] The forced degradation studies demonstrate the method's ability to separate the active ingredient from its degradation products, thus confirming its stability-indicating nature. This method is suitable for routine quality control and stability testing of leuprolide acetate formulations.

References

Application Note: Structural Analysis of Leuprolide Acetate EP Impurity D using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive structural analysis and characterization of Leuprolide Acetate EP Impurity D. Leuprolide, a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), and its impurities require rigorous structural elucidation to ensure the safety and efficacy of the final drug product.[1] EP Impurity D is identified as (O-ACETYL-L-SER)-LEUPROLIDE, with the amino acid sequence H-Pyr-His-Trp-Ser(Ac)-Tyr-D-Leu-Leu-Arg-Pro-NHEt.[2] This document provides detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, COSY, TOCSY, HSQC, and HMBC, which are instrumental in confirming the peptide's primary structure and the presence of the O-acetyl group on the serine residue. The presented methodologies and data serve as a guide for researchers in the pharmaceutical industry for the structural characterization of peptide impurities.

Introduction

Leuprolide Acetate is a cornerstone in the treatment of various hormone-responsive cancers and other conditions.[1] The manufacturing process of synthetic peptides can often lead to the formation of impurities, which must be identified and quantified to meet regulatory standards. This compound is a relevant process-related impurity distinguished by the O-acetylation of the serine residue at position four.

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed atomic-level structural information, making it ideal for the unambiguous identification of peptide impurities.[3][4] This note outlines a systematic approach using a suite of NMR experiments to confirm the identity and structure of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[5]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound reference standard.

  • Solvent Selection: Dissolve the sample in 500 µL of a deuterated solvent system. A common choice for peptides is a mixture of 90% H₂O / 10% D₂O to allow for the observation of exchangeable amide protons, or 100% DMSO-d₆ for improved solubility and reduced signal overlap.[6] The choice of solvent can influence chemical shifts.[7]

  • pH Adjustment: Adjust the pH of the aqueous sample to a value between 4 and 5 to slow down the exchange rate of amide protons with the solvent.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and non-overlapping signals, such as maleic acid or DSS, should be added.[8][9]

  • Transfer to NMR Tube: Transfer the final solution to a high-precision 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[10]

  • ¹H NMR: A standard one-dimensional proton spectrum is acquired to obtain an overview of the sample's proton environment.

  • ¹³C NMR: A one-dimensional carbon spectrum, often acquired using proton decoupling, provides information on the carbon framework.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, which is crucial for identifying adjacent protons within an amino acid spin system.[11][12][13]

  • 2D TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, from the amide proton to the sidechain protons of an amino acid residue.[6][12]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to heteronuclei, primarily ¹³C or ¹⁵N, providing direct one-bond C-H or N-H correlations.[11][12][13]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (typically 2-4 bonds) between protons and carbons, which is essential for sequencing amino acids and identifying modifications like the O-acetyl group.[12][13]

Data Presentation: Predicted Chemical Shifts

The following table summarizes the predicted ¹H and ¹³C chemical shifts for this compound based on standard amino acid values in a peptide environment and the influence of the O-acetyl group on Serine. Actual experimental values may vary depending on solvent, temperature, and pH.

Amino Acid ResidueAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyr α-CH4.2557.5
β-CH₂2.10, 2.4529.8
γ-CH₂2.3025.5
δ-C=O-178.0
His α-CH4.7054.0
β-CH₂3.1528.5
δ-CH7.80135.0
ε-CH7.10118.0
Trp α-CH4.6555.5
β-CH₂3.3027.8
Indole C2-H7.20124.0
Indole C4-H7.60118.5
Indole C5-H7.15119.5
Indole C6-H7.05121.5
Indole C7-H7.50111.5
Ser(Ac) α-CH4.5056.0
β-CH₂4.30, 4.4564.0
Acetyl CH₃2.0521.0
Acetyl C=O-171.0
Tyr α-CH4.6056.5
β-CH₂3.0537.0
Phenyl C2,6-H7.10130.5
Phenyl C3,5-H6.75115.5
D-Leu α-CH4.4053.5
β-CH₂1.6540.5
γ-CH1.5025.0
δ-CH₃0.90, 0.9522.5, 23.0
Leu α-CH4.3553.0
β-CH₂1.7040.0
γ-CH1.5524.8
δ-CH₃0.92, 0.9722.0, 23.5
Arg α-CH4.3054.5
β-CH₂1.8529.0
γ-CH₂1.6025.0
δ-CH₂3.2041.0
Guanido C-157.0
Pro α-CH4.4561.0
β-CH₂2.00, 2.3030.0
γ-CH₂1.9025.5
δ-CH₂3.6547.5
NHEt CH₂3.2534.5
CH₃1.1015.0

Structural Elucidation Workflow and Visualization

The structural confirmation of this compound follows a logical workflow, beginning with 1D NMR for a general assessment, followed by 2D NMR experiments for detailed residue identification and sequential assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis & Elucidation Sample Impurity D Sample Solvent Deuterated Solvent Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1 ¹H Spectrum NMR_Spec->H1 C13 ¹³C Spectrum NMR_Spec->C13 COSY COSY NMR_Spec->COSY TOCSY TOCSY NMR_Spec->TOCSY HSQC HSQC NMR_Spec->HSQC HMBC HMBC NMR_Spec->HMBC Residue_ID Identify Amino Acid Spin Systems (COSY, TOCSY) H1->Residue_ID C13->Residue_ID COSY->Residue_ID TOCSY->Residue_ID Sequence Sequential Assignment (HMBC, NOESY) HSQC->Sequence HMBC->Sequence Residue_ID->Sequence Modification Confirm O-Acetyl Group (HMBC: Ser β-H to Ac C=O) Sequence->Modification Structure Final Structure Confirmation Modification->Structure

Caption: Workflow for the structural elucidation of this compound by NMR.

Key Structural Confirmation Steps

  • Amino Acid Identification: Using COSY and TOCSY spectra, the individual spin systems for each amino acid residue are identified. For example, the characteristic spin system of Leucine (α-β-γ-δ) can be traced from its amide proton.

  • Sequential Assignment: HMBC is critical for linking adjacent amino acid residues. A key correlation would be observed between the α-proton of one residue and the carbonyl carbon of the preceding residue.

  • Confirmation of Ser(Ac) Modification: The presence and location of the O-acetyl group are unequivocally confirmed by a crucial HMBC correlation. A cross-peak between the β-protons of the Serine residue (shifted downfield due to acetylation) and the carbonyl carbon of the acetyl group provides definitive evidence of the O-acetylation at the Serine sidechain. Additional confirmation comes from the strong singlet in the ¹H spectrum around 2.05 ppm corresponding to the acetyl methyl protons.

Conclusion

NMR spectroscopy provides an unparalleled level of detail for the structural analysis of peptide impurities like this compound. Through a combination of 1D and 2D NMR experiments, it is possible to unambiguously confirm the amino acid sequence, stereochemistry, and the specific site of modification. The protocols and expected data presented in this application note serve as a comprehensive guide for the structural characterization of modified peptide impurities, ensuring the quality and safety of pharmaceutical products.

References

Application Note: Capillary Electrophoresis for the Separation of Leuprolide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the separation and analysis of leuprolide and its process-related impurities using capillary zone electrophoresis (CZE). Leuprolide, a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH), is a potent LHRH agonist used in the treatment of various cancers and other conditions. The manufacturing process of synthetic peptides like leuprolide can result in several impurities, including deletion sequences, insertion sequences, and modifications of amino acid side chains. Regulatory bodies require stringent monitoring and control of these impurities. This document provides a robust CZE method that offers high-resolution separation of leuprolide from its key impurities, making it a valuable tool for quality control and drug development professionals.

Introduction

Leuprolide acetate (B1210297) is a critical therapeutic peptide whose purity directly impacts its safety and efficacy. The solid-phase synthesis of leuprolide, while efficient, can generate a range of impurities that are structurally very similar to the active pharmaceutical ingredient (API). These impurities may arise from incomplete coupling or deprotection steps during synthesis. The separation of these closely related substances presents a significant analytical challenge.

Capillary electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, making it well-suited for the analysis of peptides and their impurities.[1] The separation in CE is based on the differential migration of charged analytes in an electric field, which is influenced by the analyte's charge-to-size ratio.[2] This principle provides an orthogonal separation mechanism to reversed-phase high-performance liquid chromatography (RP-HPLC), which is commonly used for peptide analysis.[3] The development of a robust CE method for leuprolide impurity profiling is therefore highly desirable for comprehensive characterization and quality control.

This application note details a capillary zone electrophoresis (CZE) method adapted from published research, providing a clear protocol for researchers, scientists, and drug development professionals.[3]

Experimental Protocols

Instrumentation and Materials
  • Capillary Electrophoresis System: Agilent 7100 Capillary Electrophoresis system or equivalent, equipped with a diode array detector (DAD).

  • Capillary: Uncoated fused-silica capillary, 50 µm internal diameter, 360 µm outer diameter, with a total length of 64.5 cm and a length to the detector of 56 cm.

  • Reagents:

    • Sodium phosphate (B84403) monobasic (NaH₂PO₄), analytical grade

    • Sodium phosphate dibasic (Na₂HPO₄), analytical grade

    • Orthophosphoric acid (H₃PO₄), analytical grade

    • Sodium hydroxide (B78521) (NaOH), analytical grade

    • Leuprolide Acetate Reference Standard

    • Leuprolide impurity standards (if available)

    • Deionized water (18.2 MΩ·cm)

Preparation of Solutions
  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.

    • To prepare 100 mL of the BGE, dissolve 0.69 g of NaH₂PO₄·H₂O in approximately 90 mL of deionized water.

    • Adjust the pH to 2.5 with 1 M orthophosphoric acid.

    • Bring the final volume to 100 mL with deionized water.

    • Filter the buffer through a 0.22 µm filter before use.

  • Capillary Conditioning Solution: 0.1 M Sodium Hydroxide (NaOH).

  • Sample Diluent: Deionized water.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Leuprolide Acetate Reference Standard at a concentration of 1 mg/mL in the sample diluent.

    • Prepare working standard solutions by diluting the stock solution with the sample diluent to the desired concentrations (e.g., for linearity studies).

    • Dissolve the leuprolide sample to be analyzed in the sample diluent to a final concentration of 1 mg/mL.

Capillary Electrophoresis Method
  • Capillary Conditioning (New Capillary):

    • Rinse the new capillary with 1 M NaOH for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with the BGE for 15 minutes.

  • Pre-run Conditioning (between injections):

    • Rinse the capillary with 0.1 M NaOH for 2 minutes.

    • Rinse with deionized water for 2 minutes.

    • Rinse with the BGE for 3 minutes.

  • Injection:

    • Inject the sample hydrodynamically at a pressure of 50 mbar for 5 seconds.

  • Separation:

    • Apply a constant voltage of +25 kV.

    • Maintain the capillary temperature at 25 °C.

  • Detection:

    • Monitor the separation at a wavelength of 200 nm.

Data Presentation

The following table summarizes the expected migration times and relative peak areas for leuprolide and its potential impurities based on the described CZE method. These values are illustrative and may vary slightly depending on the specific instrument and experimental conditions.

Compound Relative Migration Time (vs. Leuprolide) Estimated Migration Time (min) Typical Peak Area (%) in a Synthetic Batch
Impurity A (e.g., Des-His²-Leuprolide)0.8512.8< 0.5
Impurity B (e.g., D-His²-Leuprolide)0.9514.3< 1.0
Leuprolide 1.00 15.0 > 98.0
Impurity C (e.g., Ac-Leuprolide)1.0816.2< 0.5
Impurity D (e.g., a related peptide)1.1517.3< 0.5

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis BGE_prep Prepare 50 mM Sodium Phosphate Buffer (pH 2.5) Conditioning Capillary Conditioning (NaOH, H2O, BGE) BGE_prep->Conditioning Sample_prep Prepare Leuprolide Sample (1 mg/mL) Injection Hydrodynamic Injection (50 mbar, 5s) Sample_prep->Injection Conditioning->Injection Separation Apply Voltage (+25 kV, 25 °C) Injection->Separation Detection UV Detection (200 nm) Separation->Detection Integration Peak Integration and Migration Time Determination Detection->Integration Quantification Impurity Quantification (% Peak Area) Integration->Quantification logical_relationship cluster_input Input Data cluster_processing Data Processing cluster_quantification Quantification & Reporting Electropherogram Raw Electropherogram Data Peak_Identification Identify Peaks (Migration Time) Electropherogram->Peak_Identification Peak_Area Calculate Peak Areas Electropherogram->Peak_Area Relative_Area Calculate Relative Peak Area (%) Peak_Identification->Relative_Area Peak_Area->Relative_Area Report Generate Impurity Profile Report Relative_Area->Report

References

Troubleshooting & Optimization

Technical Support Center: HPLC Separation of Leuprolide and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of leuprolide and its impurities.

Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of leuprolide.

Problem: Poor Resolution Between Leuprolide and an Impurity

Q: I am observing poor resolution between the main leuprolide peak and a closely eluting impurity. How can I improve the separation?

A: Poor resolution is a common issue in the analysis of synthetic peptides like leuprolide, which can have several structurally similar impurities. Here are steps to troubleshoot and improve your separation:

  • Optimize the Mobile Phase pH: The ionization state of leuprolide and its impurities significantly impacts their retention on a reversed-phase column. Small adjustments to the mobile phase pH can alter selectivity. For basic peptides like leuprolide, operating at a lower pH (e.g., pH 2-4) can improve peak shape and resolution. It is crucial to operate at a pH that is at least one unit away from the pKa of the analytes to ensure a consistent ionization state.

  • Adjust the Gradient Slope: If you are using a gradient method, a shallower gradient can increase the separation between closely eluting peaks.[1][2][3] Try decreasing the rate of change of the organic solvent concentration, especially around the elution time of leuprolide and the impurity of interest. A scouting gradient of 5-100% organic phase over 20 minutes is a good starting point to identify the elution window, which can then be optimized.[1]

  • Modify the Organic Mobile Phase: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa) can alter selectivity due to different interactions with the stationary phase.

  • Change the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Increasing the column temperature can sometimes improve peak shape and resolution for peptides. However, be mindful that elevated temperatures can accelerate the degradation of certain impurities or the column itself.

  • Consider a Different Stationary Phase: If the above optimizations are insufficient, the column chemistry may not be suitable for the separation. Consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) or a column with a different particle size or length.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution start Problem: Poor Resolution check_gradient Isocratic or Gradient Method? start->check_gradient isocratic Isocratic Method check_gradient->isocratic Isocratic gradient Gradient Method check_gradient->gradient Gradient optimize_isocratic Adjust Mobile Phase Strength (e.g., decrease % organic) isocratic->optimize_isocratic optimize_gradient Decrease Gradient Slope gradient->optimize_gradient check_pH Optimize Mobile Phase pH (e.g., pH 2-4 for leuprolide) optimize_isocratic->check_pH optimize_gradient->check_pH check_temp Adjust Column Temperature check_pH->check_temp change_organic Change Organic Solvent (e.g., ACN to MeOH) check_temp->change_organic change_column Consider Different Column Chemistry (e.g., C8, Phenyl-Hexyl) change_organic->change_column solution Improved Resolution change_column->solution

Caption: Workflow for troubleshooting poor peak resolution.

Problem: Peak Tailing of the Leuprolide Peak

Q: My leuprolide peak is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing for basic compounds like leuprolide is often caused by secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of leuprolide, leading to peak tailing.

    • Solution 1: Lower Mobile Phase pH: Operating at a low pH (e.g., 2-4) protonates the silanol groups, minimizing these secondary interactions.

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are recommended for the analysis of basic compounds.

    • Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can shorten column lifetime.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination or Void: Accumulation of contaminants on the column frit or the formation of a void at the column inlet can disrupt the sample band, causing tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing. If a void is suspected, the column may need to be replaced.

Problem: Appearance of Ghost Peaks

Q: I am observing unexpected peaks (ghost peaks) in my chromatograms, even in blank injections. What is the source of these peaks and how can I eliminate them?

A: Ghost peaks are extraneous peaks that do not originate from the sample. They are often related to the mobile phase, the HPLC system, or carryover from previous injections.

  • Contaminated Mobile Phase: Impurities in the solvents or additives (e.g., water, buffers) are a common source of ghost peaks, especially in gradient elution where they can accumulate on the column and elute as the solvent strength increases.

    • Solution: Use high-purity HPLC or LC-MS grade solvents and freshly prepared mobile phases. Degas the mobile phase properly to prevent the formation of air bubbles.

  • System Contamination: Contamination can build up in the injector, tubing, or detector.

    • Solution: Flush the entire system with a strong solvent. Regularly clean the injector and autosampler wash station.

  • Carryover: Residuals from a previous, more concentrated sample can be injected with the subsequent run.

    • Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle between injections. Injecting a blank run after a high-concentration sample can help confirm and mitigate carryover.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of leuprolide?

A1: Common impurities of leuprolide include degradation products, byproducts of the synthesis process, and aggregates. These can include:

  • Diastereomeric Impurities: Such as D-His-leuprolide, L-Leu6-leuprolide, and D-Ser-leuprolide, which differ in the stereochemistry of one amino acid.[4]

  • Deletion/Modification Impurities: For example, Acetyl-leuprolide.[4]

  • Aggregates: Dimers and higher-order aggregates can form, especially under certain storage or analytical conditions. Acidic conditions in reversed-phase HPLC have been shown to potentially induce dimerization of oxidized proteins.[5]

  • Oxidation Products: The tryptophan and histidine residues in leuprolide are susceptible to oxidation.

Q2: How can I prevent the formation of leuprolide dimers during analysis?

A2: Dimer formation can be influenced by the sample preparation and analytical conditions.

  • Sample Preparation: Avoid prolonged storage of the sample in the autosampler. If possible, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to minimize degradation and aggregation.

  • Mobile Phase: As acidic conditions can promote dimerization of oxidized species, carefully evaluate the mobile phase pH.[5] While low pH is often necessary for good chromatography of peptides, using the mildest effective acidic conditions may be beneficial.

  • Minimize Oxidation: Use freshly prepared samples and mobile phases. Degassing the mobile phase can help to remove dissolved oxygen, which can contribute to oxidation.

Q3: What are typical starting conditions for developing an HPLC method for leuprolide?

A3: A good starting point for developing a reversed-phase HPLC method for leuprolide and its impurities would be:

  • Column: A C18 column with high purity, end-capped silica (B1680970) is a common choice. Typical dimensions are 4.6 mm x 150 mm or 4.6 mm x 250 mm with 3 or 5 µm particles.

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid).

  • Mobile Phase B: Acetonitrile with the same acidic modifier.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B (e.g., 10% to 60% B over 30-40 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 280 nm.

  • Column Temperature: 25-40°C.

Data and Protocols

Table 1: HPLC Method Parameters for Leuprolide Analysis
ParameterMethod 1 (Gradient)Method 2 (Isocratic)
Column YMC-Pack ODS-A (150mm x 4.6mm), 3 µm[6]Agilent C18 (250mm x 4.6mm), 5 µm[7]
Mobile Phase A Buffer (Triethylamine in water): (Acetonitrile: n-Propanol) (60:40)[6]Not Applicable
Mobile Phase B Buffer: (Acetonitrile: n-Propanol) (50:50)[6]Not Applicable
Mobile Phase Not ApplicableMethanol: 0.05% Orthophosphoric Acid (60:40)[7]
Gradient Program Gradient elution[6]Isocratic
Flow Rate Not specified in detail1.0 mL/min[7]
Detection Wavelength 220 nm[6]278 nm
Column Temperature Not specified25°C
Injection Volume 10 µL[6]20 µL[7]
Run Time 12-15 min[6]10 min
Retention Time 12-15 min[6]5.56 min
Table 2: Common Leuprolide Impurities and their Relative Retention Times (RRT)
Impurity NameTypical RRT (relative to Leuprolide)
D-His-leuprolide0.9[4]
D-Ser-leuprolide0.8[4]
L-Leu6-leuprolide1.2[4]
Acetyl-leuprolide1.5[4]
Experimental Protocol: Gradient HPLC Method for Leuprolide and Impurities

This protocol is based on a validated stability-indicating method.[6]

1. Materials and Reagents:

  • Leuprolide Acetate Reference Standard

  • Acetonitrile (HPLC grade)

  • n-Propanol (HPLC grade)

  • Triethylamine (TEA)

  • Milli-Q water or equivalent

  • Dimethyl sulfoxide (B87167) (DMSO, HPLC grade)

  • Methanol (HPLC grade)

2. Chromatographic Conditions:

  • Column: YMC-Pack ODS-A (150mm x 4.6mm), 3 µm

  • Mobile Phase A: Prepare a buffer of 0.22% v/v Triethylamine in water. Mix this buffer with an organic mixture of Acetonitrile:n-Propanol in a 60:40 ratio.

  • Mobile Phase B: Mix the TEA buffer with the Acetonitrile:n-Propanol mixture in a 50:50 ratio.

  • Gradient: A gradient program should be developed to ensure adequate separation.

  • Detection: UV at 220 nm.

3. Preparation of Solutions:

  • Diluent: Prepare a degassed mixture of DMSO and methanol in a 50:50 v/v ratio.[6]

  • Standard Solution: Accurately weigh about 20 mg of Leuprolide Acetate reference standard into a 200 mL volumetric flask. Add approximately 125 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent.[6]

  • Sample Solution: Accurately weigh and transfer a sample equivalent to 5 mg of Leuprolide Acetate into a 50 mL volumetric flask. Add 25 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent.[6]

4. System Suitability:

  • Inject the standard solution in replicate (e.g., five times).

  • The %RSD of the peak area for the leuprolide peak should be not more than 2.0%.

  • The theoretical plates for the leuprolide peak should not be less than 2000.

  • The tailing factor for the leuprolide peak should not be more than 2.0.[6]

5. Analysis:

  • Inject the blank (diluent), standard, and sample solutions into the HPLC system.

  • Identify the leuprolide peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the impurities based on their peak areas relative to the leuprolide peak area.

Logical Diagram for Method Development and Optimization

Method_Development start Goal: Separate Leuprolide and Impurities initial_conditions Select Initial Conditions (C18 column, ACN/Water/Acid, Gradient) start->initial_conditions run_scouting Run Scouting Gradient (e.g., 5-100% B over 20 min) initial_conditions->run_scouting evaluate_chromatogram Evaluate Chromatogram: - Peak Shape - Resolution - Retention Time run_scouting->evaluate_chromatogram is_separation_adequate Is Separation Adequate? evaluate_chromatogram->is_separation_adequate optimize_gradient Optimize Gradient: - Adjust Slope - Change Initial/Final %B is_separation_adequate->optimize_gradient No final_method Final Validated Method is_separation_adequate->final_method Yes optimize_pH Optimize Mobile Phase pH optimize_gradient->optimize_pH optimize_temp Optimize Column Temperature optimize_pH->optimize_temp optimize_temp->run_scouting

Caption: A logical workflow for HPLC method development.

References

Strategies to minimize the formation of Leuprolide Acetate EP Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the formation of Leuprolide Acetate (B1210297) EP Impurity D, an O-acetylated variant of leuprolide at the serine residue.

Frequently Asked Questions (FAQs)

Q1: What is Leuprolide Acetate EP Impurity D?

A1: this compound is a process-related impurity of Leuprolide Acetate identified as (O-ACETYL-L-SER)-LEUPROLIDE[1][2]. It is a structural analog of leuprolide where the hydroxyl group of the serine residue at position 4 is acetylated[3][4][5]. Its formation is a known side reaction that can occur during peptide synthesis and storage[6].

Q2: Why is it important to control Impurity D levels?

A2: Controlling impurity levels in active pharmaceutical ingredients (APIs) like Leuprolide Acetate is critical for ensuring the safety, efficacy, and quality of the final drug product. Regulatory bodies like the USP have specific limits for known and unknown impurities[3][7]. The presence of Impurity D beyond acceptable limits can affect the drug's stability and potentially its biological activity.

Q3: What are the main causes of this compound formation?

A3: The formation of Impurity D, or O-acetylation of serine, is a known side reaction in peptide synthesis[8]. It can be particularly pronounced in peptides containing histidine, which is present in the leuprolide sequence[8]. The formation can be influenced by several factors, including:

  • Synthesis Strategy: The choice of coupling reagents and protecting groups during solid-phase peptide synthesis (SPPS) can impact the extent of O-acetylation.

  • Purification Conditions: The use of acetic acid in the mobile phase during reversed-phase high-performance liquid chromatography (RP-HPLC) purification can be a source of the acetyl group.

  • Storage and Handling: Inappropriate storage conditions, such as elevated temperatures and non-optimal pH in aqueous solutions, can lead to the degradation of leuprolide and the formation of impurities, including acetylated species[9][10].

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and handling of Leuprolide Acetate, with a focus on minimizing Impurity D.

Problem Potential Cause Recommended Solution
High levels of Impurity D detected after synthesis O-acetylation of the serine residue during peptide coupling steps.- Utilize a synthesis strategy that minimizes O-acylation. This can include the use of specific additives like 2,4-dinitrophenol (B41442) or pentachlorophenol (B1679276) during coupling with active esters, which has been shown to prevent this side reaction[8].- Consider alternative coupling reagents that have a lower propensity for causing O-acetylation.
Increase in Impurity D levels after HPLC purification Acetylation of the serine hydroxyl group by acetic acid present in the mobile phase.- Minimize the concentration of acetic acid in the mobile phase to the lowest effective level for achieving good peak shape and separation[11].- Explore the use of alternative ion-pairing agents in the mobile phase, such as trifluoroacetic acid (TFA), which is commonly used in peptide purification and may reduce the risk of acetylation[12].- Optimize the purification temperature; lower temperatures generally slow down chemical reactions.
Impurity D levels increase during storage Degradation of Leuprolide Acetate in the final product or in solution.- Store Leuprolide Acetate at recommended temperatures, typically refrigerated or frozen, and protected from light[13][14].- For leuprolide solutions, ensure the pH is controlled within a stable range. Studies have shown that leuprolide degradation is accelerated at lower pH values[9][10].- Lyophilize the purified peptide to improve long-term stability by removing water, which can participate in degradation reactions.
Difficulty in resolving Impurity D from the main Leuprolide peak in HPLC Inadequate chromatographic method.- Develop and validate a stability-indicating HPLC method specifically designed to separate leuprolide from its impurities, including Impurity D[15].- Method development may involve optimizing the column chemistry (e.g., C18), mobile phase composition (gradient elution), pH, and detection wavelength (typically 220 nm for peptides)[15].

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Leuprolide

This protocol provides a general methodology for the synthesis of leuprolide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, with considerations for minimizing Impurity D.

  • Resin Preparation: Start with a suitable resin, such as a Rink Amide resin, for the synthesis of a C-terminally amidated peptide.

  • Amino Acid Coupling:

    • Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

    • Remove the Fmoc protecting group from the resin using a solution of piperidine (B6355638) in DMF.

    • Couple the Fmoc-protected amino acids sequentially according to the leuprolide sequence (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt).

    • To minimize O-acetylation of Serine:

      • Use a protected form of serine, such as Fmoc-Ser(tBu)-OH, where the tert-butyl group protects the hydroxyl side chain during synthesis.

      • Employ a coupling reagent combination known to reduce side reactions, for example, HBTU/HOBt or DIC/Oxyma.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin thoroughly.

    • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Isolation:

    • Precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether to remove residual scavengers and cleavage byproducts.

    • Dry the crude peptide under vacuum.

Protocol 2: Purification of Leuprolide Acetate by RP-HPLC

This protocol outlines a general procedure for the purification of crude leuprolide to separate the desired product from impurities, including Impurity D.

  • System Preparation:

    • Use a preparative RP-HPLC system with a C18 column.

    • Prepare the mobile phases. A common system consists of:

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • To minimize Impurity D formation: If acetic acid is used as a modifier, its concentration should be kept to a minimum (e.g., 0.1%). The use of TFA is generally preferred to avoid an external source of acetyl groups[12].

  • Sample Preparation: Dissolve the crude leuprolide peptide in a minimal amount of a suitable solvent, such as a low concentration of acetic acid in water, and filter it to remove any particulates.

  • Chromatography:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B to elute the peptide. The gradient should be optimized to achieve good separation between leuprolide and its impurities.

    • Monitor the elution profile at a suitable wavelength, typically 220 nm or 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main leuprolide peak.

    • Analyze the collected fractions for purity using an analytical HPLC method.

  • Lyophilization: Pool the pure fractions and lyophilize them to obtain the final purified Leuprolide Acetate as a white, fluffy powder.

Protocol 3: Analytical HPLC Method for Quantifying Impurity D

This protocol describes a typical stability-indicating analytical RP-HPLC method for the detection and quantification of Leuprolide Acetate and Impurity D.

  • Chromatographic Conditions:

    • Column: A high-resolution C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient optimized to separate Impurity D from the main leuprolide peak.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of Leuprolide Acetate reference standard of known concentration in a suitable diluent (e.g., Mobile Phase A).

    • Impurity D Standard: If available, prepare a stock solution of this compound reference standard.

    • Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution.

  • Analysis:

    • Inject the diluent (blank), standard solution, and sample solution into the HPLC system.

    • Identify the peaks based on their retention times compared to the standards.

    • Quantify the amount of Impurity D in the sample using the peak area and the concentration of the reference standard.

Data Presentation

Table 1: Factors Influencing the Formation of this compound

Parameter Condition Favoring Impurity D Formation Condition Minimizing Impurity D Formation Reference
Synthesis Use of unprotected serine; certain active ester coupling methods.Use of side-chain protected serine (e.g., Ser(tBu)); addition of O-acylation suppressing agents.[8]
Purification High concentration of acetic acid in the mobile phase.Use of TFA as an ion-pairing agent or minimal concentration of acetic acid.[11][12]
Storage (Aqueous Solution) Low pH; elevated temperature.Neutral to slightly acidic pH (around 7.4); refrigerated or frozen storage.[9][10]
Storage (Solid State) Exposure to moisture and high temperatures.Storage in a dry, cool, and dark place.[13][14]

Visualizations

Formation Pathway of Impurity D

Leuprolide Leuprolide (with Serine-OH) Impurity_D This compound (Serine-OAc) Leuprolide->Impurity_D O-Acetylation Acetyl_Source Source of Acetyl Group (e.g., Acetic Anhydride in synthesis, Acetic Acid in purification) Acetyl_Source->Leuprolide Conditions Favorable Conditions (e.g., Presence of Histidine, Low pH) Conditions->Leuprolide

Caption: Formation pathway of this compound.

Experimental Workflow for Impurity D Analysis

cluster_synthesis Synthesis & Purification cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Sample_Prep Sample Preparation Purification->Sample_Prep Purified Leuprolide Acetate HPLC_Analysis Analytical RP-HPLC Sample_Prep->HPLC_Analysis Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing Result Impurity D Level (%) Data_Processing->Result

Caption: Workflow for the analysis of this compound.

Troubleshooting Logic for High Impurity D

cluster_synthesis_actions Synthesis Actions cluster_purification_actions Purification Actions cluster_storage_actions Storage Actions High_Impurity_D High Impurity D Detected Check_Synthesis Review Synthesis Protocol High_Impurity_D->Check_Synthesis Check_Purification Review Purification Protocol High_Impurity_D->Check_Purification Check_Storage Review Storage Conditions High_Impurity_D->Check_Storage Protect_Serine Use Ser(tBu) Check_Synthesis->Protect_Serine Change_Coupling Modify Coupling Reagents Check_Synthesis->Change_Coupling Reduce_Acetic_Acid Minimize Acetic Acid Check_Purification->Reduce_Acetic_Acid Use_TFA Use TFA instead of Acetic Acid Check_Purification->Use_TFA Control_Temp Store at Low Temperature Check_Storage->Control_Temp Control_pH Control pH of Solutions Check_Storage->Control_pH

Caption: Troubleshooting logic for elevated levels of Impurity D.

References

Resolving co-elution issues in leuprolide impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address the common challenge of co-elution in leuprolide impurity profiling.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a critical issue in leuprolide impurity profiling?

A1: Co-elution is a chromatographic problem where two or more different compounds exit the analytical column at the same time, resulting in a single, overlapping peak.[1] In the context of leuprolide impurity profiling, this is a critical issue because it can lead to the inaccurate quantification of leuprolide and its related impurities. A hidden co-eluting impurity can compromise the reported purity of the drug substance, potentially masking a compound that could impact the drug's safety and efficacy.[2]

Q2: How can I detect if I have a co-elution issue in my chromatogram?

A2: Detecting co-elution can range from simple visual inspection to more advanced detector-based analysis:

  • Visual Inspection: The most obvious signs are asymmetrical peaks, such as those with a noticeable "shoulder" or tailing.[1] What appears to be two merged peaks is a clear indicator of poor resolution.

  • Peak Purity Analysis: Modern detectors offer powerful tools to diagnose co-elution even when a peak appears symmetrical.[1]

    • Diode Array Detector (DAD/PDA): This detector scans across the entire UV spectrum. By comparing the spectra at the upslope, apex, and downslope of a peak, the software can calculate a purity angle. If the spectra are not identical, it indicates that more than one compound is present.[1]

    • Mass Spectrometry (MS): An MS detector can monitor for different mass-to-charge ratios (m/z) across the peak's elution profile. A shift in the mass spectrum from the beginning to the end of the peak is a strong indicator of co-elution.[1][2]

Q3: What are some known impurities of leuprolide that I should be aware of?

A3: During synthesis, storage, or under stress conditions, leuprolide can degrade or form related impurities. Some known impurities include isomers and degradation products such as D-His Leuprolide, Acetyl-Leuprolide, [Ser(Ac)]4-Leuprolide, and other related substances identified by pharmacopeias.[3][4][5] Forced degradation studies—involving acid, base, oxidation, heat, and photolysis—are essential for generating potential degradants and ensuring your analytical method can separate them from the main leuprolide peak.[6][7][8][9][10]

Q4: What is the difference between HPLC and UPLC for this analysis, and can switching to UPLC resolve co-elution?

A4: Ultra-Performance Liquid Chromatography (UPLC) is an advancement of High-Performance Liquid Chromatography (HPLC) that uses columns with smaller particle sizes (typically <2 µm vs. 3-5 µm for HPLC) and operates at much higher pressures.[11][12] This results in significantly higher chromatographic efficiency. The key advantages of UPLC over HPLC are faster analysis times, improved resolution, and enhanced sensitivity.[13][14] Switching from HPLC to UPLC can often resolve co-elution issues because the higher efficiency leads to narrower peaks, allowing closely eluting compounds to be separated.[14]

Section 2: Troubleshooting Guide

Problem: I've observed a peak shoulder on my main leuprolide peak. What are the initial steps to resolve this?

Answer: A peak shoulder strongly suggests a co-eluting impurity. The primary goal is to change the chromatographic selectivity—the relative separation between the two compounds.

  • Modify the Mobile Phase Gradient: The simplest first step is to adjust the elution gradient. Make the gradient shallower (i.e., increase the elution time by slowing the rate of increase of the strong organic solvent). This provides more time for the column to resolve the two compounds.

  • Adjust Mobile Phase pH: For a peptide like leuprolide and its impurities, small changes in the mobile phase pH can alter the ionization state of the molecules, significantly impacting their retention and potentially resolving the co-elution.

  • Change the Organic Solvent: If you are using acetonitrile (B52724), try substituting it with methanol, or use a combination of the two. The different solvent properties can alter selectivity and improve separation.

Problem: My DAD/MS analysis indicates a pure peak, but I still suspect a low-level impurity is co-eluting. How can I improve my method's resolving power?

Answer: If selectivity changes aren't enough, the next step is to increase the overall efficiency of the separation.

  • Decrease the Flow Rate: Reducing the flow rate can increase the number of theoretical plates, leading to sharper peaks and better resolution.

  • Increase the Column Length: Using a longer column of the same type (e.g., switching from a 150 mm to a 250 mm column) increases the surface area for interaction, which can improve separation.

  • Switch to a Smaller Particle Size Column (UPLC): As mentioned in the FAQ, moving from an HPLC (e.g., 5 µm or 3 µm particles) to a UPLC system (<2 µm particles) provides a substantial boost in efficiency and resolving power.[12][14]

Problem: I've tried adjusting the mobile phase, but two known impurities remain perfectly co-eluted. What is the next logical step?

Answer: If modifying the mobile phase (which primarily affects selectivity) does not work, the next most effective strategy is to change the stationary phase chemistry. Different stationary phases interact with analytes in unique ways.

  • Try a Different C18 Column: Not all C18 columns are the same. A C18 from a different manufacturer may have different bonding chemistry or end-capping, offering a new selectivity profile.

  • Switch to a Different Stationary Phase Chemistry: If a C18 column is not providing the desired separation, consider a column with a different type of stationary phase. For peptides, phenyl-hexyl or biphenyl (B1667301) phases can offer alternative selectivities based on aromatic interactions.

Section 3: Data & Protocols

Data Presentation

Table 1: Comparison of Typical HPLC and UPLC System Parameters

ParameterHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)Benefit of UPLC for Co-elution
Column Particle Size 3 µm - 5 µm< 2 µmSmaller particles create higher efficiency and narrower peaks, improving resolution.[12]
Operating Pressure Up to 400 bar (6,000 psi)Up to 1,200 bar (18,000 psi)Allows for the use of smaller particle columns and higher flow rates.[12]
Typical Column ID 4.6 mm2.1 mmReduces solvent consumption and can improve sensitivity.[12]
Typical Runtime 20 - 45 minutes2 - 5 minutesFaster runtimes allow for higher throughput during method development.[12]
Solvent Consumption HighLow (reduced by 70-80%)More cost-effective and environmentally friendly.[12]
Sensitivity ModerateHighSharper, more concentrated peaks lead to better signal-to-noise ratios.[13]

Table 2: Summary of Troubleshooting Strategies for Co-elution

StrategyParameter to ModifyPrimary EffectRecommended Action
1. Change Selectivity Mobile Phase CompositionAlters relative retention of analytesChange organic solvent (ACN vs. MeOH), adjust pH, modify buffer concentration.
2. Increase Efficiency Column & Flow RateNarrows peaks for better separationUse a longer column, switch to a smaller particle size (UPLC), optimize flow rate.
3. Change Stationary Phase Column ChemistryAlters separation mechanismSwitch to a C18 from a different brand or a different phase (e.g., Phenyl-Hexyl).
4. Increase Retention Mobile Phase StrengthIncreases interaction time with columnWeaken the mobile phase by decreasing the percentage of organic solvent.[1]
5. Change Temperature Column OvenAffects kinetics and selectivitySystematically vary the column temperature (e.g., in 5 °C increments from 25°C to 40°C).
Experimental Protocols

Protocol 1: Systematic Approach to Resolving Co-elution

  • Confirm Co-elution: Utilize a DAD or MS detector to confirm that the peak is impure.

  • Optimize Mobile Phase Gradient: Perform several runs where the gradient slope is systematically decreased. For example, if the original gradient is 5-95% B over 20 minutes, try running it over 30 and 40 minutes.

  • Screen Organic Solvents: Prepare mobile phases where acetonitrile is partially or fully replaced by methanol. Evaluate the change in the elution order and resolution.

  • Vary pH: Adjust the aqueous mobile phase pH by ±0.2 units and assess the impact on the critical peak pair.

  • Screen Different Stationary Phases: If mobile phase optimization fails, screen at least two other columns with different stationary phase chemistries (e.g., a different C18 and a Phenyl-Hexyl column).

  • Consider UPLC: If resolution is still insufficient and a UPLC system is available, transfer and adapt the method to a sub-2 µm particle size column to leverage the significant increase in efficiency.

Protocol 2: Example Stability-Indicating HPLC Method Framework

This protocol is a representative starting point based on methods found in the literature.[6] It must be optimized and validated for your specific impurities.

  • Column: YMC-Pack ODS-A (150 mm x 4.6 mm), 3 µm or similar C18 column.[6]

  • Mobile Phase A: Buffer: Triethylamine in water, adjusted to a specific pH with phosphoric acid.

  • Mobile Phase B: Acetonitrile/n-Propanol mixture.[6]

  • Detection: UV at 220 nm.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B (linear gradient)

    • 35-40 min: 80% B

    • 40-41 min: 80% to 20% B

    • 41-50 min: 20% B (re-equilibration)

Section 4: Visual Workflows

CoElution_Troubleshooting_Workflow Workflow for Troubleshooting Co-elution start Peak Asymmetry or Shoulder Detected check_purity Confirm Impurity with DAD or MS Detector start->check_purity is_impure Is the Peak Impure? check_purity->is_impure modify_mobile_phase 1. Modify Mobile Phase (Gradient, pH, Organic Solvent) is_impure->modify_mobile_phase  Yes system_issue Investigate System Issue (e.g., Dirty Frit, Column Void) is_impure->system_issue No   resolved1 Resolved? modify_mobile_phase->resolved1 increase_efficiency 2. Increase Efficiency (Longer Column, Lower Flow Rate) resolved1->increase_efficiency No end Problem Solved resolved1->end Yes resolved2 Resolved? increase_efficiency->resolved2 change_stationary_phase 3. Change Stationary Phase (Different C18 or Chemistry) resolved2->change_stationary_phase No resolved2->end Yes resolved3 Resolved? change_stationary_phase->resolved3 consider_uplc 4. Consider UPLC or 2D-LC resolved3->consider_uplc No resolved3->end Yes consider_uplc->end

Caption: A step-by-step logical workflow for identifying and resolving co-elution issues.

Method_Development_Workflow Workflow for Stability-Indicating Method Development start Define Analytes: Leuprolide & Potential Impurities initial_conditions Select Initial Conditions (C18 Column, ACN/Buffer) start->initial_conditions forced_degradation Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) initial_conditions->forced_degradation analyze Analyze Stressed Samples with Initial Method forced_degradation->analyze check_resolution Is Resolution Adequate? (Rs > 1.5 for all peaks) analyze->check_resolution optimize Optimize Separation (Follow Troubleshooting Workflow) check_resolution->optimize No validate Validate Method (ICH Q2) (Specificity, Linearity, Accuracy, etc.) check_resolution->validate Yes optimize->analyze finish Method Ready for Use validate->finish

Caption: An experimental workflow for developing a robust, stability-indicating analytical method.

References

Technical Support Center: Improving Peak Symmetry for Leuprolide Acetate EP Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the peak symmetry of Leuprolide Acetate EP Impurity D in reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak symmetry (peak tailing) for this compound?

A1: Peak tailing for peptide impurities like this compound is often caused by secondary interactions between the analyte and the stationary phase. The primary cause is typically the interaction of basic amino acid residues (e.g., Arginine, Histidine) within the peptide with ionized residual silanol (B1196071) groups on the silica-based column packing material.[1][2][3] These interactions create more than one retention mechanism, leading to a distorted peak shape. Other potential causes include column overload, extra-column band broadening, and inappropriate mobile phase conditions.[4][5][6]

Q2: How does the mobile phase pH affect the peak shape of this impurity?

A2: Mobile phase pH is a critical factor for analyzing peptides.[7][8] this compound contains basic functional groups. By operating at a low pH (typically between 2 and 3), the residual silanol groups on the stationary phase become protonated (Si-OH), minimizing their negative charge and thus reducing the undesirable ionic interactions with the positively charged peptide.[2][4] However, the choice of acid used to adjust the pH is equally important, as different acids provide different ion-pairing strengths.[9][10]

Q3: My peak is still tailing even with a low pH mobile phase using formic acid. What should I do?

A3: Formic acid is a relatively weak ion-pairing agent and may not be sufficient to eliminate secondary interactions, often resulting in poorer peak shapes compared to other additives.[9][11][12] Mobile phases with low ionic strength, such as those containing only formic acid, can also lead to reduced column capacity for peptides, causing tailing even at low sample loads.[9][10] To improve symmetry, consider increasing the ionic strength of the mobile phase by using a buffer like ammonium (B1175870) formate (B1220265) or switching to a stronger ion-pairing agent.[9][10]

Q4: What is the role of an ion-pairing agent, and which one should I choose?

A4: An ion-pairing agent is a mobile phase additive that contains a hydrophobic region and an ionic group. It pairs with the charged analyte (the peptide impurity), effectively neutralizing its charge and increasing its hydrophobicity.[13][14][15] This masking of the charge minimizes interactions with silanol groups and promotes a single, well-defined retention mechanism, leading to sharper, more symmetrical peaks.

  • Trifluoroacetic Acid (TFA): TFA is a strong and effective ion-pairing agent commonly used for peptide separations. A concentration of 0.1% is typically sufficient to improve peak shape significantly.[16][17]

  • Formic Acid (FA): A weaker ion-pairing agent, often preferred for LC-MS applications due to its volatility, but can result in broader, tailing peaks.[11]

  • Other Perfluorinated Acids (e.g., PFPA, HFBA): These are even stronger and more hydrophobic ion-pairing agents that can increase retention and alter selectivity.[15]

Q5: Can column temperature influence peak symmetry?

A5: Yes. Increasing the column temperature (e.g., to 40-60°C) can improve peak symmetry. Higher temperatures reduce the viscosity of the mobile phase, which increases the mass transfer rate of the analyte between the mobile and stationary phases.[18] This often results in sharper, more efficient peaks. However, you must ensure that the peptide is stable at the elevated temperature.[18]

Q6: Could my sample injection be causing the issue?

A6: Absolutely. Two common sample-related issues can cause peak tailing:

  • Mass Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to tailing peaks.[6][12] Try reducing the injection volume or diluting the sample to see if the peak shape improves.

  • Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., high percentage of acetonitrile), it can cause peak distortion.[3] Ideally, the sample solvent should be the same as or weaker than the starting mobile phase.

Q7: When should I consider replacing my HPLC column?

A7: If peak tailing affects all peaks in your chromatogram and persists after troubleshooting the mobile phase and other system parameters, the column itself may be the issue.[6] This can be due to a partially blocked inlet frit or degradation of the stationary phase, especially after extended use with aggressive mobile phases or dirty samples.[2][6] Flushing the column in the reverse direction may help, but if performance does not improve, replacement is the best solution.[6]

Troubleshooting Guide

This guide provides a systematic workflow for diagnosing and resolving poor peak symmetry for this compound.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Start: Poor Peak Symmetry (Tailing) Observed Check_System Step 1: System & Basic Checks - Check for leaks - Ensure proper fitting connections - Verify extra-column volume is minimized Start->Check_System Adjust_Mobile_Phase Step 2: Optimize Mobile Phase - Switch from Formic Acid to 0.1% TFA - Adjust pH to 2.0-3.0 - Increase buffer strength (e.g., 20mM Ammonium Formate) Check_System->Adjust_Mobile_Phase If problem persists Problem_Solved Problem Resolved: Symmetrical Peak Achieved Check_System->Problem_Solved If solved Optimize_Conditions Step 3: Adjust Operating Conditions - Reduce injection volume/concentration - Increase column temperature (e.g., 40°C) - Match sample solvent to mobile phase Adjust_Mobile_Phase->Optimize_Conditions If problem persists Adjust_Mobile_Phase->Problem_Solved If solved Evaluate_Column Step 4: Evaluate Column Health - Perform column performance test - Backflush the column - Replace with a new column Optimize_Conditions->Evaluate_Column If problem persists Optimize_Conditions->Problem_Solved If solved Evaluate_Column->Problem_Solved If solved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Mechanism of Peak Tailing and Mitigation Strategies

Poor peak symmetry for basic peptides like Leuprolide Impurity D is often due to secondary ionic interactions with the stationary phase. The diagram below illustrates this mechanism and how common mitigation strategies work.

Tailing_Mechanism Mechanism of Peak Tailing & Mitigation cluster_0 Scenario A: Peak Tailing Conditions cluster_1 Scenario B: Mitigation Strategies Peptide_A Leuprolide Impurity D (Positively Charged, R-NH3+) Silanol_A Ionized Silanol Group (Negatively Charged, Si-O-) Peptide_A->Silanol_A Strong Ionic Interaction (Causes Tailing) Stationary_Phase_A Stationary Phase Surface Peptide_B Leuprolide Impurity D (Positively Charged, R-NH3+) Silanol_B Protonated Silanol Group (Neutral, Si-OH) Stationary_Phase_B Stationary Phase Surface Ion_Pair TFA- Ion-Pairing Agent Ion_Pair->Peptide_B Masks Peptide Charge Low_pH Low pH (H+) Low_pH->Silanol_B Protonates Silanols

Caption: How low pH and ion-pairing agents mitigate peak tailing.

Data Presentation

Table 1: Comparison of Mobile Phase Additives on Peak Symmetry
Mobile Phase AdditiveTypical ConcentrationIon-Pairing StrengthExpected Impact on Peak Tailing Factor (Tf)Best For
Formic Acid (FA) 0.1% (v/v)WeakHigh (Tf > 1.5), significant tailing possible[9][12]LC-MS compatibility
Trifluoroacetic Acid (TFA) 0.1% (v/v)StrongLow (Tf ≈ 1.0 - 1.2), significantly improved symmetry[16]UV detection, robust peak shape
Ammonium Formate 10-20 mMModerate (Ionic Strength)Moderate (Tf ≈ 1.2 - 1.5), better than FA alone[9][10]LC-MS, when FA is insufficient
Phosphoric Acid 0.1% (v/v)ModerateLow (Tf ≈ 1.1 - 1.3), good peak shapeNon-volatile, for UV detection only

Experimental Protocols

Protocol 1: Screening of Mobile Phase Additives to Improve Peak Symmetry

Objective: To determine the optimal mobile phase additive (ion-pairing agent) for achieving a symmetrical peak for this compound.

Methodology:

  • System Preparation:

    • HPLC System: Standard reverse-phase HPLC or UPLC system with UV detector.

    • Column: C18 peptide analysis column (e.g., 100 Å, 1.7-3.5 µm).

    • Column Temperature: 40°C.

    • Detection Wavelength: 220 nm.

    • Flow Rate: As per column manufacturer's recommendation.

    • Injection Volume: 5 µL (adjust to avoid overload).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous):

      • Condition 1 (TFA): 0.1% Trifluoroacetic Acid in HPLC-grade water.

      • Condition 2 (FA): 0.1% Formic Acid in HPLC-grade water.

      • Condition 3 (Ammonium Formate): 20 mM Ammonium Formate in HPLC-grade water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B (Organic): Prepare corresponding mobile phases for B by adding the same concentration of additive to acetonitrile (B52724) (e.g., 0.1% TFA in Acetonitrile).

  • Chromatographic Run:

    • Prepare a standard solution of Leuprolide Acetate containing Impurity D at a known concentration.

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 column volumes.

    • Inject the standard and run a suitable gradient (e.g., 5% to 55% B over 30 minutes).

    • Perform three replicate injections for each mobile phase condition.

  • Data Analysis:

    • For each condition, measure the USP Tailing Factor (Tf) for the this compound peak.

    • Compare the peak shape, retention time, and resolution from the main peak across the three conditions.

    • Select the condition that provides a tailing factor closest to 1.0 while maintaining adequate resolution.

References

Technical Support Center: Analysis of Peptide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of peptide impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the analysis of peptide impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of peptide impurities?

A1: Peptide impurities can originate from various stages of the peptide lifecycle, including synthesis, purification, and storage. They are broadly categorized as process-related and product-related impurities.

  • Process-Related Impurities: These are introduced during the manufacturing process and can include residual solvents, reagents, and contaminants from raw materials.[1][2][3] For example, heavy metals can be introduced from reagents and equipment.[3]

  • Product-Related Impurities: These are structurally similar to the desired peptide product and arise from the synthesis process itself or degradation over time. Common product-related impurities include:

    • Truncated or extended sequences: Peptides that are missing amino acids or have additional amino acids.[4][5]

    • Incomplete deprotection: Protecting groups remaining on the amino acid side chains.[4]

    • Side-chain reaction products: Unwanted chemical modifications of amino acid side chains.[4]

    • Oxidation and deamidation: Chemical degradation of the peptide.[1][5][6]

    • Aggregation: Formation of higher molecular weight species.[4][5]

    • Isomers: Peptides with the same chemical formula but different spatial arrangements, such as stereoisomers (D- and L-amino acids).[4][7]

Q2: Why is the characterization of peptide impurities important?

A2: Thorough characterization of peptide impurities is critical for ensuring the safety, efficacy, and consistency of peptide-based drugs.[1][5] Regulatory agencies like the FDA and EMA require detailed information on the impurity profile of any new drug product.[1][2][4] Unidentified or unquantified impurities can potentially impact the biological activity of the drug, cause adverse immune reactions, or be toxic.[2][5][8]

Q3: What are the regulatory guidelines for peptide impurities?

A3: The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances and products. Specifically, ICH Q3A and Q3B are key documents that set thresholds for reporting, identification, and qualification of impurities.[1][2] Generally, impurities present above 0.1% need to be reported and identified.[1]

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during the analysis of peptide impurities.

Problem 1: Poor chromatographic resolution of impurities from the main peptide peak.

Symptoms:

  • Impurity peaks co-eluting with the main peptide peak.

  • Shoulders or tailing on the main peak in the chromatogram.

Possible Causes and Solutions:

Cause Solution
Inadequate chromatographic method Optimize the HPLC/UHPLC method. This can involve adjusting the gradient slope, temperature, and mobile phase composition.[9][10] Using a shallower gradient can often improve the separation of closely eluting species.[9]
Secondary interactions Residual silanols on the column stationary phase can interact with the peptide, leading to peak tailing.[10] Using a column specifically designed for peptide analysis or adding a strong ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can mitigate these interactions.[11]
Structural similarity of impurities Isomers and other structurally similar impurities are inherently difficult to separate. Consider using orthogonal chromatographic techniques, such as ion-exchange chromatography (IEC) or size-exclusion chromatography (SEC), in addition to reversed-phase chromatography (RPC).[4][7] Two-dimensional liquid chromatography (2D-LC) can also provide enhanced resolution.[4][12]

Experimental Protocol: Basic RP-HPLC Method Optimization for Peptide Impurity Analysis

  • Initial Scouting Gradient: Start with a broad gradient to understand the elution profile of your target peptide and its impurities (e.g., 5-95% acetonitrile (B52724) in water with 0.1% TFA over 30 minutes).[11]

  • Gradient Optimization: Based on the initial run, narrow the gradient around the elution time of the main peptide and its impurities. A shallower gradient (e.g., a change of 0.5-1% acetonitrile per minute) will increase the resolution.[9]

  • Temperature Adjustment: Analyze the separation at different column temperatures (e.g., 30°C, 40°C, 50°C). Higher temperatures can improve peak shape and alter selectivity.

  • Mobile Phase Modifier: If peak tailing is observed, ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) is present in both mobile phases.[11]

  • Column Selection: If resolution is still poor, consider a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.

Problem 2: Difficulty in identifying and characterizing low-level impurities.

Symptoms:

  • Impurity peaks are detected but cannot be confidently identified.

  • Mass spectrometry data is complex and difficult to interpret.

Possible Causes and Solutions:

Cause Solution
Low abundance of impurities Use highly sensitive analytical techniques such as high-resolution mass spectrometry (HRMS).[4][5] Techniques like MS/MS can provide fragmentation data to help elucidate the structure of the impurity.[4][13]
Co-elution with the main peak As described in Problem 1, optimize the chromatographic separation to isolate the impurity peak. If complete separation is not possible, HRMS can sometimes distinguish between co-eluting compounds based on their accurate mass.[8]
Complex mass spectra The presence of multiple charge states and adducts can complicate the interpretation of mass spectra. Deconvolution software can be used to determine the neutral mass of the peptide and its impurities.[6]

Experimental Workflow: Impurity Identification using LC-MS/MS

The following diagram illustrates a typical workflow for the identification of peptide impurities using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Analysis cluster_3 Data Analysis PeptideSample Peptide Sample HPLC HPLC/UHPLC Separation PeptideSample->HPLC MS1 MS1 Scan (Full Scan) HPLC->MS1 MS2 MS/MS Fragmentation MS1->MS2 DataProcessing Data Processing & Deconvolution MS1->DataProcessing MS2->DataProcessing DatabaseSearch Database Search & Sequence Verification DataProcessing->DatabaseSearch ImpurityID Impurity Identification DatabaseSearch->ImpurityID

Workflow for Peptide Impurity Identification using LC-MS/MS.

Problem 3: Inaccurate quantification of peptide impurities.

Symptoms:

  • High variability in the measured percentage of an impurity across different runs.

  • Discrepancies between results obtained using different analytical methods.

Possible Causes and Solutions:

Cause Solution
Non-linear detector response Ensure that the concentration of the main peptide and impurities falls within the linear range of the detector. If using UV detection, the response can become non-linear at high concentrations. Diluting the sample may be necessary.
Different response factors Impurities may have different UV absorbance or ionization efficiencies compared to the main peptide. For accurate quantification, it is ideal to use a reference standard for each impurity. When this is not feasible, the relative response factor can be determined, or it can be assumed to be 1.0 for impurities with similar chromophores.
Ion suppression in MS The presence of high concentrations of the main peptide or mobile phase additives like TFA can suppress the ionization of co-eluting impurities in the mass spectrometer.[8][11] Using a more MS-friendly mobile phase additive like formic acid can help.[8][11]

Logical Relationship: Factors Affecting Accurate Quantification

The following diagram illustrates the key factors that can influence the accuracy of peptide impurity quantification.

G cluster_0 Method Parameters cluster_1 Sample Characteristics cluster_2 Reference Standards Quantification Accurate Quantification Linearity Detector Linearity Linearity->Quantification ResponseFactor Relative Response Factor ResponseFactor->Quantification IonSuppression Ion Suppression (MS) IonSuppression->Quantification ImpurityConc Impurity Concentration ImpurityConc->Quantification Coelution Co-elution Coelution->Quantification RefStdAvailability Availability of Reference Standards RefStdAvailability->Quantification

Key Factors Influencing Accurate Impurity Quantification.

References

Technical Support Center: Method Refinement for Robust Quantification of Genotoxic Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the robust quantification of genotoxic impurities (GTIs).

Frequently Asked Questions (FAQs)

Q1: What are genotoxic impurities (GTIs) and why are they a concern?

Genotoxic impurities are chemical substances that have the potential to damage DNA, which can lead to mutations and potentially cancer.[1][2] They can be introduced into the final drug product through various sources, including raw materials, reagents, solvents, and by-products of chemical reactions during the synthesis of the active pharmaceutical ingredient (API).[1] Due to their potential to cause significant harm even at trace levels, regulatory bodies like the FDA, EMA, and the International Council for Harmonisation (ICH) have established stringent guidelines for their control.[1]

Q2: What are the regulatory limits for genotoxic impurities?

The most widely accepted threshold is the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day for lifetime exposure.[1][3] If a GTI exceeds this limit, more extensive toxicological data is required to ensure the safety of the drug product.[1] For impurities with known high carcinogenic potency, such as N-nitrosamines, even lower limits may be enforced.

Q3: What are the common analytical techniques used for GTI quantification?

The most commonly used analytical techniques for the quantification of GTIs are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] High-Resolution Mass Spectrometry (HRMS) is also employed, particularly for complex matrices or when dealing with unknown impurities.[1] The choice of technique depends on the physicochemical properties of the impurity, such as volatility, polarity, and thermal stability.[2]

Q4: How do I choose between LC-MS and GC-MS for my analysis?

The choice between LC-MS and GC-MS is primarily dictated by the volatility and thermal stability of the genotoxic impurity.

  • GC-MS is the preferred method for volatile and semi-volatile organic impurities, such as residual solvents and nitrosamines.[1] Headspace GC-MS is particularly useful as it minimizes contamination of the instrument by introducing only the volatile components of the sample.

  • LC-MS/MS is ideal for non-volatile, polar, and thermally labile GTIs that are not amenable to GC analysis.[1]

The following decision tree can guide the selection of the appropriate analytical technique:

G start Is the Genotoxic Impurity Volatile? gcms Use GC-MS start->gcms Yes lcms Use LC-MS/MS start->lcms No derivatization Consider Derivatization to Increase Volatility lcms->derivatization

Initial technique selection for GTI analysis.

Troubleshooting Guides

LC-MS/MS Analysis

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution:

      • Adjust the mobile phase pH to ensure the analyte is in a single ionic form.

      • Add a competing agent to the mobile phase, such as a low concentration of an amine or acid, to block active sites on the stationary phase.

      • Consider a different column chemistry that is less prone to secondary interactions.

  • Possible Cause: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause: Extra-column band broadening.

    • Solution: Ensure all tubing and connections between the injector, column, and detector are as short and narrow as possible. Use a detector cell with an appropriate volume for your flow rate and column dimensions.

Problem: Low Sensitivity/Poor Signal-to-Noise

  • Possible Cause: Suboptimal ionization of the analyte.

    • Solution:

      • Optimize the mobile phase composition and pH to enhance ionization. For example, adding a small amount of formic acid can improve protonation in positive ion mode.

      • Infuse the analyte directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flows, and temperatures.

      • Consider a different ionization technique (e.g., APCI instead of ESI) if the analyte is not well-suited for the current method.

  • Possible Cause: Ion suppression from the sample matrix.

    • Solution:

      • Improve sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) is often effective.

      • Dilute the sample, if the analyte concentration is high enough, to reduce the concentration of matrix components.

      • Modify the chromatographic method to separate the analyte from the co-eluting matrix components.

  • Possible Cause: Contamination of the ion source.

    • Solution: Clean the ion source according to the manufacturer's instructions. Regular cleaning is crucial when analyzing trace levels of impurities in complex matrices.[4]

Problem: High Background Noise

  • Possible Cause: Contaminated solvents or reagents.

    • Solution: Use high-purity, LC-MS grade solvents and additives.[5] Prepare fresh mobile phases daily and filter them before use.

  • Possible Cause: Carryover from previous injections.

    • Solution: Implement a robust needle wash procedure. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.

  • Possible Cause: Leaks in the LC system.

    • Solution: Systematically check all fittings and connections for leaks.

GC-MS Analysis

Problem: Poor Peak Shape (Tailing)

  • Possible Cause: Active sites in the inlet liner or column.

    • Solution:

      • Use a deactivated inlet liner.

      • Perform column conditioning according to the manufacturer's recommendations.

      • Consider derivatization of the analyte to block active functional groups.

  • Possible Cause: Inappropriate injection temperature.

    • Solution: Optimize the inlet temperature. A temperature that is too low can cause slow vaporization and peak tailing, while a temperature that is too high can cause analyte degradation.

Problem: Inconsistent Retention Times

  • Possible Cause: Fluctuations in carrier gas flow rate.

    • Solution: Check for leaks in the gas lines and ensure the gas supply is stable.

  • Possible Cause: Changes in the column phase due to contamination.

    • Solution: Trim the first few centimeters of the column to remove non-volatile residues. If the problem persists, the column may need to be replaced.

Problem: Low Recovery of Analytes

  • Possible Cause: Analyte degradation in the hot inlet.

    • Solution: Use a lower inlet temperature or a gentler injection technique, such as pulsed splitless injection.

  • Possible Cause: Inefficient extraction from the sample matrix.

    • Solution: Optimize the sample preparation method, including the choice of extraction solvent and extraction time.

Experimental Protocols

Example Protocol: LC-MS/MS Method for a Non-Volatile GTI

This protocol is a general example and should be optimized for the specific analyte and matrix.

1. Sample Preparation:

  • Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Vortex for 1 minute and sonicate for 5 minutes.

  • Filter the sample through a 0.22 µm PTFE syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions: To be determined by infusing a standard of the GTI.

Example Protocol: Headspace GC-MS Method for a Volatile GTI

This protocol is a general example and should be optimized for the specific analyte and matrix.

1. Sample Preparation:

  • Accurately weigh 50 mg of the drug substance into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Seal the vial with a PTFE-lined septum and cap.

2. Headspace Conditions:

  • Oven Temperature: 80 °C

  • Incubation Time: 15 minutes

  • Syringe Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

  • Injection Volume: 1 mL

3. GC Conditions:

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Scan Mode: Selected Ion Monitoring (SIM)

  • SIM Ions: To be determined from the mass spectrum of the GTI.

Data Presentation

Quantitative data for method validation should be summarized in clear and concise tables.

Table 1: Summary of Method Validation Parameters for LC-MS/MS Analysis of GTI-X

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.995
Limit of Detection (LOD) 0.05 ppmReport
Limit of Quantification (LOQ) 0.15 ppm≤ 0.5 ppm
Accuracy (Recovery %) 98.5 - 102.3%80 - 120%
Precision (RSD %) < 5%≤ 15%

Table 2: Comparison of GTI Levels in Three Batches of API-Y by GC-MS

Batch NumberGTI-Z Concentration (ppm)Specification
Batch A1.2≤ 2.0 ppm
Batch B< LOQ≤ 2.0 ppm
Batch C0.8≤ 2.0 ppm

Visualizations

Workflow for GTI Method Development and Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Implementation A Define Analytical Target Profile (ATP) B Select Analytical Technique (LC-MS/GC-MS) A->B C Screen Columns and Mobile/Carrier Phases B->C D Optimize Chromatographic and MS Parameters C->D E Specificity D->E F Linearity & Range E->F G LOD & LOQ F->G H Accuracy G->H I Precision H->I J Robustness I->J K Routine Analysis J->K L Method Transfer J->L

A typical workflow for GTI method development.
Logical Relationship for Troubleshooting Low Sensitivity

G Start Low Sensitivity Observed CheckMS Check MS Performance Start->CheckMS CheckLC Check LC Performance Start->CheckLC CheckSample Check Sample Preparation Start->CheckSample TuneMS Tune Mass Spectrometer CheckMS->TuneMS CleanSource Clean Ion Source CheckMS->CleanSource OptimizeMobilePhase Optimize Mobile Phase CheckLC->OptimizeMobilePhase CheckColumn Check Column Health CheckLC->CheckColumn OptimizeExtraction Optimize Extraction/Cleanup CheckSample->OptimizeExtraction

Troubleshooting logic for low sensitivity issues.

References

Technical Support Center: Optimizing Leuprolide Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and understanding the critical role of mobile phase pH in the separation of leuprolide and its impurities by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH so important for the separation of leuprolide and its impurities?

A1: Leuprolide is a peptide, and like all peptides, it contains ionizable functional groups (amino and carboxylic acid residues). The charge of these groups, and consequently the overall charge and hydrophobicity of the leuprolide molecule and its impurities, is highly dependent on the pH of the mobile phase. By carefully controlling the pH, you can manipulate the retention time and selectivity of the separation, achieving better resolution between the main peak and its related substances.[1][2]

Q2: What is the typical pH range used for leuprolide analysis?

A2: Most reversed-phase HPLC methods for leuprolide and other peptides are performed in the acidic pH range, typically between pH 2 and 4.[3] The United States Pharmacopeia (USP) monograph for Leuprolide Acetate (B1210297) specifies a mobile phase with a pH of 3.0.[4] Operating in this range generally ensures the protonation of acidic residues, leading to more predictable and stable retention on C18 columns. Some methods have also been developed in the neutral to slightly basic range.

Q3: How does a change in pH affect the retention time of leuprolide?

A3: As a general principle for peptides in reversed-phase HPLC, increasing the pH of the mobile phase can lead to changes in the ionization state of acidic and basic residues. For leuprolide, which contains both acidic (glutamic acid) and basic (histidine, arginine) amino acids, changes in pH will alter its overall polarity. Typically, at a lower pH, the molecule will be more protonated and may exhibit different interactions with the stationary phase compared to a higher pH where it might be less charged or even carry a net negative charge. This change in ionization directly impacts its retention time.

Q4: Can mobile phase pH influence the resolution of diastereomeric impurities of leuprolide?

A4: Yes, mobile phase pH can significantly impact the separation of diastereomers. Diastereomers have different three-dimensional structures, and a change in the ionization of amino acid residues due to a pH shift can alter their conformation and interaction with the stationary phase. This can lead to changes in selectivity and, therefore, the resolution between the diastereomers. Optimizing the pH is often a key step in developing a method to separate closely related stereoisomers.[5]

Troubleshooting Guide

Issue Possible Cause Related to Mobile Phase pH Suggested Solution
Poor resolution between leuprolide and an impurity The mobile phase pH is not optimal for differentiating the ionization states of leuprolide and the co-eluting impurity.Systematically adjust the mobile phase pH. Even a small change of 0.2-0.5 pH units can significantly alter selectivity.[6] It is recommended to explore a range of pH values (e.g., 2.5, 3.0, 3.5, and 6.0, 6.5, 7.0) to find the optimal separation.
Peak tailing for the leuprolide peak Secondary interactions between the basic residues of leuprolide and silanol (B1196071) groups on the silica-based column. This can be more pronounced at mid-range pH values.Lowering the mobile phase pH (e.g., to pH 2.5-3.0) can help to suppress the ionization of silanol groups and reduce peak tailing. Using a high-purity, end-capped column is also recommended.
Inconsistent retention times The mobile phase is not adequately buffered, leading to small shifts in pH during the analysis.Ensure that a suitable buffer is used and that its concentration is sufficient (typically 10-25 mM) to maintain a stable pH. The chosen buffer should have a pKa within ±1 unit of the desired mobile phase pH.
Loss of an impurity peak or appearance of a new peak The impurity may be pH-sensitive and degrade or change its structure at the operating pH. Alternatively, the elution order of impurities may have changed with the pH adjustment.Conduct forced degradation studies at different pH values to understand the stability of leuprolide and its impurities.[7][8] This will help in identifying and tracking degradation products.

Data Presentation

The following table summarizes the hypothetical, yet scientifically plausible, impact of mobile phase pH on the retention time (RT) and resolution (Rs) of leuprolide and two of its common impurities. This data is intended to be representative of the expected trends.

pH of Mobile Phase Analyte Retention Time (min) Resolution (Rs) from Leuprolide
2.5 Impurity A10.21.8
Leuprolide11.5-
Impurity B12.82.1
3.5 Impurity A10.82.2
Leuprolide12.3-
Impurity B13.51.9
6.5 Impurity A9.51.5
Leuprolide10.7-
Impurity B11.31.1

Note: This data is illustrative. Actual results will vary based on the specific column, instrument, and other chromatographic conditions.

Experimental Protocols

Protocol for Investigating the Impact of Mobile Phase pH on Leuprolide Impurity Separation

This protocol outlines a general procedure for systematically evaluating the effect of mobile phase pH on the separation of leuprolide and its related substances.

1. Materials and Reagents:

  • Leuprolide Acetate reference standard and sample containing impurities.

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphate buffer, acetate buffer, and formate (B1220265) buffer components.

  • Acids (e.g., phosphoric acid, formic acid) and bases (e.g., sodium hydroxide, triethylamine) for pH adjustment.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column with high purity silica (B1680970) is recommended (e.g., 4.6 x 150 mm, 3.5 µm).

  • Detection: UV at 220 nm.[7]

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

3. Mobile Phase Preparation:

  • Prepare a series of aqueous mobile phase buffers at different pH values. For example:

    • pH 2.5: 0.1% Formic acid in water.

    • pH 3.0: 10 mM Potassium phosphate, adjusted to pH 3.0 with phosphoric acid.

    • pH 4.5: 10 mM Sodium acetate, adjusted to pH 4.5 with acetic acid.

    • pH 6.5: 10 mM Potassium phosphate, adjusted to pH 6.5 with phosphoric acid.

  • The organic mobile phase (Mobile Phase B) will typically be acetonitrile.

  • A gradient elution is commonly used. A representative gradient might be:

    Time (min) % Mobile Phase A (Aqueous Buffer) % Mobile Phase B (Acetonitrile)
    0 95 5
    30 60 40
    35 10 90
    40 10 90
    41 95 5

    | 50 | 95 | 5 |

4. Experimental Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes for each new pH to be tested.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the leuprolide sample and record the chromatogram.

  • Repeat the injection at least three times to ensure reproducibility.

  • Systematically change the aqueous mobile phase to the next pH value and repeat steps 1-4.

  • Analyze the data, focusing on the retention time of leuprolide and the resolution between leuprolide and its impurities.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Leuprolide Sample and Standards equilibrate Equilibrate Column with a Specific pH Mobile Phase prep_sample->equilibrate prep_mp Prepare Mobile Phases at Various pH Values (e.g., 2.5, 3.5, 6.5) prep_mp->equilibrate equilibrate->equilibrate inject Inject Sample equilibrate->inject acquire Acquire Chromatographic Data inject->acquire analyze Analyze Retention Time and Resolution acquire->analyze compare Compare Results Across Different pH Conditions analyze->compare optimize Determine Optimal pH for Impurity Separation compare->optimize

Caption: Workflow for pH Optimization in Leuprolide Impurity Analysis.

pH_Impact_on_Separation cluster_pH Mobile Phase pH cluster_ionization Ionization State cluster_separation Chromatographic Outcome low_pH Low pH (e.g., 2.5) low_pH_ion Leuprolide: Positive Charge Acidic Impurities: Neutral Basic Impurities: Positive Charge low_pH->low_pH_ion Affects mid_pH Mid pH (e.g., 4.5) mid_pH_ion Leuprolide: Zwitterionic Acidic Impurities: Negative Charge Basic Impurities: Positive Charge mid_pH->mid_pH_ion Affects high_pH High pH (e.g., 6.5) high_pH_ion Leuprolide: Negative Charge Acidic Impurities: Negative Charge Basic Impurities: Neutral/Partial Charge high_pH->high_pH_ion Affects low_pH_sep Good retention Good resolution of basic impurities low_pH_ion->low_pH_sep Leads to mid_pH_sep Variable retention Potential for altered selectivity mid_pH_ion->mid_pH_sep Leads to high_pH_sep Decreased retention Good resolution of acidic impurities high_pH_ion->high_pH_sep Leads to

Caption: Relationship between pH, Ionization, and Separation of Leuprolide.

References

Technical Support Center: Overcoming Matrix Effects in Leuprolide Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the bioanalytical methods for leuprolide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of leuprolide?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as leuprolide, by the presence of co-eluting, endogenous components in the biological sample (e.g., plasma, serum, urine).[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][3] Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of leuprolide.[2][4]

Q2: What are the primary causes of matrix effects in the LC-MS/MS analysis of leuprolide?

A2: The primary causes of matrix effects are endogenous substances from the biological matrix that interfere with the ionization process.[2][3] For peptide bioanalysis, phospholipids (B1166683) are a major contributor to matrix-induced ionization suppression because they often co-extract with the analyte during sample preparation and can co-elute from the analytical column.[5][6] Other contributing factors include salts, proteins, and metabolites that may be present in the sample.[2][3]

Q3: How can I assess the presence and magnitude of matrix effects in my leuprolide assay?

A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[5] This involves comparing the response of leuprolide spiked into an extracted blank matrix sample to the response of leuprolide in a neat solution. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. Regulatory agencies generally require the assessment of matrix effects during method validation.

Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) sufficient to overcome matrix effects?

A4: A SIL-IS is highly recommended and is the preferred approach to compensate for matrix effects.[5] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience similar degrees of ion suppression or enhancement.[2][5] This allows for accurate correction of the analyte response. However, even with a SIL-IS, significant ion suppression can lead to a loss of sensitivity, which may prevent reaching the desired lower limit of quantification (LLOQ).[5] Therefore, it is always best to minimize matrix effects as much as possible through effective sample preparation and chromatography.[1][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Significant Ion Suppression Co-elution of phospholipids.[5]Optimize Sample Preparation: Switch from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][5][7] Consider using specialized phospholipid removal products (e.g., HybridSPE).[6][8][9]Modify Chromatography: Adjust the chromatographic gradient to achieve better separation of leuprolide from the phospholipid elution zone.[1] Experiment with different column chemistries (e.g., C18, HILIC).[10][11]
Inefficient sample cleanup.[3]Refine Extraction Protocol: For LLE, optimize the pH and choice of organic solvent.[5] For SPE, ensure the wash steps are effective at removing interferences without causing analyte loss.[1]
High concentration of salts in the final extract.[3]Improve Sample Desalting: Incorporate a desalting step in your SPE protocol. Ensure complete evaporation and reconstitution in a suitable solvent if using a dry-down step.
Ion Enhancement Co-eluting compounds that improve ionization efficiency.[12][13]While less common, the same troubleshooting steps for ion suppression apply. The goal is to separate leuprolide from any interfering components, regardless of whether they suppress or enhance the signal.
High Variability in Matrix Effects Between Different Lots of Matrix Inconsistent levels of interfering components in different biological samples.Evaluate Multiple Lots: During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.[14] Improve Sample Preparation Consistency: Ensure the extraction procedure is highly reproducible. Automation can help minimize variability.[15]
Loss of Sensitivity (High LLOQ) Significant ion suppression reducing the overall signal.[5]In addition to the solutions for ion suppression, consider using a more sensitive mass spectrometer.[4][16] Optimization of MS source parameters can also help maximize the signal for leuprolide.

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid but generally less clean sample preparation technique.[17]

  • Protocol:

    • To 100 µL of plasma sample, add a stable isotope-labeled internal standard.

    • Add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.[18]

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at high speed (e.g., 12,000 rcf) for 10 minutes to pellet the precipitated proteins.[16]

    • Transfer the supernatant to a new tube for analysis.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.[5]

  • Protocol:

    • To 100 µL of plasma sample, add the internal standard.

    • Add a suitable buffer to adjust the pH.

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[5]

    • Vortex vigorously for 5-10 minutes.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for removing matrix interferences and concentrating the analyte.[1][16]

  • Protocol (using a C18 cartridge):

    • Conditioning: Pass 1 mL of methanol (B129727) through the C18 cartridge, followed by 1 mL of water.

    • Loading: To 500 µL of plasma, add the internal standard and 500 µL of a suitable buffer.[19] Load the entire mixture onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% acetonitrile in water) to remove polar interferences.[16]

    • Elution: Elute leuprolide with a small volume (e.g., 50 µL) of a strong organic solvent mixture (e.g., 1% trifluoroacetic acid in 75:25 acetonitrile/water).[16]

    • Dilute the eluate with water to a final volume of 100 µL for injection.[16]

Quantitative Data Summary

The following table summarizes the performance of different sample preparation methods for leuprolide analysis from various studies.

Sample Preparation Method Matrix LLOQ (pg/mL) Recovery (%) Matrix Factor Reference
Protein PrecipitationHuman Plasma2569.55 - 76.970.87 - 0.98[18]
Solid-Phase Micro Extraction (MEPS) - C18Human Plasma50Not ReportedNot Reported[10]
Liquid-Liquid Extraction (after PPT)Rat Plasma20Not ReportedNot Reported[20][21]
Solid-Phase Extraction (Strata-X PRO)Human Plasma2.5Not ReportedNot Reported[16]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Results start Biological Sample (Plasma/Serum) ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe lcms LC-MS/MS Analysis ppt->lcms lle->lcms plr Phospholipid Removal spe->plr Optional Integration spe->lcms plr->lcms data Data Acquisition & Processing lcms->data results Accurate Leuprolide Quantification data->results troubleshooting_logic cluster_investigation Investigation cluster_solutions Solutions issue Inaccurate Results or Low Sensitivity check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) issue->check_matrix_effect ion_suppression Ion Suppression (MF < 1) check_matrix_effect->ion_suppression ion_enhancement Ion Enhancement (MF > 1) check_matrix_effect->ion_enhancement no_effect No Significant Effect (MF ≈ 1) check_matrix_effect->no_effect optimize_sample_prep Optimize Sample Prep (LLE, SPE, PLR) ion_suppression->optimize_sample_prep optimize_chromatography Optimize Chromatography (Gradient, Column) ion_suppression->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard ion_suppression->use_sil_is ion_enhancement->optimize_sample_prep ion_enhancement->optimize_chromatography ion_enhancement->use_sil_is no_effect->issue Re-evaluate other experimental parameters

References

Validation & Comparative

A Comparative Guide to Method Validation for Leuprolide Acetate EP Impurity D Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the validation of Leuprolide Acetate EP Impurity D, a critical quality attribute in the manufacturing of this synthetic nonapeptide therapeutic. The selection of a robust and reliable analytical method is paramount for ensuring the purity, safety, and efficacy of the final drug product. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods, supported by experimental data and detailed protocols.

Comparison of Analytical Methods: HPLC vs. UPLC

The two most prevalent chromatographic techniques for the analysis of peptide impurities are HPLC and UPLC. While both are based on the principle of separating components in a mixture, they differ significantly in their operational parameters and performance characteristics. UPLC, a more recent advancement, utilizes smaller particle size columns and higher operating pressures, leading to notable improvements in speed, resolution, and sensitivity compared to conventional HPLC.

The following table summarizes the key performance parameters for the analysis of Leuprolide Acetate and its impurities, providing a comparative overview of what can be expected from a typical HPLC and a UPLC method.

Performance ParameterHPLC MethodUPLC Method
Linearity (Correlation Coefficient, r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (% RSD)
- Repeatability< 2.0%< 1.0%
- Intermediate Precision< 3.0%< 1.5%
Limit of Detection (LOD) ~0.05%~0.01%
Limit of Quantitation (LOQ) ~0.15%~0.03%
Analysis Run Time 30 - 60 minutes5 - 15 minutes
Resolution of Impurity D from Leuprolide GoodExcellent

Experimental Protocols

A detailed experimental protocol for a stability-indicating RP-HPLC method for the determination of Leuprolide Acetate and its impurities is provided below. This method can be adapted and validated for specific laboratory conditions.

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Leuprolide Acetate reference standard in the diluent to obtain a final concentration of 1.0 mg/mL.

  • Impurity D Spiked Sample: Prepare a solution of Leuprolide Acetate at 1.0 mg/mL and spike it with this compound reference standard to a concentration level appropriate for accuracy and precision studies (e.g., 0.5% of the main analyte concentration).

  • Sample Solution: Dissolve the drug substance or reconstitute the drug product to be tested in the diluent to achieve a nominal concentration of 1.0 mg/mL of Leuprolide Acetate.

  • Diluent: A mixture of water and acetonitrile (B52724) (e.g., 90:10 v/v) is commonly used.

Chromatographic Conditions (HPLC)
  • Instrument: A gradient HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    40 60
    45 80
    50 80
    51 20

    | 60 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

Method Validation Parameters

The validation of the analytical method should be performed according to the ICH Q2(R1) guideline and should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by the resolution of the Impurity D peak from the main Leuprolide Acetate peak and other potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the Impurity D standard and plotting the peak area response against the concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by analyzing samples with a known amount of spiked Impurity D and calculating the percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizations

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method for impurity analysis.

MethodValidationWorkflow cluster_Plan Planning cluster_Execution Execution cluster_Reporting Reporting Plan Define Validation Parameters (ICH Q2) Protocol Develop Validation Protocol Plan->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Conclusion Method Suitability Conclusion Report->Conclusion

Caption: Workflow for Analytical Method Validation.

Chemical Relationship: Leuprolide Acetate and Impurity D

The diagram below illustrates the chemical structures of Leuprolide Acetate and its EP Impurity D, highlighting the structural modification. This compound is identified as having an acetyl group on the serine residue, making it (O-acetyl-L-Ser)-Leuprolide.

LeuprolideImpurities Leuprolide Leuprolide Acetate (5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-D-leucyl-L-leucyl-L-arginyl-N-ethyl-L-prolinamide acetate) ImpurityD This compound ((O-acetyl-L-Ser)-Leuprolide) Leuprolide->ImpurityD Acetylation of Serine Hydroxyl Group

Caption: Leuprolide Acetate and Impurity D Relationship.

A Comprehensive Guide to ICH Q2(R2) Guidelines for Analytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The International Council for Harmonisation (ICH) has established guidelines to ensure the quality, safety, and efficacy of pharmaceutical products. Among these, the ICH Q2(R2) guideline, "Validation of Analytical Procedures," stands as a critical document for researchers, scientists, and drug development professionals. This guideline, in conjunction with ICH Q14 on analytical procedure development, provides a comprehensive framework for validating analytical methods, ensuring they are suitable for their intended purpose. This guide offers a detailed comparison of the key validation parameters outlined in ICH Q2(R2), complete with experimental protocols, data presentation tables, and visual workflows to facilitate understanding and implementation.[1][2][3][4][5]

The Analytical Method Validation Lifecycle

The validation of an analytical method is not a one-time event but a continuous lifecycle that begins with method development and extends through routine use.[6][7] The ICH Q14 guideline emphasizes a science- and risk-based approach to analytical procedure development, with the outputs of this development process forming the basis for the validation activities described in ICH Q2(R2).[1][2][8] This integrated approach ensures that analytical methods are robust, reliable, and consistently produce data of high quality throughout the product lifecycle.[6]

G cluster_0 Analytical Procedure Lifecycle Development (ICH Q14) Development (ICH Q14) Validation (ICH Q2(R2)) Validation (ICH Q2(R2)) Development (ICH Q14)->Validation (ICH Q2(R2)) Input Routine Use Routine Use Validation (ICH Q2(R2))->Routine Use Implementation Monitoring & Change Control Monitoring & Change Control Routine Use->Monitoring & Change Control Ongoing Monitoring & Change Control->Development (ICH Q14) Re-development/ Re-validation

Figure 1: The interconnected lifecycle of analytical procedure development and validation.

Key Validation Parameters: A Comparative Overview

ICH Q2(R2) outlines several key performance characteristics that must be evaluated during the validation of an analytical procedure. The specific parameters to be tested depend on the type of analytical method and its intended use (e.g., identification, impurity testing, or assay).

Validation Parameter Purpose Applicable to
Specificity To ensure the analytical method can unequivocally assess the analyte in the presence of other components.All procedures
Linearity To demonstrate a proportional relationship between the analyte concentration and the analytical signal.Quantitative procedures
Range The interval between the upper and lower concentration levels of the analyte for which the method is precise, accurate, and linear.Quantitative procedures
Accuracy The closeness of the test results to the true value.Quantitative procedures
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Quantitative procedures
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Impurity limit tests
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Quantitative impurity and low-level analyte assays
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.All procedures (typically evaluated during development)

Detailed Experimental Protocols and Data Presentation

This section provides a detailed breakdown of the experimental protocols for each validation parameter, along with examples of how to present the resulting data in a clear and comparative manner.

Specificity

Objective: To demonstrate that the analytical method is able to differentiate the analyte of interest from other substances that may be present in the sample matrix, such as impurities, degradation products, or excipients.

Experimental Protocol:

  • For Assays and Impurity Tests:

    • Analyze a placebo (matrix without the analyte) to demonstrate a lack of interfering peaks at the retention time of the analyte.

    • Spike the drug substance or drug product with known impurities and/or degradation products to show that the analyte peak is resolved from these components.

    • If available, analyze samples that have been subjected to stress conditions (e.g., heat, light, acid, base, oxidation) to generate potential degradation products.

  • For Identification Tests:

    • Demonstrate that the method can distinguish between the analyte and structurally similar compounds.

Data Presentation:

Sample Analyte Peak Purity Resolution from Closest Peak Interference at Analyte Retention Time
Unstressed SamplePass> 2.0None
PlaceboN/AN/ANone
Spiked with Impurity APass2.5None
Spiked with Impurity BPass3.1None
Acid Stressed SamplePass2.2None
Base Stressed SamplePass2.8None
Oxidative Stressed SamplePass2.6None
Thermal Stressed SamplePass2.4None
Photolytic Stressed SamplePass2.9None
Linearity

Objective: To establish that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentration levels, covering the expected range of the analytical procedure.

  • Analyze each standard solution in triplicate.

  • Plot the mean response versus the concentration and perform a linear regression analysis.

Data Presentation:

Concentration Level (%) Concentration (µg/mL) Replicate 1 Response Replicate 2 Response Replicate 3 Response Mean Response
50504950505050005000
80807900810080008000
1001009900101001000010000
12012011900121001200012000
15015014900151001500015000

Linearity Analysis:

  • Correlation Coefficient (r): ≥ 0.999

  • Coefficient of Determination (r²): ≥ 0.998

  • Y-intercept: Should be close to zero.

  • Residual Plot: The residuals should be randomly distributed around zero.

Range

Objective: To confirm the interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

The range is typically confirmed by the successful demonstration of linearity, accuracy, and precision at the lower and upper ends of the intended concentration range. No separate experiments are usually required.

Data Presentation:

The data from the linearity, accuracy, and precision studies will be used to support the claimed range of the method.

Accuracy

Objective: To determine the closeness of the results obtained by the analytical method to the true value.

Experimental Protocol:

  • For Drug Substance: Apply the analytical procedure to a sample of the drug substance of known purity (e.g., a reference standard).

  • For Drug Product: Analyze a synthetic mixture of the drug product components (placebo) spiked with a known amount of the drug substance at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Perform a minimum of three determinations at each concentration level.

Data Presentation:

Concentration Level (%) Theoretical Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%) Mean Recovery (%) RSD (%)
808079.599.499.50.5
808080.0100.0
808079.299.0
100100100.5100.5100.20.4
10010099.899.8
100100100.3100.3
120120119.499.599.70.3
120120120.2100.2
120120119.899.8

Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0% for assays of drug substances and finished products.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of nine determinations covering the specified range for the procedure (e.g., 3 concentrations/3 replicates each) or a minimum of six determinations at 100% of the test concentration.

  • Intermediate Precision (Inter-assay precision):

    • Perform the repeatability study on different days, with different analysts, and/or on different equipment.

Data Presentation:

Repeatability:

Concentration Level (%) Replicate Result Mean Standard Deviation RSD (%)
100199.8100.00.260.26
1002100.2
1003100.1
100499.7
1005100.3
100699.9

Intermediate Precision:

Factor Mean Result Standard Deviation RSD (%)
Analyst 1 / Day 1 / Equipment 1100.00.260.26
Analyst 2 / Day 2 / Equipment 2100.50.310.31
Overall 100.25 0.39 0.39

Acceptance Criteria: The Relative Standard Deviation (RSD) should typically be not more than 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective:

  • LOD: To determine the lowest concentration of analyte that can be reliably detected.

  • LOQ: To determine the lowest concentration of analyte that can be quantified with acceptable accuracy and precision.

Experimental Protocol:

Several methods can be used to determine LOD and LOQ:

  • Based on Visual Evaluation: A series of samples with known decreasing concentrations of the analyte are analyzed, and the LOD is established as the minimum concentration at which the analyte can be visually detected. The LOQ is the minimum concentration that can be quantified with acceptable accuracy and precision.

  • Based on Signal-to-Noise Ratio: The analyte concentration that results in a signal-to-noise ratio of approximately 3:1 is generally accepted as the LOD. A ratio of 10:1 is typically used for the LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ = the standard deviation of the response (e.g., the standard deviation of the y-intercept of the regression line or the residual standard deviation of the regression line).

      • S = the slope of the calibration curve.

Data Presentation:

Parameter Method Used Calculated/Determined Value (µg/mL)
LODSignal-to-Noise0.1
LOQSignal-to-Noise0.3
Robustness

Objective: To evaluate the reliability of an analytical procedure with respect to deliberate variations in method parameters.

Experimental Protocol:

  • Identify critical method parameters that could potentially influence the results (e.g., pH of the mobile phase, column temperature, flow rate, etc.).

  • Deliberately vary these parameters within a realistic range.

  • Analyze samples under these modified conditions and evaluate the impact on the results (e.g., peak resolution, analyte recovery, precision).

  • Robustness studies are typically performed during the development phase of the analytical procedure (as per ICH Q14).

Data Presentation:

Parameter Varied Variation System Suitability Results Assay Result (% of Nominal)
Nominal Conditions -Pass100.1
pH of Mobile Phase+ 0.2 unitsPass99.8
- 0.2 unitsPass100.3
Column Temperature+ 5 °CPass100.0
- 5 °CPass100.2
Flow Rate+ 10%Pass99.9
- 10%Pass100.4

Acceptance Criteria: The system suitability requirements should be met, and the results should remain within the acceptance criteria for accuracy and precision.

Visualizing the Validation Workflow

A clear understanding of the workflow for analytical method validation is essential for efficient and compliant execution.

G cluster_0 Validation Experiments Define Analytical\nProcedure & Purpose Define Analytical Procedure & Purpose Develop & Optimize\nMethod (ICH Q14) Develop & Optimize Method (ICH Q14) Define Analytical\nProcedure & Purpose->Develop & Optimize\nMethod (ICH Q14) Write Validation\nProtocol Write Validation Protocol Develop & Optimize\nMethod (ICH Q14)->Write Validation\nProtocol Execute Validation\nExperiments Execute Validation Experiments Write Validation\nProtocol->Execute Validation\nExperiments Specificity Specificity Execute Validation\nExperiments->Specificity Linearity Linearity Execute Validation\nExperiments->Linearity Range Range Execute Validation\nExperiments->Range Accuracy Accuracy Execute Validation\nExperiments->Accuracy Precision Precision Execute Validation\nExperiments->Precision LOD/LOQ LOD/LOQ Execute Validation\nExperiments->LOD/LOQ Robustness (from Development) Robustness (from Development) Execute Validation\nExperiments->Robustness (from Development) Analyze Data & Compare\nwith Acceptance Criteria Analyze Data & Compare with Acceptance Criteria Specificity->Analyze Data & Compare\nwith Acceptance Criteria Linearity->Analyze Data & Compare\nwith Acceptance Criteria Range->Analyze Data & Compare\nwith Acceptance Criteria Accuracy->Analyze Data & Compare\nwith Acceptance Criteria Precision->Analyze Data & Compare\nwith Acceptance Criteria LOD/LOQ->Analyze Data & Compare\nwith Acceptance Criteria Robustness (from Development)->Analyze Data & Compare\nwith Acceptance Criteria Write Validation\nReport Write Validation Report Analyze Data & Compare\nwith Acceptance Criteria->Write Validation\nReport Implement for\nRoutine Use Implement for Routine Use Write Validation\nReport->Implement for\nRoutine Use

Figure 2: A typical workflow for analytical method validation according to ICH Q2(R2).

By adhering to the principles outlined in ICH Q2(R2) and utilizing a structured, lifecycle-based approach to analytical method validation, pharmaceutical professionals can ensure the generation of reliable and high-quality data, ultimately contributing to the safety and efficacy of medicines.

References

A Comparative Analysis of Leuprolide Acetate EP Impurity D in Various Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Leuprolide Acetate (B1210297) EP Impurity D, a critical quality attribute in the manufacturing and formulation of leuprolide acetate drug products. This document summarizes pharmacopoeial standards, discusses the influence of formulation on impurity profiles, and provides detailed analytical methodologies for the quantification of this specific impurity.

Executive Summary

Leuprolide Acetate is a synthetic gonadotropin-releasing hormone (GnRH) agonist used in the treatment of prostate cancer, endometriosis, and other hormone-dependent conditions. During its synthesis and storage, several impurities can form, including Leuprolide Acetate EP Impurity D. The control of these impurities is crucial to ensure the safety and efficacy of the final drug product. This guide focuses on Impurity D, providing a framework for its analysis and a discussion of its prevalence in different formulation types. While direct comparative data of Impurity D levels in specific commercial formulations is not publicly available, this guide utilizes pharmacopoeial limits as a benchmark for comparison and explores how formulation choices can impact impurity profiles.

Data Presentation: Pharmacopoeial Limits for this compound

The European Pharmacopoeia (EP) sets specific limits for impurities in Leuprolide Acetate. This table summarizes the acceptance criteria for Impurity D and other related substances.

Impurity NameEuropean Pharmacopoeia (EP) Limit
Impurity D ≤ 1.0%
Impurity A≤ 0.5%
Impurity B≤ 0.5%
Impurity C≤ 0.5%
Any Unspecified Impurity≤ 0.5%
Total Impurities ≤ 2.5%

Data sourced from the European Pharmacopoeia monograph for Leuprorelin.

Note: The United States Pharmacopeia (USP) monograph for Leuprolide Acetate also lists acceptance criteria for various impurities, such as Acetyl-leuprolide, D-His-leuprolide, L-Leu6-leuprolide, and D-Ser-leuprolide, with limits for individual and total impurities. However, it does not specifically name and set a limit for "Impurity D" in the same manner as the EP.

Impact of Formulation on Impurity Profile

The formulation of Leuprolide Acetate, particularly for sustained-release depot injections, plays a significant role in the impurity profile of the final product. The choice of polymer in microsphere formulations can influence the types and levels of impurities that are formed.

Studies have shown that for microspheres manufactured with different polymers, such as polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA), the impurity profiles can differ, especially concerning acylated impurities. The acylation of the serine residue in the leuprolide peptide chain is a known degradation pathway. The specific type of polymer used can lead to different types of acylated impurities.[1]

Furthermore, the manufacturing process of the microspheres and the source of the polymer can also impact the critical quality attributes of the formulation, which may in turn affect the stability and impurity profile of the drug product.

Experimental Protocols

The quantification of this compound is typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Below is a detailed methodology based on established analytical procedures.[2][3][4]

Objective: To separate and quantify this compound from the active pharmaceutical ingredient (API) and other related substances in a given formulation.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Chromatographic data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: YMC-Pack ODS-A (150mm x 4.6mm), 3 µm particle size, or equivalent C18 column.

  • Mobile Phase A: Buffer (e.g., Triethylamine in milli-Q water, adjusted to a specific pH): Organic mixture (e.g., Acetonitrile: n-Propanol) in a ratio of 60:40.

  • Mobile Phase B: Buffer: Organic mixture in a ratio of 50:50.

  • Elution: Gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

3. Preparation of Solutions:

  • Standard Solution: Prepare a standard solution of Leuprolide Acetate of a known concentration in the mobile phase. A reference standard for Impurity D, if available, should be used to prepare a separate standard solution for identification and quantification.

  • Sample Solution: Accurately weigh and dissolve the sample containing Leuprolide Acetate in the mobile phase to achieve a known concentration.

  • Resolution Solution: A solution containing both Leuprolide Acetate and known impurities (including Impurity D) is used to ensure the chromatographic system can adequately separate the components.

4. System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability parameters. These typically include:

  • Resolution: The resolution between the Leuprolide Acetate peak and the Impurity D peak should be greater than 1.5.

  • Tailing Factor: The tailing factor for the Leuprolide Acetate peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

5. Analysis: Inject the standard solution, sample solution, and resolution solution into the HPLC system. The peak corresponding to Impurity D in the sample chromatogram is identified by its retention time relative to the main peak or by comparison with the chromatogram of the Impurity D reference standard.

6. Calculation: The amount of Impurity D in the sample is calculated using the area normalization method or by using an external standard, if a reference standard for Impurity D is available. The percentage of the impurity is calculated relative to the total area of all drug-related peaks or the area of the main Leuprolide Acetate peak.

Mandatory Visualization

Experimental Workflow for Impurity Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Formulation Sample dissolve_sample Dissolve in Mobile Phase sample->dissolve_sample inject Inject into HPLC System dissolve_sample->inject standard Prepare Reference Standard Solution standard->inject resolution Prepare Resolution Solution resolution->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurity D Peak integrate->identify quantify Quantify Impurity D (%) identify->quantify compare Compare with EP Limits quantify->compare pass Pass (≤ 1.0%) compare->pass fail Fail (> 1.0%) compare->fail cluster_cell Pituitary Gonadotroph Cell Leuprolide Leuprolide Acetate (GnRH Agonist) GnRHR GnRH Receptor Leuprolide->GnRHR Binds G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Gonadotropin_release Initial ↑ LH/FSH Release (Flare-up) PKC->Gonadotropin_release Ca_release->Gonadotropin_release Downregulation Prolonged Stimulation leads to Receptor Downregulation & Desensitization Gonadotropin_release->Downregulation Chronic Exposure Suppression Sustained ↓ LH/FSH Release Downregulation->Suppression

References

A Head-to-Head Battle: HPLC vs. UPLC for Pharmaceutical Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Method Cross-Validation

In the rigorous landscape of pharmaceutical quality control, the accurate detection and quantification of impurities are non-negotiable. For decades, High-Performance Liquid Chromatography (HPLC) has been the gold standard for this critical task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a compelling alternative, promising significant gains in speed, resolution, and sensitivity. This guide provides an objective, data-driven comparison of HPLC and UPLC for the analysis of pharmaceutical impurities, supported by detailed experimental protocols and a clear cross-validation workflow.

The Great Divide: A Tale of Two Technologies

While both HPLC and UPLC operate on the same fundamental principles of liquid chromatography, the key distinction lies in the particle size of the stationary phase and the resulting operating pressures.[1] HPLC typically utilizes columns with particle sizes in the range of 3-5 µm, whereas UPLC employs sub-2 µm particles.[1] This seemingly small difference has a profound impact on chromatographic performance. The smaller particles in UPLC columns lead to a significant increase in separation efficiency, resulting in sharper, narrower peaks and improved resolution.[2] However, this comes at the cost of higher backpressure, necessitating specialized instrumentation capable of handling these elevated pressures.[3]

Performance Under the Microscope: A Quantitative Comparison

To illustrate the practical differences between the two techniques, we present a comparative analysis of key validation parameters for the quantification of a hypothetical pharmaceutical impurity, "Impurity X." The following data summarizes the performance of a traditional HPLC method versus a more modern UPLC method.

Validation ParameterHPLC MethodUPLC MethodAcceptance Criteria (as per ICH Q2(R1))
Linearity (Correlation Coefficient, r²) 0.99920.9998≥ 0.995[4]
Range 0.05 - 1.0 µg/mL0.02 - 1.5 µg/mLFrom reporting level to 120% of specification[5]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Typically 80% - 120%
Precision (Repeatability, %RSD) 1.8%0.9%≤ 2.0%
Limit of Detection (LOD) 0.02 µg/mL0.005 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.05 µg/mL0.02 µg/mLSignal-to-Noise Ratio ≥ 10:1
Analysis Run Time 25 minutes5 minutesN/A

As the data clearly indicates, the UPLC method demonstrates superior performance across several key metrics. The linearity is slightly better, and the range is wider, allowing for the quantification of impurities over a broader concentration spectrum. The accuracy and precision are also marginally improved, but the most significant advantages are seen in the lower limits of detection and quantitation, and the drastically reduced analysis time.[2]

The Cross-Validation Workflow: Ensuring Method Equivalency

When transitioning from an established HPLC method to a newer UPLC method, or when transferring a method between laboratories, a cross-validation study is essential to ensure the equivalency of the results.[6] This process involves a systematic comparison of the two methods to demonstrate that the new or transferred method produces comparable, reliable data.

CrossValidationWorkflow cluster_planning Planning & Protocol cluster_execution Execution cluster_evaluation Data Evaluation & Reporting p1 Define Acceptance Criteria p2 Select Batches for Analysis p1->p2 p3 Prepare Cross-Validation Protocol p2->p3 e1 Analyze Samples by Primary Method (HPLC) p3->e1 e2 Analyze Same Samples by Secondary Method (UPLC) p3->e2 d1 Compare Results (e.g., Impurity Levels) e1->d1 e2->d1 d2 Statistical Analysis (e.g., t-test, F-test) d1->d2 d3 Generate Cross-Validation Report d2->d3

References

A Comparative Analysis of EP, USP, and JP Monographs for Leuprolide Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with leuprolide acetate (B1210297), a thorough understanding of the distinct requirements outlined in the European Pharmacopoeia (EP), United States Pharmacopeia (USP), and Japanese Pharmacopoeia (JP) is critical for ensuring global compliance and product quality. This guide provides an objective comparison of these three major pharmacopoeial monographs, supported by detailed experimental protocols and visual diagrams to facilitate comprehension.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative and qualitative requirements for leuprolide acetate as specified in the EP, USP, and JP monographs.

Table 1: General Properties and Identification

TestEP (Leuprorelin)USP (Leuprolide Acetate)JP (Leuprorelin Acetate)
Appearance White or almost white, hygroscopic powder.White to off-white powder.White to yellowish-white powder.
Solubility Slightly soluble in water, freely soluble in alcohol and in methanol.Sparingly soluble in water; freely soluble in glacial acetic acid.Very soluble in water and glacial acetic acid (100), freely soluble in methanol, sparingly soluble in ethanol (B145695) (99.5).
Identification A Infrared absorption spectrophotometry.Infrared Absorption <197K>.[1][2]Infrared absorption spectrophotometry compared with the Reference Spectrum or the spectrum of Leuprorelin Acetate JP RS.
Identification B The principal peak in the chromatogram of the test solution is similar in retention time and size to the principal peak in the chromatogram of the reference solution (as obtained in the Assay).[3]The retention time of the major peak of the Sample solution corresponds to that of the Standard solution, as obtained in the Assay.[1][2]Not specified as a separate lettered test; relies on comparison with reference standard in other tests.
Identification C Amino acid analysis.[3]--

Table 2: Assay and Impurities

TestEP (Leuprorelin)USP (Leuprolide Acetate)JP (Leuprorelin Acetate)
Assay 97.0% to 103.0% (anhydrous and acetic acid-free substance).[3]97.0% to 103.0% of leuprolide (C59H84N16O12), calculated on the anhydrous, acetic acid-free basis.[1][2]96.0% to 102.0% (calculated on the anhydrous and residual acetic acid-free basis).
Related Substances Impurity D: ≤ 1.0% Impurities A, B, C: ≤ 0.5% each Unspecified impurities: ≤ 0.5% each Total impurities: ≤ 2.5%.[3]acetyl-leuprolide: ≤ 1.0% d-His-leuprolide, l-Leu6-leuprolide, d-Ser-leuprolide: ≤ 0.5% each Any other individual impurity: ≤ 0.5% Total impurities: ≤ 2.5%.Any individual impurity: ≤ 0.5%.

Table 3: Physicochemical Tests

TestEP (Leuprorelin)USP (Leuprolide Acetate)JP (Leuprorelin Acetate)
Specific Optical Rotation -38.0° to -42.0° (anhydrous and acetic acid-free substance).[3]-38.0° to -42.0° (expressed on an anhydrous, acetic acid-free basis).[4]-38° to -41° (calculated on the anhydrous and residual acetic acid-free basis).
Acetic Acid Content 4.7% to 9.0%.[3]4.7% to 9.0%.[4]4.7% to 8.0%.
Water Content ≤ 5.0%.[3]≤ 8.0%.[4]≤ 5.0%.
Sulphated Ash/Residue on Ignition ≤ 0.3%.[3]≤ 0.3%.[1]≤ 0.2%.
Bacterial Endotoxins < 16.7 IU/mg.[3]≤ 166.7 USP Endotoxin Units per mg of leuprolide acetate.[4]≤ 16.7 EU/mg.
pH --5.5 to 7.5.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the monographs. The following are generalized protocols and should be supplemented with the specific details in the respective pharmacopoeias.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

This is a central technique for determining the potency and purity of leuprolide acetate. While the fundamental principles are the same, there are variations in the specific chromatographic conditions across the pharmacopoeias.

  • EP (Leuprorelin)

    • Mobile Phase A: A solution of trifluoroacetic acid in water.

    • Mobile Phase B: A solution of trifluoroacetic acid in acetonitrile.

    • Gradient Elution: A gradient program is used, starting with a lower concentration of Mobile Phase B and gradually increasing it to elute the main peak and any related substances.

    • Column: A stainless steel column (e.g., 0.10 m x 4.6 mm) packed with octadecylsilyl silica (B1680970) gel for chromatography (3 µm).

    • Detector: UV spectrophotometer at 220 nm.[3]

    • Sample Preparation: The substance is dissolved in the mobile phase to a specified concentration.

    • System Suitability: A resolution solution is prepared to ensure the system can separate leuprolide from its specified impurities (e.g., impurity B).[3]

  • USP (Leuprolide Acetate)

    • Solution A: 15.2 mg/mL of triethylamine (B128534) in water, adjusted with phosphoric acid to a pH of 3.0.[2]

    • Solution B: Acetonitrile and n-propyl alcohol (3:2).[2]

    • Mobile Phase: A mixture of Solution A and Solution B (17:3).[2]

    • Column: A 4.6-mm × 10-cm column that contains 3-µm packing L1.

    • Detector: UV spectrophotometer at 220 nm.

    • Sample Preparation: The substance is accurately weighed and dissolved in the mobile phase.

    • System Suitability: A degradation standard solution is prepared to verify the resolution between leuprolide and its degradation products. The tailing factor and relative standard deviation of replicate injections are also monitored.

  • JP (Leuprorelin Acetate)

    • The JP monograph specifies the use of liquid chromatography for purity testing but provides less explicit detail on the mobile phase composition and gradient in publicly accessible summaries. It requires a system capable of separating any individual impurity.

Acetic Acid Content
  • EP & USP: Both pharmacopoeias employ a gas chromatography (GC) method or a suitable validated method.[3]

    • Column: A fused-silica capillary column (e.g., 0.53-mm × 30-m) with a suitable stationary phase (e.g., G35).

    • Detector: Flame ionization detector (FID).

    • Sample and Standard Preparation: A standard solution of glacial acetic acid is prepared. The test sample is dissolved in a suitable diluent.

    • Quantification: The peak area of acetic acid in the sample is compared to that of the standard solution.

Water Content
  • EP, USP, & JP: The Karl Fischer titration method is the standard procedure for determining the water content.[3][4]

    • Method: A coulometric or volumetric titration is performed.

    • Sample Preparation: A specified amount of leuprolide acetate is accurately weighed and introduced into the titration vessel containing the Karl Fischer reagent.

    • Endpoint Detection: The endpoint is determined electrochemically.

Specific Optical Rotation
  • EP, USP, & JP: This test measures the rotation of plane-polarized light by a solution of leuprolide acetate.

    • Apparatus: A calibrated polarimeter.

    • Sample Preparation: The substance is dissolved in a 1% v/v solution of glacial acetic acid to a specified concentration (e.g., 10.0 mg/mL).[3]

    • Measurement: The optical rotation of the solution is measured at a specified wavelength (usually the sodium D-line) and temperature.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the monograph comparison and experimental workflows.

Monograph_Comparison_Flow Logical Flow of Monograph Comparison cluster_tests Key Quality Attributes Leuprolide Leuprolide Acetate EP EP (Leuprorelin) USP USP (Leuprolide Acetate) JP JP (Leuprorelin Acetate) Identification Identification EP->Identification IR, HPLC, AA Assay Assay EP->Assay 97.0-103.0% Impurities Related Substances / Impurities EP->Impurities Specific & Unspecific Limits Physicochemical Physicochemical Tests EP->Physicochemical Rotation, Water, Acetic Acid, Ash USP->Identification IR, HPLC USP->Assay 97.0-103.0% USP->Impurities Specific & Unspecific Limits USP->Physicochemical Rotation, Water, Acetic Acid, Ash JP->Identification IR JP->Assay 96.0-102.0% JP->Impurities General Limit for Individual Impurity JP->Physicochemical Rotation, Water, Acetic Acid, Ash, pH

Caption: A flowchart illustrating the key comparison points across the EP, USP, and JP monographs.

HPLC_Workflow Experimental Workflow for HPLC-Based Purity and Assay cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation EP: TFA-based USP: Triethylamine/Phosphate buffer SamplePrep Sample & Standard Preparation Dissolution in specified diluent SystemSuitability System Suitability Test Resolution & Precision Checks SamplePrep->SystemSuitability Injection Chromatographic Injection SystemSuitability->Injection Detection UV Detection at 220 nm Injection->Detection PeakIntegration Peak Integration Detection->PeakIntegration Calculation Calculation of Assay & Impurity Levels PeakIntegration->Calculation

Caption: A diagram showing the general steps involved in HPLC analysis for leuprolide acetate.

Impurity_Comparison Comparison of Total Impurity Limits cluster_individual Individual Impurity Limits EP EP Total Impurities ≤ 2.5% EP_ind EP: 0.5% - 1.0% EP->EP_ind USP USP Total Impurities ≤ 2.5% USP_ind USP: 0.5% - 1.0% USP->USP_ind JP JP Individual Impurity ≤ 0.5% JP_ind JP: 0.5% JP->JP_ind

Caption: A visual comparison of the impurity thresholds specified in the three pharmacopoeias.

References

Inter-laboratory Study Simulation: Quantification of Leuprolide Acetate EP Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of a simulated inter-laboratory study for the quantification of Leuprolide Acetate EP Impurity D, a critical quality attribute in the manufacturing of Leuprolide Acetate drug substance and product. The data presented herein is based on established analytical methodologies and serves as a practical reference for researchers, scientists, and drug development professionals involved in the quality control and characterization of this therapeutic peptide.

Introduction to Leuprolide Acetate and Impurity D

Leuprolide Acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) used in the treatment of prostate cancer, endometriosis, and other hormone-dependent conditions. Like all pharmaceutical products, the purity of Leuprolide Acetate is paramount to its safety and efficacy. During the synthesis and storage of Leuprolide Acetate, various process-related and degradation impurities can arise.

This compound is identified as (O-Acetyl-L-Ser)-Leuprolide. Its presence and quantity must be carefully controlled to meet regulatory requirements. Accurate and precise analytical methods are therefore essential for the reliable quantification of this impurity.

Comparative Analysis of Analytical Methods

While various analytical techniques can be employed for impurity profiling, High-Performance Liquid Chromatography (HPLC) remains the gold standard for the quantification of Leuprolide Acetate and its related impurities due to its high resolution, sensitivity, and specificity.[1][2][3] This guide focuses on a reversed-phase HPLC (RP-HPLC) method, which is widely adopted for peptide analysis.

The following table summarizes the performance characteristics of a typical validated RP-HPLC method for the quantification of this compound, simulating the expected outcomes of an inter-laboratory study.

Table 1: Simulated Inter-laboratory Performance Data for RP-HPLC Quantification of Impurity D

ParameterMethod 1 (Lab A)Method 2 (Lab B)Method 3 (Lab C)Acceptance Criteria
Linearity (R²) 0.99950.99920.9998≥ 0.999
Accuracy (% Recovery) 99.5%101.2%98.9%98.0% - 102.0%
Precision (% RSD)
- Repeatability1.2%1.5%1.1%≤ 2.0%
- Intermediate Precision1.8%2.1%1.6%≤ 3.0%
Limit of Detection (LOD) 0.01%0.015%0.009%Report
Limit of Quantification (LOQ) 0.03%0.045%0.027%≥ 0.05%
Specificity No interferenceNo interferenceNo interferenceNo co-elution with known impurities
Robustness RobustRobustRobustNo significant impact on results

Detailed Experimental Protocol: RP-HPLC Method

This section details a representative experimental protocol for the quantification of this compound.

3.1. Materials and Reagents

  • Leuprolide Acetate Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA)

  • Water (Milli-Q or equivalent)

3.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Elution Time (min)
0
25
26
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 20 µL

3.3. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in Mobile Phase A to obtain a known concentration (e.g., 1 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Leuprolide Acetate drug substance or product in Mobile Phase A to obtain a final concentration of approximately 1 mg/mL.

3.4. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is not more than 2.0%.

3.5. Quantification

The amount of Impurity D in the sample is calculated using the following formula:

% Impurity D = (Area of Impurity D in Sample / Area of Impurity D in Standard) x (Concentration of Standard / Concentration of Sample) x 100

Workflow and Process Visualization

To facilitate a clear understanding of the analytical process, the following diagrams illustrate the experimental workflow.

experimental_workflow prep Sample and Standard Preparation hplc HPLC Analysis prep->hplc data_acq Data Acquisition hplc->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc quant Quantification (% Impurity D) data_proc->quant report Reporting quant->report

Caption: High-level overview of the analytical workflow for Impurity D quantification.

detailed_hplc_workflow start Start weigh_sample Weigh Leuprolide Acetate Sample and Impurity D Standard start->weigh_sample dissolve Dissolve in Mobile Phase A weigh_sample->dissolve hplc_setup HPLC System Setup (Column, Mobile Phases, etc.) dissolve->hplc_setup system_suitability System Suitability Test (5 injections of Standard) hplc_setup->system_suitability inject_sample Inject Sample Solution system_suitability->inject_sample chromatogram Generate Chromatogram inject_sample->chromatogram integrate_peaks Integrate Peak Areas (Leuprolide and Impurity D) chromatogram->integrate_peaks calculate Calculate % Impurity D integrate_peaks->calculate end End calculate->end

Caption: Step-by-step experimental workflow for the HPLC analysis.

Conclusion

The simulated inter-laboratory study data and the detailed experimental protocol provided in this guide offer a robust framework for the quantification of this compound. The presented RP-HPLC method demonstrates the necessary performance characteristics for accurate and reliable impurity analysis in a quality control environment. Adherence to well-defined protocols and system suitability criteria is crucial for ensuring the consistency and validity of results across different laboratories. This guide serves as a valuable resource for scientists and researchers, promoting standardized and high-quality analytical practices in the pharmaceutical industry.

References

A Comparative Guide to the Purity Assessment of Leuprolide Acetate EP Impurity D Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of impurities in active pharmaceutical ingredients (APIs) like Leuprolide Acetate is paramount for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of reference materials for Leuprolide Acetate EP Impurity D, detailing experimental protocols for purity assessment and offering insights into alternative reference standards.

Comparison of Leuprolide Acetate Impurity D Reference Materials

The selection of a suitable reference material is a critical first step in the accurate quantification of impurities. The primary options available to researchers are official pharmacopeial standards, commercially available reference materials, and in-house qualified standards. Each option presents distinct advantages and considerations.

Reference Material TypeSupplier ExamplesTypical Purity SpecificationKey Considerations
This compound Commercially available from various suppliers (e.g., Clearsynth, Simson Pharma)[1][2]>95% (as per supplier information)[3]Purity and characterization data are provided in the Certificate of Analysis (CoA). It is crucial to obtain and review the CoA for detailed purity values and analytical methods used.
USP Leuprolide Related Compounds United States Pharmacopeia (USP)High purity, well-characterizedThe USP provides several related compounds for Leuprolide Acetate, such as [Pro(Ac)]1-Leuprolide and [D-His]-Leuprolide, which can be used as alternative or complementary standards.[4][5]
In-house Qualified Standard N/ATo be established based on qualification dataOffers a cost-effective alternative but requires extensive characterization to ensure identity, purity, and potency. Qualification should follow established guidelines.[6][7]

Experimental Protocols for Purity Assessment

A multi-faceted approach employing various analytical techniques is essential for the comprehensive purity assessment of a peptide impurity reference material. High-Performance Liquid Chromatography (HPLC) is the workhorse for separation and quantification, Mass Spectrometry (MS) provides structural confirmation, and Quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute quantification method.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is the most common method for determining the purity of peptide reference standards.

Method Parameters:

ParameterValue
Column YMC Pack ODS-A C18 (100 mm x 4.6 mm, 3 µm) or equivalent[8]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[8]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[8]
Gradient A time-based gradient from a lower to a higher concentration of Mobile Phase B
Flow Rate 1.5 mL/min[8]
Column Temperature 25°C[8]
Detection Wavelength 220 nm[8]
Injection Volume 20 µL[8]

System Suitability:

  • Resolution: The resolution between the main peak and any adjacent impurity peaks should be not less than 1.5.

  • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the identification and confirmation of impurities, providing molecular weight and fragmentation data.

Method Parameters:

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI) Positive
Scan Type Multiple Reaction Monitoring (MRM)
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the same compound.[9]

Method Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: A suitable deuterated solvent in which both the sample and an internal standard are soluble and stable.

  • Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters: A fully relaxed 1D proton experiment with a sufficient number of scans to achieve a high signal-to-noise ratio.

Visualization of Workflows

The following diagrams illustrate the typical workflows for the qualification of a peptide impurity reference standard and a routine purity assessment.

Purity_Assessment_Workflow cluster_qualification Reference Standard Qualification cluster_routine_analysis Routine Purity Assessment synthesis Synthesis & Purification characterization Structural Characterization (MS, NMR) synthesis->characterization purity_determination Purity Determination (HPLC, qNMR) characterization->purity_determination coa Certificate of Analysis Generation purity_determination->coa sample_prep Sample Preparation coa->sample_prep Use of Qualified Standard hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis & Purity Calculation hplc_analysis->data_analysis report Reporting data_analysis->report

Figure 1. Workflow for Reference Standard Qualification and Routine Purity Assessment.

Mass_Balance_Approach Purity Purity by Mass Balance (%) Chrom_Imp Chromatographic Impurities (%) Purity->Chrom_Imp Water Water Content (%) Purity->Water Solvents Residual Solvents (%) Purity->Solvents Inorganic Inorganic Impurities (%) Purity->Inorganic Total 100% Total->Purity -

Figure 2. Mass Balance Approach for Purity Assignment.

References

A Comparative Guide to Analytical Techniques for Imparirity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

In the development and manufacturing of pharmaceuticals, ensuring the safety, efficacy, and quality of drug products is paramount.[1][2] A critical aspect of this is impurity profiling, which involves the detection, identification, and quantification of unwanted substances that can be present in a drug product.[1][3] These impurities can originate from various stages, including synthesis, formulation, storage, and degradation, and are broadly classified as organic, inorganic, and residual solvents.[1][4] Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for the control of these impurities.[5]

This guide provides an objective comparison of the primary analytical techniques used for impurity profiling, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate techniques for their specific analytical challenges.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for impurity profiling is largely dependent on the physicochemical properties of the impurities and the active pharmaceutical ingredient (API).[6] High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for non-volatile and thermally labile compounds, while Gas Chromatography (GC) is the standard for volatile and semi-volatile impurities like residual solvents.[1][6] When coupled with Mass Spectrometry (MS), both techniques gain enhanced sensitivity and specificity, which is crucial for structural elucidation.[1][7]

Below is a summary of the performance characteristics of the most common analytical techniques.

TechniquePrincipleTypical AnalytesAdvantagesLimitations
HPLC/UPLC Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[6]Non-volatile and thermally labile organic impurities, degradation products.[8]Broad applicability, non-destructive, compatible with various detectors (UV, DAD, MS).[5]Can have long run times, complex sample preparation may be required.[7][9]
GC Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Volatile organic impurities, residual solvents, hydrocarbons.[1][8]High separation efficiency, fast analysis for simple mixtures, highly sensitive detectors (FID, MS).[8]Limited to thermally stable and volatile compounds.
LC-MS Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[10]A wide range of organic impurities, metabolites, and degradation products.Provides molecular weight information and structural details, high sensitivity and selectivity.[1][7]Higher cost and complexity compared to HPLC with UV detection.
GC-MS Integrates the separation of gas chromatography with the detection power of mass spectrometry.[9]Volatile and semi-volatile organic impurities, residual solvents.[8]Gold standard for identifying unknown volatile compounds, provides detailed structural information.[8][9]Limited to volatile and thermally stable analytes.
CE Separation based on the differential migration of charged species in an electric field within a capillary.Chiral impurities, charged and highly polar compounds.High efficiency, minimal sample and solvent consumption.Lower sensitivity for some applications, can be less robust than HPLC.
NMR Spectroscopy Provides detailed information about the molecular structure of impurities.Used for the structural elucidation of unknown impurities.Unambiguous structure determination.Lower sensitivity compared to MS, requires isolated and pure samples.[5]
Quantitative Performance Data

The following table summarizes typical quantitative performance data for HPLC and GC-MS in impurity profiling applications. These values can vary depending on the specific method, analyte, and matrix.

ParameterHPLC/UPLCGC-MSNotes
Limit of Detection (LOD) 0.0024 µg/mL - 0.05% (relative to API)[6][11]0.01 ppm - 10 ppm (for residual solvents)[6]HPLC is highly sensitive for non-volatile impurities, while GC-MS excels for trace-level volatile compounds.[6]
Limit of Quantitation (LOQ) 0.0082 µg/mL - 0.1% (relative to API)[11]Varies based on analyte and methodThe LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Accuracy (% Recovery) 92.72% - 106.90%[12]95% - 105%[6]High accuracy is achievable with both techniques, ensuring the reliability of the reported impurity levels.[6]
Precision (% RSD) < 2%[13]< 15%Precision reflects the closeness of repeated measurements.
Linearity (R²) > 0.99[12]> 0.998[6]Both methods demonstrate excellent linearity over a wide concentration range, which is crucial for accurate quantification.[6]

Experimental Protocols

Detailed and validated analytical methods are essential for reliable impurity profiling.[13] Below are example protocols for HPLC and GC-MS methods.

Protocol 1: RP-HPLC Method for Non-Volatile Impurity Profiling

This protocol is a general example for the separation and quantification of related substance impurities in a drug substance.

  • Instrumentation:

    • Agilent 1200 Series HPLC system or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).[14]

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB C8 (250 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase A: 0.1% Formic acid in Water.[14]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[14]

    • Gradient Program:

      • 0 min: 5% B

      • 15 min: 75% B

      • 15.1 min: 95% B

      • 16 min: 95% B[14]

    • Flow Rate: 0.5 mL/min.[14]

    • Column Temperature: 60°C.[14]

    • Detection Wavelength: 254 nm (or wavelength of maximum absorbance of the API and impurities).

    • Injection Volume: 10 µL.[14]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).

    • Sample Solution: Accurately weigh and dissolve the drug substance in the diluent to a final concentration of 1 mg/mL.

  • Method Validation:

    • The method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, and LOQ.[13][15] Specificity is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to ensure the method can separate degradation products from the main peak and other impurities.[16]

Protocol 2: Headspace GC-MS for Residual Solvent Analysis

This protocol is a general example for the identification and quantification of residual solvents.

  • Instrumentation:

    • Agilent GC-MS system or equivalent, equipped with a headspace autosampler.

  • Chromatographic and MS Conditions:

    • Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.

    • Carrier Gas: Helium.

    • Oven Temperature Program:

      • Initial: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 240°C, hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 35-350.

  • Headspace Parameters:

    • Oven Temperature: 80°C.[6]

    • Loop Temperature: 90°C.[6]

    • Transfer Line Temperature: 100°C.[6]

    • Equilibration Time: 30 minutes.[6]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the relevant residual solvents in a suitable solvent (e.g., DMSO).

    • Sample Solution: Accurately weigh and dissolve the drug substance in the solvent in a headspace vial.

  • Method Validation:

    • The validation will focus on specificity for the target residual solvents, linearity, accuracy, precision, and the determination of LOD and LOQ to meet regulatory requirements.[6]

Impurity Profiling Workflow

The process of impurity profiling is a systematic endeavor that begins in the early stages of drug development and continues throughout the product lifecycle.[17] It involves a series of steps to detect, identify, and quantify impurities to ensure the final product is safe and effective.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Control & Reporting SamplePrep Sample Preparation MethodDev Analytical Method Development SamplePrep->MethodDev Screening Initial Screening (e.g., HPLC-UV, GC-FID) MethodDev->Screening Quant Quantification of Known & Unknown Impurities Screening->Quant Isolation Impurity Isolation (e.g., Prep-HPLC) Quant->Isolation If impurity > threshold StructElucid Structure Elucidation (LC-MS, GC-MS, NMR) Isolation->StructElucid Charac Characterization of Physicochemical Properties StructElucid->Charac RiskAssess Toxicological Risk Assessment Charac->RiskAssess SetLimits Setting Specification Limits (ICH Q3A/B) RiskAssess->SetLimits Report Reporting & Regulatory Submission SetLimits->Report

Caption: A generalized workflow for pharmaceutical impurity profiling.

Conclusion

Impurity profiling is a non-negotiable aspect of pharmaceutical development, mandated by regulatory agencies to ensure patient safety.[2] The choice between analytical techniques like HPLC and GC-MS is dictated by the nature of the impurities being analyzed.[6] HPLC is the workhorse for a wide range of organic impurities, while GC is indispensable for volatile compounds. Hyphenated techniques, particularly with mass spectrometry, are essential for the definitive identification and structural elucidation of unknown impurities. A well-defined, systematic workflow supported by robust and validated analytical methods is crucial for a successful impurity control strategy, ultimately leading to safer and more effective medicines.

References

Justification of Specifications for Leuprolide Acetate Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of specifications for leuprolide acetate (B1210297) impurities as defined by major pharmacopeias and regulatory bodies. It offers a detailed examination of the analytical methodologies used for impurity profiling and the scientific justification underpinning the established acceptance criteria. The information presented herein is intended to assist researchers, scientists, and drug development professionals in ensuring the quality, safety, and efficacy of leuprolide acetate drug products.

Comparison of Impurity Specifications

The control of impurities in leuprolide acetate is critical to ensure its therapeutic efficacy and safety. Specifications for these impurities are established by major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). While there is significant harmonization, some differences in specified impurities and their acceptance criteria exist.

Impurity NameUSP Acceptance Criteria (NMT %)[1]Ph. Eur./JP Acceptance Criteria (NMT %)
Specified Impurities
Acetyl-leuprolide1.0Not explicitly listed in the same manner
D-His-leuprolide0.5Any individual impurity ≤ 0.5%[2]
L-Leu6-leuprolide0.5Any individual impurity ≤ 0.5%[2]
D-Ser-leuprolide0.8Any individual impurity ≤ 0.5%[2]
Any other individual impurity0.5≤ 0.10% (for peptide related impurities)[3]
Total Impurities 2.5≤ 1.5%[3]

NMT: Not More Than

Justification of Specifications

The specifications for leuprolide acetate impurities are justified based on a comprehensive evaluation of their potential impact on the drug's quality, safety, and efficacy. This justification is rooted in international guidelines such as ICH Q6B, which outlines the principles for setting acceptance criteria for biotechnological and biological products.[4][5][6]

The primary considerations for justifying impurity limits include:

  • Manufacturing Process Capability: Impurity levels are set based on the demonstrated and consistent performance of the manufacturing process.

  • Batch Data Analysis: Data from multiple batches manufactured at a commercial scale are analyzed to establish statistically justified limits.

  • Stability Studies: The potential for impurities to form or increase during storage is assessed through rigorous stability studies under various conditions.[7]

  • Toxicological and Safety Data: The most critical aspect of justification is the toxicological assessment of each impurity. The acceptance criteria are set to ensure that the levels of impurities do not pose a safety risk to patients.[8] For peptide impurities, a key safety concern is the potential for immunogenicity.[9]

  • Pharmacopeial Standards and Regulatory Guidance: Adherence to the standards set by major pharmacopeias and guidance from regulatory agencies like the FDA provides a fundamental basis for the established specifications.[8]

The following diagram illustrates the logical workflow for the justification of impurity specifications.

Justification_Workflow cluster_0 Impurity Identification & Characterization cluster_1 Risk Assessment cluster_2 Specification Setting Impurity_ID Impurity Identification (LC-MS, NMR) Structure_Elucidation Structure Elucidation Impurity_ID->Structure_Elucidation Safety_Assessment Safety & Toxicological Assessment Structure_Elucidation->Safety_Assessment Impurity Profile Immunogenicity_Risk Immunogenicity Risk Assessment Safety_Assessment->Immunogenicity_Risk Acceptance_Criteria Establishment of Acceptance Criteria Immunogenicity_Risk->Acceptance_Criteria Safety Thresholds Process_Capability Manufacturing Process Capability Analysis Process_Capability->Acceptance_Criteria Stability_Data Stability Data Evaluation Stability_Data->Acceptance_Criteria Regulatory_Guidance Pharmacopeial & Regulatory Guidance Regulatory_Guidance->Acceptance_Criteria

Logical workflow for the justification of impurity specifications.

Analytical Methodologies

Accurate and precise analytical methods are essential for the detection and quantification of leuprolide acetate impurities. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique, often coupled with mass spectrometry (LC-MS) for definitive identification.

High-Performance Liquid Chromatography (HPLC)

A typical HPLC method for the analysis of leuprolide acetate impurities is a reversed-phase gradient method.

Experimental Protocol:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.[10]

  • Mobile Phase A: 10 mM Sodium acetate buffer.[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure the separation of all impurities from the main peak.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 278 nm.[11]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the structural characterization and sensitive quantification of impurities, especially for those present at very low levels.

Experimental Protocol:

  • Chromatography: A UHPLC system with a C18 column is typically used for front-end separation.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).[12][13]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[12]

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities and full scan or product ion scan for the identification of unknown impurities.[12]

  • Data Analysis: Specialized software is used to process the mass spectral data for impurity identification and quantification.

The following diagram outlines a typical experimental workflow for the analysis of leuprolide acetate impurities.

Experimental_Workflow Sample_Prep Sample Preparation (Dissolution in appropriate diluent) HPLC_Analysis HPLC Analysis (Separation of Impurities) Sample_Prep->HPLC_Analysis UV_Detection UV Detection (Quantification of Impurities) HPLC_Analysis->UV_Detection LCMS_Analysis LC-MS/MS Analysis (Identification & Characterization) HPLC_Analysis->LCMS_Analysis For Identification Data_Analysis Data Analysis & Reporting (Comparison against Specifications) UV_Detection->Data_Analysis LCMS_Analysis->Data_Analysis

References

Comparative Stability Analysis of Leuprolide Acetate and Its Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the stability of leuprolide acetate (B1210297) and its associated impurities, offering valuable insights for researchers, scientists, and professionals involved in drug development. The stability of a pharmaceutical product is a critical quality attribute, and understanding the degradation pathways and the stability of impurities is essential for ensuring product safety and efficacy. This document summarizes quantitative stability data, details experimental protocols for stability-indicating assays, and visualizes key biological and experimental processes.

Overview of Leuprolide Acetate and Its Impurities

Leuprolide acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) used in the treatment of various hormone-responsive conditions, including prostate cancer, endometriosis, and central precocious puberty.[1] Its mechanism of action involves binding to GnRH receptors in the pituitary gland, leading to an initial stimulation followed by a profound suppression of gonadotropin (luteinizing hormone and follicle-stimulating hormone) secretion.[2][3][4] This sustained suppression results in decreased production of gonadal sex hormones.[1][2]

During synthesis and storage, leuprolide acetate can degrade, leading to the formation of various impurities. Common impurities include products of hydrolysis, oxidation, aggregation, and isomerization.[1] Some of the known process-related and degradation impurities include:

  • [D-His]-Leuprolide: An isomer of leuprolide.

  • [L-Leu]6-Leuprolide: An isomer of leuprolide.

  • [D-Ser]-Leuprolide: An isomer of leuprolide.

  • Acetyl-Leuprolide and [Ser(Ac)]4-Leuprolide: Acetylated variants.

  • Deamidated Leuprolide: Resulting from hydrolysis.

  • Leuprolide Dimer: Formed through aggregation.

  • Oxidation Products: Resulting from the oxidation of susceptible amino acid residues.

While direct comparative stability data for each of these impurities is not extensively available in the public literature, their formation and relative abundance are indicative of the degradation pathways of leuprolide acetate under various stress conditions.

Quantitative Stability Data

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following table summarizes the degradation of leuprolide acetate under various stress conditions as determined by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5]

Stress ConditionParameters% Degradation of Leuprolide Acetate
Acidic Hydrolysis 1N HCl at 90°C for 2 hours15.2%
Alkaline Hydrolysis 0.1N NaOH at 25°C for 1 hour25.8%
Oxidative 30% H₂O₂ at 25°C for 1 hour18.5%
Thermal 105°C for 24 hours8.7%
Photolytic UV light for 24 hours12.3%

Data sourced from a forced degradation study on a leuprolide acetate parenteral dosage form.[5]

These results indicate that leuprolide acetate is most susceptible to degradation under alkaline conditions, followed by oxidative and acidic conditions.[5] Thermal and photolytic stress also lead to significant degradation.[5] The formation of various impurities is observed under each of these stress conditions, highlighting the importance of a well-validated, stability-indicating analytical method to separate and quantify these degradants.

Experimental Protocols

A robust stability-indicating analytical method is essential for accurately assessing the stability of leuprolide acetate and quantifying its impurities. The following is a detailed methodology for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Stability-Indicating RP-HPLC Method

This method is designed to separate leuprolide acetate from its degradation products formed during forced degradation studies.

Chromatographic Conditions:

  • Column: YMC-Pack ODS-A (150mm x 4.6mm), 3 µm

  • Mobile Phase A: Buffer (Triethylamine in milli Q water) : Organic mixture (Acetonitrile: n-Propanol) (60:40)

  • Mobile Phase B: Buffer : Organic mixture (50:50)

  • Elution: Gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Solution Preparation:

  • Diluent: A degassed mixture of dimethyl sulfoxide (B87167) and methanol (B129727) (50:50 v/v).

  • Standard Solution: Accurately weigh and transfer about 20 mg of Leuprolide Acetate standard into a 200 mL volumetric flask. Add about 125 mL of diluent and sonicate to dissolve. Make up the volume with diluent.

  • Sample Solution: Accurately weigh and transfer a sample equivalent to 5 mg of Leuprolide Acetate into a 50 mL volumetric flask. Add 25 mL of diluent and sonicate to dissolve. Make up the volume with diluent.

Forced Degradation Study Protocol

To assess the stability-indicating nature of the analytical method, forced degradation of leuprolide acetate is performed under the following conditions:[5]

  • Acid Degradation: To 1 mL of the sample solution, add 1 mL of 1N HCl. Heat the mixture at 90°C for 2 hours. Cool and neutralize with 1N NaOH.

  • Alkali Degradation: To 1 mL of the sample solution, add 1 mL of 0.1N NaOH. Keep the mixture at room temperature for 1 hour. Neutralize with 0.1N HCl.

  • Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 30% hydrogen peroxide. Keep the mixture at room temperature for 1 hour.

  • Thermal Degradation: Keep the drug substance in a hot air oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light in a photostability chamber for 24 hours.

After exposure to the respective stress conditions, the samples are diluted with the mobile phase and injected into the HPLC system. The chromatograms are evaluated for the appearance of degradation peaks and the decrease in the peak area of leuprolide acetate.

Visualizations

Leuprolide Acetate Mechanism of Action: GnRH Receptor Signaling

Leuprolide acetate acts as an agonist at the Gonadotropin-Releasing Hormone (GnRH) receptor on pituitary gonadotrophs.[2][3][4] Continuous stimulation of this G-protein coupled receptor leads to its desensitization and downregulation, ultimately suppressing the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[2][3]

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leuprolide_Acetate Leuprolide Acetate (GnRH Agonist) GnRH_Receptor GnRH Receptor (GPCR) Leuprolide_Acetate->GnRH_Receptor Binds to G_Protein Gq/11 Protein GnRH_Receptor->G_Protein Activates Downregulation Chronic Stimulation leads to Receptor Desensitization & Downregulation GnRH_Receptor->Downregulation PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Gene_Expression Transcription of LH & FSH genes MAPK_Cascade->Gene_Expression Leads to

Caption: GnRH receptor signaling pathway activated by leuprolide acetate.

Experimental Workflow for Stability Testing

The following diagram illustrates the logical workflow for conducting a forced degradation study and analyzing the stability of leuprolide acetate.

Stability_Testing_Workflow Start Start: Leuprolide Acetate Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Sample_Preparation Sample Preparation (Neutralization, Dilution) Forced_Degradation->Sample_Preparation HPLC_Analysis Stability-Indicating RP-HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Peak Purity, % Degradation, Impurity Profile) HPLC_Analysis->Data_Analysis End End: Stability Report Data_Analysis->End

References

Safety Operating Guide

Personal protective equipment for handling Leuprolide Acetate EP Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling Leuprolide Acetate EP Impurity D.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the most critical line of defense against exposure. The following PPE is mandatory when handling this compound in a laboratory setting.

PPE CategoryItemStandard/SpecificationRationale
Eye/Face Protection Safety GogglesEN 166 (EU) or NIOSH (US) approvedProtects eyes from dust particles and splashes. Tightly fitting goggles are essential.
Hand Protection Nitrile Rubber GlovesEN 374Provides a barrier against skin contact. It is recommended to change gloves frequently, especially if spilled on, as breakthrough time data is not available.[1]
Body Protection Protective ClothingFire/flame resistant and imperviousPrevents contamination of personal clothing and skin.
Respiratory Protection Approved Mask with P3 Particle FilterEN 149Necessary for all open handling procedures to prevent inhalation of airborne particles. Filters have a limited lifetime and must be replaced regularly.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital to minimize the risk of exposure and ensure a safe working environment.

2.1. Preparation and Weighing

  • Designated Area: All handling of this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.

  • Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.

  • PPE: Don the required PPE as detailed in the table above.

  • Weighing: When weighing the compound, use a balance with a draft shield to prevent the dispersal of powder. Handle with care to avoid creating dust.

2.2. Solution Preparation

  • Solvent Addition: Add the solvent to the vial containing the compound slowly and carefully to avoid splashing.

  • Mixing: Cap the vial securely and mix by gentle inversion or vortexing until the compound is fully dissolved. Avoid sonication, which can generate aerosols.

  • Labeling: Clearly label the container with the compound name, concentration, date, and appropriate hazard symbols.

2.3. Post-Handling

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process.

  • PPE Removal: Remove PPE in the designated area, avoiding contamination of skin and clothing. Dispose of single-use PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid Waste (unused compound, contaminated PPE, etc.) Place in a sealed, labeled container for hazardous waste.
Liquid Waste (solutions, contaminated solvents) Collect in a designated, sealed, and labeled hazardous waste container.
Sharps (needles, syringes) Dispose of in a designated sharps container immediately after use.

All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

4.1. Accidental Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][3]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical advice if irritation persists.[1][3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

4.2. Accidental Spill

The following workflow outlines the step-by-step procedure for handling a spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Cleanup Spill Cleanup cluster_Final_Steps Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Others & Secure the Area Evacuate->Alert Assess Assess the Spill Alert->Assess PPE Don Appropriate PPE Assess->PPE Spill is manageable Contain Contain the Spill PPE->Contain Clean Clean the Spill Area Contain->Clean Decontaminate Decontaminate Surfaces Clean->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling an accidental spill.

Spill Cleanup Steps:

  • Evacuate and Secure: Immediately evacuate the area of the spill and alert others. Secure the area to prevent unauthorized entry.

  • Assess the Spill: From a safe distance, assess the extent of the spill to determine if it can be managed by laboratory personnel.

  • Don PPE: Before approaching the spill, don the appropriate PPE, including respiratory protection, double gloves, a lab coat, and eye protection.

  • Contain the Spill: For a solid spill, gently cover with absorbent material to prevent dust from becoming airborne. For a liquid spill, use absorbent pads to contain the liquid.

  • Clean the Spill Area: Carefully sweep or wipe up the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with an appropriate cleaning agent.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste.

  • Report the Incident: Report the spill to the appropriate safety personnel.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.